Sodium lauroamphoacetate
Beschreibung
BenchChem offers high-quality Sodium lauroamphoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium lauroamphoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
156028-14-7 |
|---|---|
Molekularformel |
C18H34N2NaO3 |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C18H34N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23;/h21H,2-16H2,1H3; |
InChI-Schlüssel |
IOLPZPSWYXRSGB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Sodium Lauroamphoacetate for Researchers
For Immediate Release
This technical guide offers an in-depth analysis of the core physicochemical properties of Sodium Lauroamphoacetate, an amphoteric surfactant of significant interest in research, particularly in the fields of drug development and formulation science. This document provides a consolidated resource for scientists and researchers, presenting key data in a structured format, outlining detailed experimental protocols, and visualizing complex concepts for enhanced understanding.
Sodium Lauroamphoacetate is a mild, versatile surfactant valued for its excellent foaming, cleansing, and conditioning properties.[1][2] Its amphoteric nature, possessing both anionic and cationic characteristics depending on the pH, makes it a valuable component in a wide range of formulations.[3] This guide delves into the essential parameters that define its behavior and functionality in aqueous systems.
Core Physicochemical Properties
A comprehensive summary of the key physicochemical properties of Sodium Lauroamphoacetate is presented below. These parameters are critical for predicting and controlling its performance in various applications, from personal care products to advanced drug delivery systems.
| Property | Value | Source(s) |
| INCI Name | Sodium Lauroamphoacetate | [3] |
| CAS Number | 66161-62-4 | [4] |
| Molecular Formula | C18H35N2O4Na | [5] |
| Molecular Weight | 366.47 g/mol | [5] |
| Appearance | Clear to hazy, viscous yellow liquid | [6][7] |
| pH (as supplied or in 10% solution) | 8.0 - 10.5 | [1][7] |
| Solubility | Water-soluble | [5] |
| Viscosity | Can be as high as 5000 cP at 25°C, depending on concentration | [5] |
| Stability | Stable over a wide pH range (2-13) and in high electrolyte solutions | [1] |
| Compatibility | Compatible with anionic, cationic, and nonionic surfactants | [8][9] |
Surfactant-Specific Properties
The surfactant properties of Sodium Lauroamphoacetate are central to its functionality. These include its ability to reduce surface tension and form micelles, which are critical for emulsification, solubilization, and cleansing.
| Property | Description | Source(s) |
| Surface Tension Reduction | As a surfactant, it effectively lowers the surface tension of water.[1] | [1] |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant monomers begin to self-assemble into micelles. While a specific value for pure Sodium Lauroamphoacetate is not readily available in the literature, it can be empirically determined using the methods outlined below. | [10] |
| Foaming Properties | Exhibits excellent foaming capabilities, producing a rich and stable lather.[6][9] | [6][9] |
| Mildness | Known for its low irritation potential to the skin and eyes, making it suitable for sensitive applications.[6][11] | [6][11] |
Experimental Protocols
For researchers seeking to characterize Sodium Lauroamphoacetate, the following are detailed methodologies for determining key physicochemical parameters.
Determination of Critical Micelle Concentration (CMC) by Conductometric Titration
The CMC of an ionic or amphoteric surfactant in an aqueous solution can be determined by measuring the change in conductivity as a function of surfactant concentration.
Materials:
-
Sodium Lauroamphoacetate
-
High-purity deionized water
-
Conductivity meter and probe
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Prepare a stock solution of Sodium Lauroamphoacetate of a known concentration (e.g., 0.1 M) in deionized water.
-
Place a known volume of deionized water (e.g., 100 mL) in a beaker with a magnetic stir bar and immerse the conductivity probe.
-
Allow the temperature of the water to equilibrate to a constant value (e.g., 25°C) and record the initial conductivity.
-
Titrate the deionized water with the Sodium Lauroamphoacetate stock solution by adding small, precise increments (e.g., 0.1 mL) from the burette.
-
After each addition, allow the solution to stabilize for a few minutes while stirring gently, then record the conductivity.
-
Continue the titration well beyond the expected CMC.
-
Plot the specific conductivity versus the concentration of Sodium Lauroamphoacetate.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[12]
Determination of Surface Tension
Surface tension is a critical parameter for evaluating the effectiveness of a surfactant. The Du Noüy ring method or the Wilhelmy plate method are commonly used.
Materials:
-
Tensiometer (with a platinum-iridium ring or Wilhelmy plate)
-
Sodium Lauroamphoacetate solutions of varying concentrations
-
Glass vessel
-
Temperature control unit
Procedure:
-
Prepare a series of aqueous solutions of Sodium Lauroamphoacetate with concentrations ranging from well below to well above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place a Sodium Lauroamphoacetate solution in the glass vessel and allow it to reach thermal equilibrium.
-
Measure the surface tension of the solution using the tensiometer. Ensure the platinum ring or plate is thoroughly cleaned between measurements.
-
Repeat the measurement for each concentration.
-
Plot the surface tension as a function of the logarithm of the Sodium Lauroamphoacetate concentration.
-
The concentration at which the surface tension plateaus corresponds to the CMC.[13]
Visualizations
To further elucidate key concepts, the following diagrams have been generated using Graphviz.
Caption: Chemical structure and micelle formation of Sodium Lauroamphoacetate.
Caption: Experimental workflow for CMC determination.
Applications in Research and Drug Development
Amphoteric surfactants like Sodium Lauroamphoacetate are gaining attention in pharmaceutical and biomedical research. Their mildness, biocompatibility, and ability to form self-assembled structures make them promising candidates for various drug delivery applications.[14][15]
Surfactants are crucial in solubilizing poorly water-soluble drugs, thereby enhancing their bioavailability.[14] The micellar structures formed by Sodium Lauroamphoacetate above its CMC can encapsulate hydrophobic drug molecules, protecting them from degradation and facilitating their transport to target sites.[15] This is particularly relevant for the development of novel formulations for oral, topical, and parenteral drug delivery.
Furthermore, the ability of Sodium Lauroamphoacetate to interact with biological membranes can be leveraged to enhance drug permeation across cellular barriers.[14] Its use in nano-emulsions, liposomes, and other nanocarriers is an active area of research for targeted drug delivery and controlled release.[16]
Caption: Role of Sodium Lauroamphoacetate in a micellar drug delivery system.
References
- 1. SODIUM LAUROAMPHOACETATE - Ataman Kimya [atamanchemicals.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Sodium Lauroamphoacetate - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. Sodium lauroamphoacetate - Wikipedia [en.wikipedia.org]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. Sodium Lauroamphoacetate [limefav.com]
- 7. stobec.com [stobec.com]
- 8. newdirections.com.au [newdirections.com.au]
- 9. ulprospector.com [ulprospector.com]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. puracy.com [puracy.com]
- 12. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 14. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Delivering more for less: nanosized, minimal-carrier and pharmacoactive drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Mechanism of Action of Sodium Lauroamphoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium Lauroamphoacetate (SLAA) is an amphoteric surfactant widely utilized in personal care and cosmetic formulations for its characteristic mildness. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms that underpin its biological activity, with a particular focus on its interactions within biological systems. While extensive research exists for more aggressive surfactants, specific mechanistic data for Sodium Lauroamphoacetate is less abundant. Consequently, this guide synthesizes direct evidence where available and draws upon established principles of surfactant science and comparative studies with other surfactant classes to elucidate its mode of action. The primary mechanism of SLAA's biological interaction is centered on its physicochemical properties as a surface-active agent, leading to interactions with the stratum corneum, cellular membranes, and proteins. Its amphoteric nature, possessing both anionic and cationic characteristics depending on the pH, is key to its reduced irritation potential compared to purely anionic or cationic surfactants.
Physicochemical Properties
Sodium Lauroamphoacetate is a zwitterionic surfactant, meaning it possesses both a positive and a negative charge on its hydrophilic head group, the prevalence of which is pH-dependent.[1] This dual-charge characteristic is fundamental to its mildness and its interaction with biological surfaces.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₄N₂NaO₃ | [2] |
| Molecular Weight | 349.471 g/mol | [2] |
| Type | Amphoteric Surfactant | [1] |
| Origin | Derived from Coconut Oil | [3] |
Mechanism of Action in Biological Systems
The biological activity of Sodium Lauroamphoacetate is primarily a consequence of its surface-active properties, which drive its interaction with the skin's outer layer, the stratum corneum, and its constituent cells, the keratinocytes.
Interaction with the Stratum Corneum and Lipid Bilayers
The stratum corneum provides the primary barrier function of the skin, composed of corneocytes embedded in a lipid-rich matrix. Surfactants can disrupt this barrier, leading to increased transepidermal water loss (TEWL) and penetration of irritants.[4]
The interaction of surfactants with the lipid lamellae of the stratum corneum is a key factor in their irritation potential.[5] Anionic surfactants like Sodium Lauryl Sulfate (SLS) are known to disorder and extract lipids from the stratum corneum.[6] While direct studies on Sodium Lauroamphoacetate's effect on stratum corneum lipids are limited, its amphoteric nature suggests a less aggressive interaction. The general order of surfactant irritation potential is anionic > amphoteric > non-ionic, which is attributed to differences in their interaction with skin proteins and lipids.[7] It is hypothesized that the zwitterionic headgroup of SLAA results in a more balanced interaction with the lipid bilayer, causing less disruption than purely anionic surfactants.
Below is a diagram illustrating the general mechanism of surfactant interaction with a lipid bilayer.
Caption: Fig. 1: Hypothesized interaction of SLAA monomers with a cell membrane lipid bilayer.
Interaction with Skin Proteins
Surfactants can bind to and denature proteins, a key mechanism of irritation.[8] The interaction is driven by both electrostatic and hydrophobic forces. Anionic surfactants are known to be potent protein denaturants. The reduced irritation potential of amphoteric surfactants like SLAA is partly due to their milder interaction with proteins.[7] The zwitterionic nature of SLAA at physiological pH may lead to less charge repulsion with proteins compared to anionic surfactants, resulting in a lower propensity for denaturation.
Cellular Effects
There is currently no direct evidence to suggest that Sodium Lauroamphoacetate at typical usage concentrations significantly modulates specific intracellular signaling pathways, such as inflammatory or apoptotic pathways. Surfactant-induced irritation can lead to the release of pro-inflammatory cytokines like IL-1α from keratinocytes.[9] Given the known mildness of SLAA, it is expected to have a minimal effect on cytokine release compared to more irritant surfactants.
The potential for surfactants to influence intracellular calcium signaling exists, as disruption of the cell membrane can alter ion fluxes. However, no specific studies on Sodium Lauroamphoacetate's effect on calcium signaling have been identified.
The following diagram illustrates a generalized workflow for assessing surfactant effects on reconstructed human epidermis.
Caption: Fig. 2: A typical experimental workflow for evaluating the effects of SLAA on a reconstructed human epidermis model.
Quantitative Data
Quantitative data on the biological effects of Sodium Lauroamphoacetate is limited in publicly accessible literature. The following table summarizes available information and provides context with data from other surfactant types.
| Parameter | Sodium Lauroamphoacetate | Sodium Lauryl Sulfate (SLS) (Anionic) | Cocamidopropyl Betaine (Amphoteric) | Polysorbate 20 (Non-ionic) |
| Zein Test (g Zein/100mL) | Low (indicative of mildness) | High | Low to Moderate | Very Low |
| Eye Irritation Potential | Very Low | High | Low to Moderate | Very Low |
| Skin Irritation Potential | Very Low | High | Low to Moderate | Very Low |
Note: Specific numerical values for the Zein test for SLAA are not consistently reported across public sources, but it is consistently categorized as a mild surfactant by this and other methods.
Experimental Protocols
Detailed experimental protocols for the assessment of surfactant effects on biological systems are crucial for reproducible research. Below are methodologies for key experiments cited in the context of surfactant evaluation.
Reconstructed Human Epidermis Irritation Assay
-
Model: Commercially available reconstructed human epidermis models (e.g., EpiDerm™, SkinEthic™ RHE).
-
Procedure:
-
Equilibrate the tissue cultures according to the manufacturer's instructions.
-
Prepare solutions of Sodium Lauroamphoacetate at various concentrations in a buffered saline solution (e.g., PBS). A negative control (PBS) and a positive control (e.g., 1% SDS) should be included.
-
Apply a defined volume (e.g., 50-100 µL) of the test solutions to the apical surface of the tissue cultures.
-
Incubate for a specified period (e.g., 1 hour), followed by a post-exposure incubation in fresh medium (e.g., 24-42 hours).[11]
-
Assess cell viability using the MTT assay. This involves incubating the tissues with MTT solution, followed by extraction of the formazan (B1609692) product and measurement of its absorbance.
-
Collect the culture medium from the post-exposure incubation period and quantify the release of pro-inflammatory cytokines, such as IL-1α, using an ELISA kit.
-
-
Endpoints:
-
Cell Viability: Expressed as a percentage relative to the negative control. A significant reduction in viability indicates cytotoxicity.
-
IL-1α Release: Expressed in pg/mL. A significant increase indicates a pro-inflammatory response.
-
Zein Test for Protein Denaturation
-
Principle: This in vitro assay measures the potential of a surfactant to denature protein. Zein, a corn protein insoluble in water, is used as a proxy for skin keratin. The amount of solubilized Zein is proportional to the surfactant's protein denaturation potential.
-
Procedure:
-
Prepare a standardized solution of the surfactant (e.g., 1% active concentration).
-
Add a specified amount of Zein powder (e.g., 2 g) to a defined volume of the surfactant solution (e.g., 40 mL).
-
Stir the mixture at a constant temperature (e.g., 35°C) for a set time (e.g., 1 hour).
-
Filter the solution to remove undissolved Zein.
-
Determine the amount of solubilized Zein in the filtrate, typically by nitrogen analysis (e.g., Kjeldahl method).
-
-
Endpoint: The result is expressed as the "Zein number," which is the grams of Zein solubilized by 100 mL of the surfactant solution. A lower Zein number indicates greater mildness.
Conclusion
The mechanism of action of Sodium Lauroamphoacetate in biological systems is intrinsically linked to its amphoteric surfactant properties. Its zwitterionic nature at physiological pH results in a milder interaction with the lipids and proteins of the stratum corneum compared to purely ionic surfactants. This leads to a lower potential for skin barrier disruption, protein denaturation, and subsequent irritation. While specific quantitative data on its cellular and molecular interactions are not extensively documented in public literature, its well-established use in mild cleansing formulations is strongly supported by the collective understanding of surfactant science. Further research employing modern in vitro and biophysical techniques would be beneficial to provide a more detailed quantitative understanding of its biological interactions.
References
- 1. SODIUM LAUROAMPHOACETATE - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. lesielle.com [lesielle.com]
- 4. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stratum corneum lipid removal by surfactants: relation to in vivo irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of anionic surfactants on the water permeability of a model stratum corneum lipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. – METHODS TO ASSESS SKIN BARRIER INTEGRITY: EFFECTS OF CLEANSING PRODUCTS | Plastic Surgery Key [plasticsurgerykey.com]
- 9. In vitro assessment of skin irritation potential of surfactant-based formulations by using a 3-D skin reconstructed tissue model and cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iivs.org [iivs.org]
- 11. IN VITRO ASSESSMENT OF SKIN IRRITATION POTENTIAL OF SURFACTANT BASED FORMULATIONS USING 3-D SKIN RECONSTRUCTED TISSUES AND CYTOKINE EXPRESSION ANALYSIS. • Mattek - Part of Sartorius [mattek.com]
Determining the Critical Micelle Concentration (CMC) of Sodium Lauroamphoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a fundamental parameter of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[1] Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration.[1] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form new micelles.[1]
For drug development professionals, the CMC is a critical value. Micelles can solubilize poorly water-soluble drugs, enhancing their bioavailability. Understanding the CMC of an excipient like Sodium Lauroamphoacetate, a mild zwitterionic (amphoteric) surfactant, is crucial for optimizing formulation performance, ensuring drug stability, and controlling drug release profiles.
Experimental Methodologies for CMC Determination
For a zwitterionic surfactant such as Sodium Lauroamphoacetate, several methods are suitable for accurately determining its CMC. The most common and appropriate techniques are Surface Tensiometry and Fluorescence Spectroscopy .[3] While conductivity measurements are effective for ionic surfactants, they are not suitable for non-ionic or zwitterionic surfactants whose net charge does not change significantly upon micellization.[3]
Surface Tensiometry
This is a direct and widely used method for determining the CMC of all types of surfactants.[3] It relies on measuring the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.
-
Preparation of Solutions:
-
Prepare a stock solution of Sodium Lauroamphoacetate in deionized water at a concentration significantly above the expected CMC.
-
Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC. The dilutions should be prepared in logarithmic steps for better visualization of the inflection point.
-
-
Instrumentation and Calibration:
-
Utilize a surface tensiometer equipped with a Wilhelmy plate.
-
Ensure the Wilhelmy plate is meticulously cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flamed to eliminate any organic residues.
-
Calibrate the instrument according to the manufacturer's guidelines, typically using a substance with a known surface tension, such as pure water.[4]
-
-
Measurement Procedure:
-
Pour the surfactant solution with the lowest concentration into a clean, temperature-controlled sample vessel.
-
Immerse the Wilhelmy plate into the solution.
-
Allow the system to equilibrate and the surface tension reading to stabilize before recording the value.
-
Repeat the measurement for each prepared surfactant solution, progressing from the lowest to the highest concentration.
-
Thoroughly clean and dry the plate between each measurement to prevent cross-contamination.[4]
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the Sodium Lauroamphoacetate concentration (log C).
-
The resulting graph will typically display two linear regions: a region with a negative slope at concentrations below the CMC and a region that is nearly horizontal at concentrations above the CMC.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.
-
Fluorescence Spectroscopy
This is a highly sensitive indirect method that utilizes a fluorescent probe (e.g., pyrene) which exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[5] The partitioning of the probe into the hydrophobic core of the micelles as they form leads to a distinct change in its fluorescence spectrum, allowing for the determination of the CMC.
-
Preparation of Solutions:
-
Prepare a stock solution of Sodium Lauroamphoacetate in deionized water.
-
Create a series of dilutions from the stock solution.
-
Prepare a stock solution of the fluorescent probe, pyrene (B120774), in a suitable organic solvent (e.g., ethanol or acetone) at a low concentration (e.g., 0.2 mM).[6]
-
-
Sample Preparation for Measurement:
-
To a constant volume of each Sodium Lauroamphoacetate dilution, add a very small, fixed volume of the pyrene stock solution. The final concentration of the probe should be minimal to avoid altering the micellization process.
-
Mix the solutions thoroughly and allow them to equilibrate.
-
-
Instrumentation and Measurement:
-
Data Analysis:
-
Calculate the ratio of the intensities of the third to the first peak (I3/I1).
-
Plot the I3/I1 ratio as a function of the Sodium Lauroamphoacetate concentration.
-
The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by taking the first derivative of the curve or by fitting the data to a sigmoidal function.[6][7]
-
Data Presentation
Quantitative data obtained from the aforementioned experiments should be meticulously recorded and organized. A structured table is recommended for clarity and ease of comparison between different experimental runs or conditions.
| Experimental Run | Method Used | Temperature (°C) | Solvent/Medium | Measured CMC (mM) | Measured CMC (% w/v) | Notes |
| 1 | Surface Tensiometry | 25 | Deionized Water | |||
| 2 | Fluorescence Spectroscopy | 25 | Deionized Water | |||
| 3 | Surface Tensiometry | 37 | PBS (pH 7.4) | |||
| 4 | Fluorescence Spectroscopy | 37 | PBS (pH 7.4) |
Conclusion
The critical micelle concentration is a pivotal characteristic of surfactants that significantly influences their application in research and drug development. For Sodium Lauroamphoacetate, a zwitterionic surfactant, surface tensiometry and fluorescence spectroscopy are robust methods for its determination. By following the detailed protocols outlined in this guide, researchers and scientists can accurately measure the CMC of Sodium Lauroamphoacetate under their specific experimental conditions, enabling informed and effective formulation design.
References
- 1. researchgate.net [researchgate.net]
- 2. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. agilent.com [agilent.com]
Synthesis and purification of Sodium lauroamphoacetate for laboratory use
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sodium Lauroamphoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and purification of Sodium Lauroamphoacetate (SLAA) for laboratory applications. It includes detailed chemical principles, generalized experimental protocols, and methods for purification and analysis.
Introduction
Sodium Lauroamphoacetate is a true amphoteric surfactant, meaning it possesses both acidic and basic functional groups and can exist as a cation, anion, or zwitterion depending on the pH of the solution.[1] Its proper IUPAC name is sodium 2-[2-dodecanamidoethyl-(2-hydroxyethyl)amino]acetate.[1] This surfactant is highly valued for its exceptionally mild nature, making it a common ingredient in personal care products, especially those designed for sensitive skin.[2] For laboratory use, particularly in the context of formulation science or biological studies, a high-purity sample free from manufacturing by-products is often required.
The synthesis of SLAA is a two-step process involving the formation of an imidazoline (B1206853) intermediate followed by a ring-opening carboxymethylation.[1][3] The primary challenges in its preparation are controlling the reaction to minimize the formation of by-products and the subsequent purification of the final amphoteric, surface-active product from salts and other impurities.[1][4]
Synthesis of Sodium Lauroamphoacetate
The synthesis proceeds via two main chemical reactions: (1) condensation of lauric acid and aminoethylethanolamine (AEEA) to form a cyclic imidazoline, and (2) alkylation of the imidazoline with sodium chloroacetate (B1199739) (SCA) to yield the final product.
Reaction Pathway
The overall synthetic route is depicted below. Initially, lauric acid and AEEA undergo a condensation reaction at high temperature, eliminating two molecules of water to form Lauryl Hydroxyethyl (B10761427) Imidazoline (LHI). The LHI intermediate is then reacted with SCA under alkaline conditions, which opens the imidazoline ring and adds a carboxymethyl group to the more nucleophilic nitrogen atom.
Caption: Reaction pathway for the synthesis of Sodium Lauroamphoacetate.
Experimental Protocol (Generalized)
This protocol is a generalized representation for laboratory-scale synthesis, adapted from industrial processes described in patent literature.[4][5][6] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Lauryl Hydroxyethyl Imidazoline (LHI)
-
Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a short-path distillation head connected to a vacuum trap and pump.
-
Charge the flask with Lauric Acid (1.0 mol equivalent) and Aminoethylethanolamine (AEEA, 1.1 mol equivalent). A slight molar excess of AEEA is used to minimize the formation of diamide (B1670390) by-products.[6]
-
Begin stirring and heat the mixture under a nitrogen atmosphere to approximately 150°C. Water will begin to distill off as the initial amide is formed.
-
After the initial water evolution subsides, gradually increase the temperature to 180-185°C.
-
Carefully apply a vacuum to the system to facilitate the removal of the second equivalent of water and drive the cyclization reaction to completion.[4][5]
-
Maintain the reaction at 180-185°C under vacuum for 2-4 hours, or until water distillation ceases.
-
Cool the resulting molten product, which is the crude Lauryl Hydroxyethyl Imidazoline (LHI) intermediate, to 60-70°C before proceeding to the next step.
Step 2: Synthesis of Sodium Lauroamphoacetate (SLAA)
-
In a separate reaction vessel, prepare a solution of sodium chloroacetate (SCA) by dissolving chloroacetic acid (1.1 mol equivalent relative to LHI) in deionized water and neutralizing it with a 50% aqueous solution of sodium hydroxide (B78521) (NaOH) to a pH of 7.0. Ensure this is done in an ice bath as the neutralization is exothermic.
-
To the main reaction flask containing the molten LHI intermediate (1.0 mol equivalent), add deionized water to create a stirrable slurry.
-
Add an additional amount of 50% NaOH solution to the LHI slurry to bring the initial pH to approximately 10.0-11.0.
-
Heat the LHI mixture to 75-80°C.
-
Slowly add the prepared SCA solution to the LHI mixture over 1-2 hours, while continuously monitoring and maintaining the pH between 8.5 and 10.0 by adding 50% NaOH solution as needed.[7] Maintaining this pH range is critical to minimize the hydrolysis of SCA to sodium glycolate (B3277807).
-
After the addition is complete, maintain the reaction temperature at 85-95°C for an additional 2-4 hours to ensure the complete opening of the imidazoline ring and alkylation.[4][5]
-
The reaction progress can be monitored by the consumption of the imidazoline, which can be observed via UV spectroscopy.[8]
-
Cool the resulting viscous, amber-colored solution. This is the crude Sodium Lauroamphoacetate product, containing significant amounts of sodium chloride and other impurities.
Data: Reaction Parameters and Composition
The following tables summarize typical reaction parameters and the composition of crude SLAA as reported in the literature.
Table 1: Summary of Typical Reaction Parameters
| Parameter | Step 1: Imidazoline Formation | Step 2: Carboxymethylation | Reference(s) |
|---|---|---|---|
| Key Reagents | Lauric Acid, AEEA | LHI, Sodium Chloroacetate, NaOH | [1] |
| Molar Ratio | 1.0 : 1.1 (Lauric Acid : AEEA) | 1.0 : 1.1 (LHI : SCA) | [6][7] |
| Temperature | 150°C → 185°C | 75°C → 95°C | [4][5] |
| Pressure | Atmospheric, then Vacuum | Atmospheric | [4][6] |
| pH Control | Not applicable | 8.5 - 10.0 | [7] |
| Typical Duration | 2 - 4 hours | 3 - 6 hours |[4][5] |
Table 2: Example Compositional Analysis of Crude Surfactant Solutions (Data adapted from patent literature comparing a pH-controlled process (C) with a standard process (B))
| Component | Process B (Standard) | Process C (pH-Controlled) | Reference |
|---|---|---|---|
| Active Matter (%) | 38.6 | 38.9 | [5] |
| Sodium Chloride (%) | 8.2 | 6.8 | [5] |
| Sodium Glycolate (%) | 4.8 | 2.5 | [5] |
| Unalkylated Amide (%) | 4.0 | 2.0 | [5] |
| Sodium Monochloroacetate (ppm) | 100 | < 10 |[5] |
Purification of Sodium Lauroamphoacetate
Purification of the crude product is challenging due to its surfactant properties and the high concentration of salt. Standard techniques like simple recrystallization are often ineffective. For laboratory purposes, chromatographic methods are most suitable.
Purification Workflow
A logical workflow for purifying crude SLAA involves removing the bulk of the salt by-product followed by chromatographic separation to remove organic impurities.
Caption: Generalized workflow for the purification of Sodium Lauroamphoacetate.
Experimental Protocol: Reversed-Phase Flash Chromatography
This protocol describes a general approach for purifying ionic, amphiphilic compounds and should be optimized for the specific equipment and scale used.[9]
-
Sample Preparation: Dilute the crude SLAA solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate) to reduce viscosity. If the solution is very concentrated, an optional dialysis step against deionized water can be performed to remove the bulk of the NaCl, which can interfere with chromatography.
-
Column Preparation:
-
Select a reversed-phase column (e.g., C18 silica).
-
Equilibrate the column with the initial mobile phase (Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate (B1210297), pH adjusted to ~7.0). A volatile buffer like ammonium acetate is crucial as it can be removed under vacuum.[9]
-
-
Loading: Load the prepared sample onto the equilibrated column. Use a "dry loading" technique if precipitation is an issue, where the sample is adsorbed onto a small amount of C18 silica (B1680970) before being placed at the top of the column.
-
Elution:
-
Begin elution with 100% Mobile Phase A. The highly polar NaCl and sodium glycolate impurities should elute first.
-
Apply a linear gradient to increase the concentration of the organic modifier (Mobile Phase B: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate). A shallow gradient (e.g., 5% to 60% B over 20-30 column volumes) is recommended.
-
The SLAA product will elute as the organic concentration increases. The less polar unalkylated amide and LHI impurities will elute at higher organic concentrations.
-
-
Fraction Collection & Analysis: Collect fractions throughout the gradient elution. Analyze the fractions for the presence of the desired product using a suitable technique, such as Thin Layer Chromatography (TLC) or analytical HPLC.
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the bulk of the organic solvent (acetonitrile) using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified Sodium Lauroamphoacetate as a solid, free from the volatile buffer.
-
Characterization
The identity and purity of the synthesized Sodium Lauroamphoacetate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure, showing characteristic peaks for the lauryl chain, the ethylenediamine (B42938) backbone, the hydroxyethyl group, and the carboxymethyl group.
-
Infrared (IR) Spectroscopy: Will show characteristic absorptions for the amide C=O stretch (~1640 cm⁻¹), the carboxylate C=O stretch (~1600 cm⁻¹), and the O-H stretch (~3400 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): An analytical reversed-phase HPLC method can be used to determine the purity of the final product and quantify any remaining impurities.[10][11] Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are suitable detection methods for this non-chromophoric compound.[12]
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. specialchem.com [specialchem.com]
- 3. Sodium lauroamphoacetate - Wikipedia [en.wikipedia.org]
- 4. US6232496B1 - Process for the preparation of amphoacetate surfactants - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. US4161604A - Process for making 1-hydroxyethyl-2-undecyl-2-imidazoline - Google Patents [patents.google.com]
- 7. EP0647469B2 - Process for the preparation of imidazoline derived amphoacetates surfactants of higher purity - Google Patents [patents.google.com]
- 8. US4269730A - Substituted imidazoline reactions with chloroacetate salts - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of sodium laureth sulfate by reversed-phase liquid chromatography with evaporative light scattering detection and 1H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Impact of pH and Ionic Strength on Sodium Lauroamphoacetate Behavior
Introduction to Sodium Lauroamphoacetate (SLAA)
Sodium Lauroamphoacetate (SLAA) is a high-performance amphoteric surfactant widely utilized in the personal care and pharmaceutical industries.[1][2][3] Chemically, it is the sodium salt of a carboxymethylated derivative of an imidazoline (B1206853) derived from lauric acid, with the chemical formula C₁₈H₃₅N₂O₄Na and a molecular weight of 366.47 g/mol .[4]
As a "true" amphoteric surfactant, SLAA possesses both a weakly acidic carboxylic acid group (pKa ≈ 2) and a weakly basic tertiary amino group (pKa ≈ 8 when protonated).[4] This unique structure allows it to exhibit cationic, anionic, or zwitterionic properties depending on the pH of the solution.[4][5][6][7] This versatility, combined with its inherent mildness, excellent foaming capabilities, and compatibility with a broad range of other ingredients, makes it a preferred choice for formulations designed for sensitive skin, baby care products, and high-performance cleansers.[3][8][9][10] SLAA is stable over a wide pH range (typically 2-13) and shows excellent tolerance to high concentrations of electrolytes.[1][11]
The Critical Impact of pH on SLAA's Ionic Character
The defining characteristic of Sodium Lauroamphoacetate is its pH-responsive nature. The overall charge of the surfactant molecule changes with the hydrogen ion concentration of the solution, which in turn dictates its physicochemical properties and performance in a formulation.
-
Acidic Conditions (pH < 4): At a low pH, the tertiary amine group is protonated, giving the molecule a net positive charge. In this state, SLAA behaves as a cationic surfactant .
-
Isoelectric Range (pH 4-7): In this range, both the carboxylic acid group is deprotonated (negative charge) and the tertiary amine is protonated (positive charge). The molecule carries both charges simultaneously and is electrically neutral overall, existing as a zwitterion .[4] This is the state where SLAA typically exhibits maximum surface activity and mildness.
-
Alkaline Conditions (pH > 7): At a high pH, the tertiary amine group is deprotonated (neutral), while the carboxylic acid group remains deprotonated. This imparts a net negative charge to the molecule, causing it to behave as an anionic surfactant .[4]
This pH-dependent equilibrium is a critical consideration for formulators, as it affects solubility, interaction with other ingredients, and performance attributes like conditioning and viscosity.
Caption: pH-dependent forms of Sodium Lauroamphoacetate.
Data Summary: Expected Effect of pH on SLAA Properties
| pH Range | Dominant Ionic Form | Expected Surface Tension | Expected Foaming Ability | Primary Characteristics |
| < 4 | Cationic | Moderate | Good | Conditioning, substantive to negatively charged surfaces (hair, skin) |
| 4 - 7 | Zwitterionic | Lowest | Excellent | Maximum mildness, excellent foam, synergistic viscosity building |
| > 7 | Anionic | Low | Very Good | Good cleansing, compatible with cationic polymers |
The Influence of Ionic Strength (Electrolytes)
Ionic strength, typically modified by adding electrolytes such as sodium chloride (NaCl), plays a crucial role in modulating the behavior of SLAA in aqueous solutions. Commercial grades of SLAA are often supplied with 6-9% w/w residual NaCl from the manufacturing process, which contributes to their initial viscosity.[4][11]
Impact on Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles. For zwitterionic surfactants like SLAA, increasing the ionic strength by adding salt typically lowers the CMC .[12][13] The added ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules, reducing the energy barrier for aggregation and allowing micelles to form at a lower concentration.[12]
Impact on Viscosity
One of the most significant effects of ionic strength is on solution viscosity. Adding NaCl to a solution of SLAA (especially when combined with anionic surfactants) generally causes a substantial increase in viscosity up to a certain peak concentration, after which the viscosity may plateau or decrease.[14][15][16] This phenomenon is attributed to a change in micelle morphology. The salt reduces electrostatic repulsion, allowing the initially small, spherical micelles to grow into large, elongated, and entangled worm-like structures, which dramatically increases the solution's resistance to flow.[15]
Caption: Effect of increasing ionic strength on micelle structure and viscosity.
Impact on Foam Properties
The effect of ionic strength on foam is multifaceted. Moderate salt concentrations can enhance foam stability by increasing the surface viscosity of the bubble lamellae and reducing the rate of liquid drainage from the foam structure.[17][18] However, excessively high salt concentrations can disrupt the packing of surfactant molecules at the air-water interface, potentially destabilizing the foam. SLAA is known for its good performance and stability in high electrolyte systems.[8][11]
Data Summary: Expected Effect of Ionic Strength on SLAA Properties
The following table outlines the generally observed effects of increasing NaCl concentration on the key properties of a zwitterionic surfactant solution like SLAA at a near-neutral pH.
| NaCl Concentration | Critical Micelle Conc. (CMC) | Viscosity | Foam Stability | Mechanism of Action |
| Low | Higher | Low | Good | Micelles are small and spherical; foam drainage is relatively fast. |
| Moderate | Decreases | Increases Significantly | Can Increase | Salt shields head groups, promoting micellar growth to worm-like structures and increasing surface viscosity. |
| High | Lowest | May Decrease (Post-Peak) | Can Decrease | Excessive salt may disrupt optimal surfactant packing and micelle structure. |
Experimental Protocols
To quantitatively assess the impact of pH and ionic strength on SLAA, standardized experimental procedures are essential.
Protocol for Surface Tension and CMC Determination
This protocol determines the effectiveness of the surfactant at reducing surface tension and the concentration at which it forms micelles.
-
Preparation of Solutions: Prepare a stock solution of SLAA in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range (e.g., from 0.01 mM to 100 mM). For ionic strength studies, prepare all solutions in a constant background of NaCl (e.g., 0.1 M). For pH studies, adjust the pH of each solution using dilute HCl or NaOH.
-
Instrumentation: Use a tensiometer (Du Noüy ring or Wilhelmy plate method). Ensure the instrument is calibrated and the measurement probe is meticulously cleaned.
-
Measurement: Measure the surface tension of each prepared solution at a constant temperature (e.g., 25°C).
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show a sharp decrease in surface tension followed by a plateau.
-
CMC Determination: The CMC is the concentration at the inflection point where the curve breaks. It can be determined by finding the intersection of the two linear portions of the curve.
Caption: Experimental workflow for Critical Micelle Concentration (CMC) determination.
Protocol for Viscosity Measurement
This protocol quantifies the thickening effect of SLAA under different conditions.
-
Preparation of Solutions: Prepare SLAA solutions at a fixed concentration (e.g., 5% active). For pH studies, adjust the pH of different samples across the desired range. For ionic strength studies, add varying amounts of NaCl (e.g., 0% to 5% w/w) to different samples at a constant pH.
-
Instrumentation: Use a rotational viscometer or rheometer with a suitable spindle or geometry (e.g., cone-and-plate).
-
Measurement: Equilibrate the sample to a constant temperature (e.g., 25°C). Measure the viscosity at a constant shear rate or across a range of shear rates to observe flow behavior (e.g., Newtonian, shear-thinning).
-
Data Analysis: Plot viscosity (in centipoise, cP, or Pascal-seconds, Pa·s) against the variable being tested (pH or NaCl concentration).
Protocol for Foam Ability and Stability Measurement
This protocol assesses the foaming characteristics of SLAA solutions.
-
Preparation of Solutions: Prepare SLAA solutions at a specified concentration (e.g., 1% active) under the desired pH and ionic strength conditions.
-
Instrumentation: Use a graduated cylinder with a stopper (e.g., 250 mL). The Ross-Miles foam test apparatus provides a more standardized method.
-
Measurement (Shaking Method):
-
Add a fixed volume of the test solution (e.g., 100 mL) to the graduated cylinder.
-
Stopper the cylinder and shake vigorously for a set time (e.g., 30 seconds) with a consistent motion.
-
Immediately place the cylinder on a level surface and record the initial foam volume. This represents the foaming ability .
-
Record the foam volume at set time intervals (e.g., 1, 5, and 10 minutes). The rate of foam collapse indicates foam stability .
-
-
Data Analysis: Compare the initial foam volumes and the foam volume remaining after a specific time (e.g., 5 minutes) across the different test conditions.
Conclusion
The behavior of Sodium Lauroamphoacetate is intricately linked to the pH and ionic strength of its environment. Its amphoteric nature allows it to transition between cationic, zwitterionic, and anionic forms, providing formulators with a versatile tool to achieve specific performance targets. The zwitterionic form, prevalent at near-neutral pH, offers an optimal balance of mildness and foaming. Furthermore, the profound effect of electrolytes like NaCl on viscosity and micellization provides a powerful mechanism for controlling the rheology and texture of final formulations. A thorough understanding and quantitative characterization of these relationships are paramount for researchers and drug development professionals to effectively harness the full potential of this mild and versatile surfactant.
References
- 1. SODIUM LAUROAMPHOACETATE - Ataman Kimya [atamanchemicals.com]
- 2. lesielle.com [lesielle.com]
- 3. puracy.com [puracy.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. smashladder.com [smashladder.com]
- 6. AMPHOTERIC SURFACTANTS - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Sodium Lauroamphoacetate [limefav.com]
- 9. Sodium lauroamphoacetate - Wikipedia [en.wikipedia.org]
- 10. specialchem.com [specialchem.com]
- 11. stobec.com [stobec.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. EP0574086A2 - Alkyl sulfates as viscosity modifiers in anionic surfactant compositions - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sodium Lauroamphoacetate: From Molecular Structure to Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium lauroamphoacetate is a zwitterionic surfactant widely recognized for its mildness and excellent foaming properties. While extensively utilized in the personal care industry, its potential applications in the pharmaceutical sector as an excipient are gaining interest. This technical guide provides a comprehensive overview of the molecular formula, structure, physicochemical properties, and synthesis of sodium lauroamphoacetate. It further delves into its emerging role in drug development, exploring its potential as a solubilizing agent and absorption enhancer. This document is intended to serve as a foundational resource for researchers and professionals in the field of pharmaceutical sciences.
Molecular Formula and Structure
Sodium lauroamphoacetate is a complex amphoteric surfactant. The nomenclature and structural representation can vary in literature, which often reflects the intricacies of its synthesis and the resulting product mixture.
The most commonly accepted molecular formula for the primary component is C₁₈H₃₅N₂O₄Na .[1] However, other variations such as C₁₈H₃₄N₂NaO₃⁺ and C₁₆H₃₂ClN₂O₄ have also been reported, which may represent different salt forms or related compounds present in commercial grades.[2][3]
The structure of sodium lauroamphoacetate is characterized by a hydrophilic head and a hydrophobic tail. The hydrophobic portion consists of a lauryl group (C₁₂H₂₅), derived from lauric acid. The hydrophilic head is more complex, containing both a carboxylate group and a tertiary amine, which can be protonated. This dual functionality is responsible for its zwitterionic and amphoteric nature.
The synthesis of sodium lauroamphoacetate typically involves a two-step process.[2][4] Initially, lauric acid is reacted with aminoethylethanolamine (AEEA). This reaction first forms an amide, which upon heating, cyclizes to form an imidazoline (B1206853) intermediate.[4] In the second step, this imidazoline ring reacts with sodium chloroacetate. This leads to the opening of the imidazoline ring and the addition of a carboxymethyl group to the nitrogen atom, yielding the final sodium lauroamphoacetate structure.[1]
It is important to note that commercial sodium lauroamphoacetate is often a mixture of compounds, including the primary amphoacetate, as well as unreacted starting materials and by-products of the synthesis process.
Visualizing the Core Structure
References
Spectroscopic Analysis of Sodium Lauroamphoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Sodium Lauroamphoacetate, a widely used amphoteric surfactant in the pharmaceutical and cosmetic industries. This document outlines the structural basis for its spectroscopic properties and provides detailed, predicted data for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The experimental protocols provided are based on standard methodologies for the analysis of surfactants and other organic molecules.
Introduction to Sodium Lauroamphoacetate
Sodium Lauroamphoacetate is an amphoteric surfactant valued for its mildness, foaming properties, and stability over a wide pH range. Chemically, it exists in equilibrium between a cyclic imidazoline (B1206853) derivative and an open-chain amidoamine structure. The IUPAC name for the cyclic form is Sodium 2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate, while the open-chain form is Sodium N-(2-hydroxyethyl)-N-[2-(1-oxododecylamino)ethyl]glycinate.[1] This structural duality is important when interpreting spectroscopic data, as the commercially available product is often a mixture of these forms.
Synthesis of Sodium Lauroamphoacetate
The synthesis of Sodium Lauroamphoacetate is typically a two-step process, which is important for understanding potential impurities that may be observed during analysis.
Spectroscopic Analysis Workflow
A general workflow for the comprehensive spectroscopic analysis of a Sodium Lauroamphoacetate sample is presented below. This involves initial purification followed by analysis using multiple spectroscopic techniques to elucidate its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Sodium Lauroamphoacetate, providing detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of the open-chain form of Sodium Lauroamphoacetate would exhibit signals corresponding to the various proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~0.88 | t | 3H | Terminal methyl group (CH₃) of lauryl chain |
| ~1.25 | m | 18H | Methylene groups ((CH₂)₉) of lauryl chain |
| ~2.20 | t | 2H | Methylene group adjacent to amide carbonyl (CH₂ -C=O) |
| ~2.7-2.9 | m | 4H | Methylene groups of ethylenediamine (B42938) backbone |
| ~3.20 | s | 2H | Methylene group adjacent to carboxylate (N-CH₂ -COO⁻) |
| ~3.6-3.8 | m | 4H | Methylene groups of hydroxyethyl group (N-CH₂ -CH₂ -OH) |
| (Broad) | s | 1H | Hydroxyl proton (-OH) |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | Terminal methyl carbon of lauryl chain |
| ~22-32 | Methylene carbons of lauryl chain |
| ~36 | Methylene carbon adjacent to amide carbonyl |
| ~50-60 | Carbons of ethylenediamine and hydroxyethyl groups |
| ~170 | Carboxylate carbon (COO⁻) |
| ~175 | Amide carbonyl carbon (C=O) |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified Sodium Lauroamphoacetate in a suitable deuterated solvent (e.g., D₂O or CD₃OD). The choice of solvent is critical to avoid interference from solvent protons.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using a suitable internal standard (e.g., TMS or the residual solvent peak).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Sodium Lauroamphoacetate, aiding in its identification and the characterization of related impurities.
Predicted Mass Spectrometry Data
Using Electrospray Ionization (ESI) in positive ion mode, the following ions are expected for the open-chain structure (Molecular Weight: 366.47 g/mol ).
| m/z | Ion Species | Description |
| 367.25 | [M+H]⁺ | Protonated molecular ion |
| 389.23 | [M+Na]⁺ | Sodium adduct of the molecular ion[1] |
Predicted Fragmentation Pattern: Fragmentation of the molecular ion would likely involve cleavage at the amide bond and along the ethylenediamine backbone, yielding characteristic daughter ions.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of purified Sodium Lauroamphoacetate (e.g., 1-10 µg/mL) in a suitable solvent system such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS). Acquire spectra in both positive and negative ion modes to obtain comprehensive information. For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments on the parent ion.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in Sodium Lauroamphoacetate.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad, Strong | O-H stretching (hydroxyl group) and N-H stretching (amide) |
| 2920, 2850 | Strong | Asymmetric and symmetric C-H stretching (alkyl chain) |
| ~1650 | Strong | C=O stretching (amide I band)[1] |
| ~1600 | Strong | Asymmetric COO⁻ stretching (carboxylate) |
| ~1465 | Medium | C-H bending (methylene scissoring) |
| ~1400 | Medium | Symmetric COO⁻ stretching (carboxylate) |
| ~1050-1250 | Medium-Strong | C-N and C-O stretching |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For a liquid or waxy sample, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first, which is then automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Predicted UV-Vis Data
The open-chain form of Sodium Lauroamphoacetate lacks significant chromophores that absorb in the 200-800 nm range. Therefore, it is expected to have minimal to no absorbance in the UV-Vis spectrum. However, the cyclic imidazoline form contains a C=N bond within the ring system, which is expected to exhibit an absorption maximum in the UV region. Studies on similar imidazolium (B1220033) compounds show an absorption peak around 210 nm.[2] The presence and intensity of this peak could potentially be used to estimate the equilibrium ratio of the cyclic to open-chain forms.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a series of solutions of Sodium Lauroamphoacetate in a UV-transparent solvent (e.g., water or ethanol) at known concentrations.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectra of the solutions in a quartz cuvette over a wavelength range of approximately 190 to 400 nm. Use the pure solvent as a blank reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax), if any. According to the Beer-Lambert law, absorbance is directly proportional to the concentration, allowing for quantitative analysis if a distinct chromophore is present.
Conclusion
The spectroscopic characterization of Sodium Lauroamphoacetate requires a multi-technique approach to fully elucidate its complex structure, which exists as an equilibrium mixture. While publicly available, peer-reviewed spectra are scarce, a combination of NMR, MS, FT-IR, and UV-Vis spectroscopy, interpreted based on the known chemical structures and principles of spectroscopic analysis, can provide a comprehensive profile of this important amphoteric surfactant. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of pharmaceutical and cosmetic science for the quality control and further development of products containing Sodium Lauroamphoacetate.
References
- 1. Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate | 94087-04-4 | Benchchem [benchchem.com]
- 2. Electronic absorption spectra of imidazolium-based ionic liquids studied by far-ultraviolet spectroscopy and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Sodium Lauroamphoacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the thermal stability and degradation profile of Sodium Lauroamphoacetate, an amphoteric surfactant widely utilized in the pharmaceutical and cosmetic industries for its mildness and excellent foaming properties. Understanding the thermal behavior of this excipient is critical for ensuring product stability, safety, and efficacy, particularly in formulations subjected to heat during manufacturing, sterilization, or storage.
Executive Summary
Sodium Lauroamphoacetate is generally considered to be stable under recommended storage conditions. However, exposure to elevated temperatures can lead to degradation, compromising its performance and potentially generating undesirable byproducts. This guide consolidates the available data on its thermal stability, outlines potential degradation pathways, and provides standardized experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific quantitative data for pure Sodium Lauroamphoacetate is not extensively available in public literature, this guide draws upon information from safety data sheets, studies on structurally related compounds, and established principles of thermal analysis to provide a robust framework for its characterization.
Physicochemical Properties and General Stability
Sodium Lauroamphoacetate is a zwitterionic surfactant belonging to the amphoacetate class. Its stability is influenced by factors such as pH and temperature. It is known to be stable over a wide pH range.[1] Safety Data Sheets (SDS) for Sodium Lauroamphoacetate and related amphoteric surfactants indicate that the substance is stable under normal storage and handling conditions, typically advising to keep it away from heat and sources of ignition.[2]
Thermal Degradation Profile
Direct, detailed studies quantifying the thermal degradation of pure Sodium Lauroamphoacetate are scarce in peer-reviewed literature. However, based on its chemical structure and data from related compounds, a general degradation profile can be inferred.
Onset of Decomposition
Safety data for related amphoteric surfactants, such as cocamidopropyl betaine, suggests that decomposition may begin at temperatures above 250°C.[3] For some imidazoline (B1206853) derivatives, thermal degradation has been observed to occur in distinct endothermic and exothermic stages.[4] It is reasonable to hypothesize that Sodium Lauroamphoacetate exhibits a multi-stage degradation process. The initial stages likely involve the loss of water and cleavage of the less stable bonds within the molecule.
Hazardous Decomposition Products
Upon combustion or significant thermal decomposition, Sodium Lauroamphoacetate is expected to release hazardous products.[2] These primarily include:
-
Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO2)
-
Nitrogen Oxides (NOx): Various oxides of nitrogen
-
Low Molecular Weight Hydrocarbons: Resulting from the breakdown of the lauryl chain.
The specific composition of the degradation products will depend on the temperature and the presence of oxygen.
Quantitative Thermal Analysis Data (Hypothetical)
While specific experimental data for Sodium Lauroamphoacetate is not available, the following table illustrates how quantitative data from TGA and DSC analyses would be presented. This serves as a template for researchers conducting their own thermal stability studies.
| Thermal Analysis Parameter | Value (Hypothetical) | Method | Conditions |
| TGA | |||
| Onset of Decomposition (Tonset) | ~ 220 °C | TGA | 10 °C/min, Nitrogen |
| Temperature at 5% Weight Loss (T5%) | ~ 240 °C | TGA | 10 °C/min, Nitrogen |
| Temperature at 50% Weight Loss (T50%) | ~ 350 °C | TGA | 10 °C/min, Nitrogen |
| Residual Mass at 600 °C | ~ 15% | TGA | 10 °C/min, Nitrogen |
| DSC | |||
| Glass Transition Temperature (Tg) | Not Typically Observed | DSC | 10 °C/min, Nitrogen |
| Endothermic Peak (Melting/Decomposition) | ~ 235 °C | DSC | 10 °C/min, Nitrogen |
| Exothermic Peak (Decomposition) | ~ 380 °C | DSC | 10 °C/min, Nitrogen |
Experimental Protocols for Thermal Analysis
To ensure reproducibility and accuracy in assessing the thermal stability of Sodium Lauroamphoacetate, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of weight loss of Sodium Lauroamphoacetate upon heating, providing insights into its thermal stability and the presence of volatile components.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the Sodium Lauroamphoacetate sample into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).
-
-
Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve, d(weight %)/dT vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the Sodium Lauroamphoacetate sample as a function of temperature, identifying thermal events such as melting, crystallization, glass transitions, and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 3-7 mg of the Sodium Lauroamphoacetate sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 400 °C).
-
-
Data Analysis: Record the differential heat flow between the sample and reference pans as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events.
Visualizations: Workflows and Pathways
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates the logical workflow for a comprehensive thermal stability assessment of Sodium Lauroamphoacetate.
Caption: Workflow for Thermal Stability Assessment.
Hypothesized Thermal Degradation Pathway
Based on the structure of Sodium Lauroamphoacetate and known degradation mechanisms of similar surfactants, a simplified, hypothetical degradation pathway is proposed below. This involves the initial cleavage of the ester and amide linkages, followed by the breakdown of the heterocyclic ring and the alkyl chain.
Caption: Hypothesized Degradation Pathway.
Conclusion
The thermal stability of Sodium Lauroamphoacetate is a critical parameter for its application in pharmaceutical and cosmetic formulations. While it is stable under normal conditions, exposure to high temperatures can initiate a complex degradation process, leading to the formation of various byproducts. This guide provides a framework for understanding and evaluating its thermal profile through standardized analytical techniques. Researchers and formulation scientists are encouraged to perform specific TGA and DSC analyses on their particular grade of Sodium Lauroamphoacetate to obtain precise data for their applications, ensuring product quality and safety. Further research, particularly using techniques like Pyrolysis-GC-MS, would be invaluable in elucidating the exact degradation mechanisms and identifying the full spectrum of degradation products.
References
Navigating the Solvent Landscape: A Technical Guide to the Solubility of Sodium Lauroamphoacetate
For Immediate Release
Shanghai, China – December 21, 2025 – In a significant contribution to the fields of pharmaceutical sciences and materials research, this technical whitepaper offers an in-depth exploration of the solubility of Sodium Lauroamphoacetate in various organic solvents. This document is tailored for researchers, scientists, and drug development professionals, providing a foundational understanding of this versatile amphoteric surfactant's behavior in non-aqueous environments.
Sodium Lauroamphoacetate, a widely utilized surfactant in personal care and specialty formulations, is recognized for its mildness, foaming properties, and broad pH stability.[1] While its aqueous solubility is well-documented to be high, a comprehensive public dataset on its solubility in diverse organic solvents has been notably absent.[2][3] This guide addresses this knowledge gap by consolidating available qualitative data and presenting a robust experimental framework for researchers to determine precise solubility parameters.
Overview of Sodium Lauroamphoacetate Solubility
Sodium Lauroamphoacetate is an amphoteric surfactant, meaning its charge and properties can vary with pH.[4][5] It is generally characterized as being highly soluble in water.[2][3] Conversely, it is often described as being insoluble in nonpolar organic solvents.[2][3] One safety data sheet explicitly states its solubility in ethanol.[6] The complexity of its structure, featuring both a hydrophobic lauryl chain and a hydrophilic head group with both anionic and cationic potential, results in nuanced interactions with different solvent classes.
Due to a scarcity of specific quantitative solubility data in publicly accessible literature, the following table summarizes the available qualitative information. It is important to note that many commercial grades of Sodium Lauroamphoacetate are supplied as aqueous solutions, typically containing 30-60% active ingredient, which can influence solubility assessments.[3][7]
Table 1: Qualitative Solubility of Sodium Lauroamphoacetate in Various Solvents
| Solvent Class | Solvent Example | Reported Solubility | Citation(s) |
| Polar Protic | Water | Highly Soluble | [2][3] |
| Ethanol | Soluble | [6] | |
| Polar Aprotic | Not Specified | Data Not Available | |
| Nonpolar | General | Insoluble | [2][3] |
Experimental Protocol for Solubility Determination
To empower researchers to generate precise, application-specific solubility data, the following is a detailed methodology for determining the solubility of Sodium Lauroamphoacetate in an organic solvent of interest. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the saturation solubility of Sodium Lauroamphoacetate in a selected organic solvent at a specific temperature.
Materials:
-
Sodium Lauroamphoacetate (powder or concentrated form of known purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
Volumetric flasks and pipettes
-
Drying oven
-
Glass vials with airtight seals
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of Sodium Lauroamphoacetate to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
Phase Separation: After equilibration, allow the vials to rest at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow the undissolved solid to settle. For finer particles, centrifugation at the same temperature may be necessary to achieve clear separation of the saturated supernatant.
-
Sample Withdrawal and Dilution: Carefully withdraw a precise aliquot of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation. Immediately transfer the aliquot to a volumetric flask and dilute with a suitable solvent in which Sodium Lauroamphoacetate is freely soluble (e.g., deionized water).
-
Quantification: Analyze the concentration of Sodium Lauroamphoacetate in the diluted solution. While standardized methods like two-phase titration (as adapted from protocols for aqueous solutions) could be employed, a gravimetric approach is often more direct for solubility in organic solvents:
-
Pipette a known volume of the saturated supernatant into a pre-weighed dish.
-
Evaporate the solvent in a drying oven at a temperature below the decomposition point of Sodium Lauroamphoacetate until a constant weight is achieved.
-
The final weight of the residue corresponds to the mass of Sodium Lauroamphoacetate dissolved in the initial volume of the solvent.
-
-
Calculation of Solubility: Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or milligrams per liter (mg/L).
Safety Precautions: Always consult the Material Safety Data Sheet (MSDS) for both Sodium Lauroamphoacetate and the selected organic solvents before commencing any experimental work. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Logical Workflow for Solvent Selection
For scientists and formulators, the selection of an appropriate solvent system is a critical step. The following diagram illustrates a logical workflow for this process, taking into account the properties of Sodium Lauroamphoacetate.
Caption: A logical workflow for selecting an appropriate solvent for Sodium Lauroamphoacetate.
Conclusion
This technical guide provides a consolidated overview of the current understanding of Sodium Lauroamphoacetate's solubility in organic solvents. While quantitative data remains sparse, the qualitative information and the detailed experimental protocol presented herein offer a valuable resource for researchers. The logical workflow for solvent selection further aids in the practical application of this knowledge. The generation of a comprehensive, publicly available database of quantitative solubility data for Sodium Lauroamphoacetate in a wide array of organic solvents would be a significant contribution to the scientific community, fostering innovation in formulation science and drug delivery.
References
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. store.astm.org [store.astm.org]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. shura.shu.ac.uk [shura.shu.ac.uk]
- 5. en.psgraw.com [en.psgraw.com]
- 6. cir-safety.org [cir-safety.org]
- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gentle Cell Lysis Using Sodium Lauroamphoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective cell lysis is a critical initial step in numerous biological and pharmaceutical research applications, including protein purification, immunoprecipitation, enzyme assays, and Western blotting. The choice of lysis reagent is paramount, as it must efficiently disrupt cell membranes while preserving the native structure and function of the target proteins. Sodium lauroamphoacetate, a mild amphoteric surfactant, presents a compelling option for gentle cell lysis, minimizing protein denaturation and preserving protein-protein interactions. These characteristics make it particularly suitable for the study of sensitive signaling pathways and the isolation of functional protein complexes.
Sodium lauroamphoacetate's amphoteric nature, possessing both a positive and negative charge, results in a net neutral charge over a wide pH range. This property is analogous to zwitterionic detergents, which are well-regarded for their gentle protein extraction capabilities. This document provides detailed application notes and protocols for the use of sodium lauroamphoacetate in gentle cell lysis, alongside comparative data to guide researchers in its effective implementation.
Data Presentation: Comparative Analysis of Gentle Lysis Detergents
While specific quantitative data for sodium lauroamphoacetate in research applications is emerging, its performance can be inferred from studies comparing other gentle detergents. The following tables summarize representative data on protein yield and the preservation of enzyme activity using various mild detergents. This information serves as a valuable benchmark for experiments employing sodium lauroamphoacetate.
Table 1: Comparison of Total Protein Yield with Different Gentle Detergents
| Detergent | Type | Cell Type | Total Protein Yield (mg/mL) | Reference |
| CHAPS | Zwitterionic | HEK293 | 2.5 ± 0.3 | Hypothetical Data |
| Triton X-100 | Non-ionic | HeLa | 2.1 ± 0.2 | Hypothetical Data |
| NP-40 | Non-ionic | Jurkat | 1.8 ± 0.4 | Hypothetical Data |
| Digitonin | Non-ionic | CHO | 1.5 ± 0.2 | Hypothetical Data |
| Sodium Lauroamphoacetate (Expected) | Amphoteric | Various Mammalian | Comparable to CHAPS | Inference |
Note: The data presented for CHAPS, Triton X-100, NP-40, and Digitonin are representative values from typical cell lysis experiments and are provided for comparative purposes. The expected performance of Sodium Lauroamphoacetate is based on its similar chemical properties to zwitterionic detergents.
Table 2: Preservation of Enzyme Activity Post-Lysis with Gentle Detergents
| Detergent | Enzyme Assayed | Cell Type | Relative Enzyme Activity (%) | Reference |
| CHAPS | Lactate Dehydrogenase | A549 | 95 ± 5 | Hypothetical Data |
| Triton X-100 | Beta-Galactosidase | E. coli | 85 ± 7 | Hypothetical Data |
| NP-40 | Kinase Activity | MCF-7 | 90 ± 8 | Hypothetical Data |
| Digitonin | Mitochondrial Respiration | HepG2 | 98 ± 3 | Hypothetical Data |
| Sodium Lauroamphoacetate (Expected) | Various | Various | High (similar to CHAPS/Digitonin) | Inference |
Note: The data represents the percentage of enzyme activity retained after cell lysis compared to a control (e.g., mechanical lysis). The expected high preservation of activity with Sodium Lauroamphoacetate is inferred from its mild, non-denaturing properties.
Experimental Protocols
The following are detailed protocols for gentle cell lysis of mammalian cells using a sodium lauroamphoacetate-based lysis buffer. These protocols are starting points and may require optimization for specific cell types and downstream applications.
Protocol 1: Gentle Lysis of Adherent Mammalian Cells
Materials:
-
Cell Culture: Adherent mammalian cells grown to 80-90% confluency in a culture dish.
-
Phosphate-Buffered Saline (PBS): Ice-cold, sterile.
-
Gentle Lysis Buffer (GLB):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (w/v) Sodium Lauroamphoacetate
-
Protease Inhibitor Cocktail (add fresh before use)
-
Phosphatase Inhibitor Cocktail (optional, for phosphorylation studies; add fresh before use)
-
-
Cell Scraper: Sterile, pre-chilled.
-
Microcentrifuge Tubes: Pre-chilled 1.5 mL tubes.
-
Refrigerated Microcentrifuge.
Procedure:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium.
-
Gently wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold GLB to the dish (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 10-15 minutes.
-
Using a pre-chilled cell scraper, gently scrape the cells off the surface of the dish into the GLB.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for an additional 15 minutes with occasional gentle vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a fresh, pre-chilled microcentrifuge tube.
-
The cleared lysate is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Gentle Lysis of Suspension Mammalian Cells
Materials:
-
Cell Culture: Suspension mammalian cells.
-
Phosphate-Buffered Saline (PBS): Ice-cold, sterile.
-
Gentle Lysis Buffer (GLB): (See Protocol 1 for composition).
-
Conical Tubes: Pre-chilled.
-
Microcentrifuge Tubes: Pre-chilled 1.5 mL tubes.
-
Refrigerated Centrifuge and Microcentrifuge.
Procedure:
-
Transfer the cell suspension to a pre-chilled conical tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the cell pellet in ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.
-
Aspirate and discard the PBS supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold GLB (e.g., 1 mL per 1 x 10^7 cells).
-
Transfer the resuspended cells to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator or rocker at 4°C for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a fresh, pre-chilled microcentrifuge tube.
-
The cleared lysate is now ready for downstream applications or can be stored at -80°C.
Mandatory Visualizations
Signaling Pathway Diagrams
The preservation of protein-protein interactions and post-translational modifications is crucial for studying complex signaling pathways. Gentle lysis with sodium lauroamphoacetate is ideal for preparing lysates for the analysis of pathways such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: General overview of the Mitogen-Activated Protein Kinase (MAPK) cascade.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for gentle cell lysis and subsequent protein analysis.
Caption: Experimental workflow for gentle cell lysis using sodium lauroamphoacetate.
Application Notes and Protocols for Membrane Protein Solubilization Using Sodium Lauroamphoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium lauroamphoacetate is a zwitterionic surfactant known for its mild and effective cleansing properties, primarily in personal care products.[1][2] Its amphoteric nature, possessing both a positive and negative charge, gives it characteristics of both ionic and non-ionic detergents, allowing it to disrupt protein-protein interactions while being less denaturing than harsh ionic detergents.[3][4][5] These properties make it a promising, yet underexplored, candidate for the solubilization of integral membrane proteins where maintaining native structure and function is critical.[4][5]
This document provides detailed application notes and protocols for the use of sodium lauroamphoacetate in membrane protein solubilization. Due to the limited availability of specific research data on its use in this application, the following protocols are based on the general principles of membrane protein solubilization using zwitterionic detergents. Empirical optimization of the suggested parameters is crucial for success with your specific protein of interest.
Properties of Zwitterionic Detergents
Zwitterionic detergents like sodium lauroamphoacetate occupy a middle ground between the harshness of ionic detergents and the mildness of non-ionic detergents.[3] They are effective at breaking protein-protein interactions without typically denaturing the protein.[3][4][5] This makes them suitable for a variety of downstream applications, including chromatography and mass spectrometry, provided their concentration is managed.[3][6][7][8]
Table 1: Comparative Properties of Common Zwitterionic Detergents
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Aggregation Number |
| Sodium Lauroamphoacetate | Amphoacetate | ~349.47[1] | Not established in research literature | Not established |
| CHAPS | Steroid-based zwittergent | 614.88[9] | 6 - 10 mM[9] | ~10 |
| ASB-14 | Amidosulfobetaine | 434.68[10] | 8 mM[10][11][12] | Not widely reported |
| Dodecylphosphocholine (DPC) | Phosphocholine | ~351.47 | ~1.0 - 1.5 mM | ~50 |
Note: The CMC of a detergent can be influenced by factors such as temperature, pH, and ionic strength of the buffer.[13][14]
Experimental Protocols
Membrane Preparation
This protocol describes the isolation of crude membranes from cultured cells.
Materials:
-
Cultured cells expressing the target membrane protein
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, with protease inhibitors)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Harvest cells by centrifugation at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Disrupt the cells by Dounce homogenization (20-30 strokes) or sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a suitable buffer for solubilization.
Detergent Screening and Optimization of Solubilization
This is a critical step to determine the optimal concentration of sodium lauroamphoacetate for your specific protein.
Materials:
-
Isolated membrane preparation
-
Solubilization Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, with protease inhibitors)
-
Sodium Lauroamphoacetate stock solution (e.g., 10% w/v)
-
Microcentrifuge tubes
-
Ultracentrifuge
Procedure:
-
Determine the total protein concentration of your membrane preparation using a compatible protein assay.
-
Set up a series of small-scale solubilization reactions in microcentrifuge tubes. A typical starting range for detergent concentration is 0.1% to 2.0% (w/v). It is also important to consider the detergent-to-protein ratio, with a starting point often between 2:1 and 10:1 (w/w).[4]
-
For each reaction, mix the membrane preparation with the Solubilization Buffer and the appropriate amount of sodium lauroamphoacetate stock solution.
-
Incubate the reactions for 1-4 hours at 4°C with gentle agitation.
-
Centrifuge the samples at 100,000 x g for 30-60 minutes at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to assess the efficiency of solubilization.
Table 2: Example Detergent Screening Setup
| Tube | Membrane Protein (mg) | Final Detergent Conc. (% w/v) | Detergent:Protein Ratio (w/w) |
| 1 | 1 | 0.1 | 1:1 |
| 2 | 1 | 0.5 | 5:1 |
| 3 | 1 | 1.0 | 10:1 |
| 4 | 1 | 1.5 | 15:1 |
| 5 | 1 | 2.0 | 20:1 |
Purification of Solubilized Membrane Protein
This is a general protocol for affinity chromatography. The specific details will depend on the affinity tag on your protein of interest.
Materials:
-
Solubilized membrane protein extract
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer (Solubilization Buffer containing a lower concentration of sodium lauroamphoacetate, e.g., 2-5 times the estimated CMC, and potentially a low concentration of imidazole (B134444) for His-tag purification)
-
Elution Buffer (Wash Buffer containing an appropriate eluting agent, e.g., high concentration of imidazole for His-tag purification)
Procedure:
-
Equilibrate the affinity resin with Wash Buffer.
-
Incubate the solubilized membrane protein extract with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.
-
Load the resin-protein mixture into a chromatography column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.
Visualizations
Experimental Workflow for Membrane Protein Solubilization
References
- 1. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. info2.gbiosciences.com [info2.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. research.colostate.edu [research.colostate.edu]
- 7. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.colostate.edu [research.colostate.edu]
- 9. apexbt.com [apexbt.com]
- 10. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. ASB-14 Detergent | AAT Bioquest [aatbio.com]
- 13. cusabio.com [cusabio.com]
- 14. Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Lauroamphoacetate: A Gentle Surfactant for Advanced Cell Culture Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cell culture and proteomics, the gentle yet effective lysis of cells is paramount for preserving the native structure and function of proteins and their complexes. Sodium lauroamphoacetate, a zwitterionic (or amphoteric) surfactant, emerges as a promising alternative to harsher detergents traditionally used in cell lysis buffers.[1][2][3][4][5] Known for its exceptionally mild properties in personal care products, its application in the research laboratory offers the potential for improved recovery of functional proteins and intact cellular complexes, which is critical for sensitive downstream applications such as immunoprecipitation, enzyme assays, and the study of protein-protein interactions.
This document provides detailed application notes and protocols for the investigational use of sodium lauroamphoacetate in cell culture. It is designed to guide researchers in exploring its benefits for gentle cell lysis and protein extraction.
Properties of Sodium Lauroamphoacetate
Sodium lauroamphoacetate is a coconut-derived surfactant characterized by its zwitterionic nature, possessing both a positive and a negative charge on its hydrophilic head group, resulting in a net neutral charge over a wide pH range.[6] This property contributes to its mildness and reduces its potential for protein denaturation compared to ionic detergents like sodium dodecyl sulfate (B86663) (SDS).[1]
Key Advantages in a Research Context:
-
Mild Lysis: Its gentle action on cell membranes is expected to minimize the disruption of protein-protein interactions and maintain the integrity of subcellular organelles.
-
Preservation of Protein Function: By avoiding harsh denaturation, it is hypothesized to be superior for the extraction of active enzymes and functional protein complexes.
-
Low Irritancy: Its established safety profile suggests lower cytotoxicity compared to other commonly used surfactants, which could be beneficial for in situ lysis experiments or when working with sensitive cell lines.[1][5]
-
Compatibility: As a zwitterionic surfactant, it is generally compatible with a wide range of buffer components and downstream applications, including ion-exchange chromatography and isoelectric focusing.[6]
Comparative Analysis of Common Surfactants
To aid in the selection of an appropriate surfactant, the following table compares the properties of sodium lauroamphoacetate with other commonly used detergents in cell lysis.
| Surfactant | Type | Key Properties | Common Applications | Potential for Protein Denaturation |
| Sodium Lauroamphoacetate | Zwitterionic/Amphoteric | Extremely mild, low cytotoxicity, good foaming properties.[1][2][3] | Investigational: Gentle cell lysis, extraction of functional proteins and complexes. | Very Low |
| Triton™ X-100 | Non-ionic | Excellent for solubilizing membrane proteins, generally preserves native protein structure. | Whole-cell lysates, immunoprecipitation, enzyme assays. | Low |
| Nonidet™ P-40 (NP-40) | Non-ionic | Similar to Triton™ X-100, often used interchangeably. | Immunoprecipitation, preparation of cytoplasmic extracts. | Low |
| CHAPS | Zwitterionic | Effective at disrupting protein-protein interactions while being non-denaturing. | Solubilization of membrane proteins, isoelectric focusing. | Low to Moderate |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Strong, denaturing detergent. | SDS-PAGE, complete disruption of cells and protein structure. | High |
Experimental Protocols
The following are generalized protocols for the use of sodium lauroamphoacetate in cell culture. It is crucial to optimize the concentration of sodium lauroamphoacetate and incubation times for each specific cell type and downstream application.
Protocol 1: Gentle Lysis of Adherent Mammalian Cells for Protein Extraction
Objective: To lyse adherent mammalian cells for the extraction of total soluble protein while preserving protein integrity.
Materials:
-
Cultured adherent mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Gentle Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
0.1% - 1.0% (w/v) Sodium Lauroamphoacetate (optimization required)
-
Protease and phosphatase inhibitor cocktail (add fresh before use)
-
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Aspirate the culture medium from the adherent cells.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Gentle Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Incubate the plate on ice for 10-20 minutes.
-
Gently scrape the cells from the plate using a pre-chilled cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for an additional 10 minutes with occasional gentle vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
-
The protein extract is now ready for downstream applications or storage at -80°C.
Protocol 2: Cell Viability Assay (MTT-Based) to Assess Cytotoxicity
Objective: To determine the effect of sodium lauroamphoacetate on the viability of a specific cell line.
Materials:
-
Cultured mammalian cells
-
96-well cell culture plate
-
Complete culture medium
-
Sodium Lauroamphoacetate stock solution (e.g., 10% w/v in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of sodium lauroamphoacetate in complete culture medium to achieve the desired final concentrations (e.g., 0.001%, 0.01%, 0.1%, 1%). Include a vehicle control (medium only).
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of sodium lauroamphoacetate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours (or overnight).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: Workflow for gentle cell lysis and protein extraction.
Caption: Mechanism of gentle surfactant action on a cell membrane.
Caption: A generic MAPK/ERK signaling pathway.
Conclusion and Future Directions
The use of sodium lauroamphoacetate in cell culture applications presents an exciting opportunity for researchers seeking to improve the yield of functional, non-denatured proteins. Its exceptionally mild nature suggests it could be a valuable tool for studying delicate protein complexes and preserving enzymatic activity. The protocols provided herein serve as a starting point for the investigation of this promising surfactant. Further research is warranted to establish optimal working concentrations for a variety of cell lines and to quantitatively compare its efficacy in preserving protein function against standard detergents. As the demand for high-quality protein samples for sensitive downstream analyses grows, so too will the need for innovative and gentle cell lysis reagents like sodium lauroamphoacetate.
References
Application of Sodium Lauroamphoacetate in Protein Extraction from Tissues
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sodium lauroamphoacetate is an amphoteric surfactant recognized for its gentle and effective cleansing properties.[1][2] While extensively utilized in the cosmetics industry, its application in protein extraction from tissues for research and drug development is an emerging area with significant potential.[1] As a mild surfactant, it offers a balance between the effective solubilization of cellular membranes and the preservation of protein structure and function, a crucial aspect for downstream applications such as immunoprecipitation and mass spectrometry.[3]
This document provides detailed application notes and protocols for the use of sodium lauroamphoacetate in protein extraction from various tissue types.
Properties of Sodium Lauroamphoacetate
Sodium lauroamphoacetate's utility in protein extraction stems from its zwitterionic-like, amphoteric nature. It possesses both a positive and a negative charge, resulting in a net neutral charge over a broad pH range.[1] This characteristic is advantageous as it minimizes interference with the native charge of proteins, making it compatible with techniques like isoelectric focusing (IEF) and 2D-gel electrophoresis.[4]
Key properties relevant to protein extraction include:
-
Mild, Non-denaturing Action: It is less harsh than ionic detergents like SDS, which helps in maintaining the native conformation and biological activity of the extracted proteins.[3][5]
-
Effective Solubilization: Its amphipathic nature allows for the effective disruption of lipid-lipid and lipid-protein interactions, which is crucial for extracting membrane proteins.[5][]
-
Compatibility with Downstream Analysis: Due to its neutral charge, it is more compatible with mass spectrometry (MS) compared to many ionic detergents.[4]
Comparison with Other Detergents
The choice of detergent is critical for successful protein extraction and depends on the specific requirements of the downstream application. The following table summarizes the general properties of sodium lauroamphoacetate in comparison to other commonly used detergents.
| Detergent Class | Example(s) | Strength | Denaturing Potential | MS Compatibility | Primary Use Case |
| Amphoteric/Zwitterionic | Sodium Lauroamphoacetate , CHAPS | Mild to Moderate | Low | Good | Maintaining protein structure and function |
| Ionic (Anionic) | Sodium Dodecyl Sulfate (SDS) | Strong | High | Poor (requires removal) | Complete solubilization and denaturation (e.g., for SDS-PAGE) |
| Ionic (Anionic) | Sodium Deoxycholate | Moderate | Moderate | Fair (can be precipitated) | Component of RIPA buffer, solubilization of membrane proteins |
| Non-ionic | Triton X-100, NP-40 | Mild | Low | Good | Gentle lysis, preserving protein-protein interactions |
Experimental Protocols
The following protocols provide a starting point for utilizing sodium lauroamphoacetate for protein extraction from tissues. Optimization may be required depending on the tissue type and the specific protein of interest.
Protocol 1: Total Protein Extraction from Soft Tissues (e.g., Liver, Brain)
This protocol is designed for the general extraction of total cellular proteins from soft tissues.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1-2% (w/v) Sodium Lauroamphoacetate.
-
Protease and Phosphatase Inhibitor Cocktails
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Tissue homogenizer (e.g., Dounce or mechanical)
-
Microcentrifuge
Procedure:
-
Excise the tissue of interest and wash it with ice-cold PBS to remove any contaminants.[7]
-
Weigh the tissue and chop it into small pieces on ice.
-
Add 10 volumes of ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the tissue (e.g., 10 mL buffer for 1 g of tissue).
-
Homogenize the tissue on ice until no large pieces are visible.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing to facilitate lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Membrane Protein Extraction from Tissues
This protocol is optimized for the enrichment of membrane proteins.
Materials:
-
Membrane Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 2% (w/v) Sodium Lauroamphoacetate, 1% (v/v) Triton X-100.
-
Protease and Phosphatase Inhibitor Cocktails
-
Ice-cold PBS
-
Tissue homogenizer
-
Ultracentrifuge
Procedure:
-
Follow steps 1-4 of Protocol 1 using the Membrane Lysis Buffer.
-
Incubate the homogenate on a rotator for 1 hour at 4°C.
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the insoluble fraction.
-
The supernatant contains the solubilized membrane proteins.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
The extract is ready for downstream analysis such as immunoprecipitation or mass spectrometry.
Data Presentation
While specific quantitative data for sodium lauroamphoacetate in tissue protein extraction is limited in the literature, the following table provides an illustrative comparison of expected protein yields based on the properties of similar detergents.
| Detergent in Lysis Buffer | Tissue Type | Expected Protein Yield (µg/mg tissue) | Notes |
| 1% Sodium Lauroamphoacetate | Mouse Liver | 10-15 | Mild extraction, preserves protein integrity. |
| 2% Sodium Lauroamphoacetate | Mouse Brain | 8-12 | Effective for lipid-rich tissues. |
| Standard RIPA Buffer | Mouse Liver | 15-25 | Higher yield due to stronger detergents, potential for denaturation. |
| 1% CHAPS | Mouse Brain | 7-10 | Comparable mild zwitterionic detergent. |
Note: These are estimated values and actual yields may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow for Protein Extraction
Caption: General workflow for protein extraction from tissues using a sodium lauroamphoacetate-based lysis buffer.
Logical Relationship of Detergent Properties
Caption: Logical flow from the amphoteric nature of sodium lauroamphoacetate to its beneficial outcomes in protein extraction.
References
- 1. specialchem.com [specialchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Overview of Cell Lysis and Protein Extraction - Creative Proteomics [creative-proteomics.com]
- 4. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. ptglab.com [ptglab.com]
Application Notes and Protocols for Formulating Cell Lysis Buffers with Sodium Lauroamphoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Lauroamphoacetate is a mild, amphoteric surfactant known for its gentle cleansing and foaming properties, primarily in the cosmetics industry.[1] Its amphoteric nature, possessing both a weakly acidic carboxylic acid moiety and a weakly basic tertiary amino group, allows it to be effective over a wide pH range.[2] These characteristics suggest its potential as a gentle lytic agent for the disruption of mammalian cell membranes in biological research, particularly when the preservation of protein structure and function is critical.
This document provides detailed application notes and protocols for the formulation and use of cell lysis buffers containing Sodium Lauroamphoacetate. The protocols are designed as a starting point for researchers to optimize cell lysis for various downstream applications, including protein extraction for Western blotting, immunoprecipitation, and enzyme assays.
Principle of Cell Lysis with Sodium Lauroamphoacetate
Cell lysis is the process of disrupting the cell membrane to release intracellular contents.[3] Detergents, or surfactants, are key components of lysis buffers that facilitate this process by solubilizing the lipid bilayer of the cell membrane.[1][4][5] Detergents are classified based on their charge into ionic (anionic and cationic), non-ionic, and zwitterionic/amphoteric categories.[4]
Sodium Lauroamphoacetate falls into the amphoteric category. Its mechanism of action in cell lysis involves the insertion of its hydrophobic tail into the lipid bilayer, disrupting the membrane's integrity and leading to the formation of micelles that encapsulate membrane proteins and lipids, thereby releasing the cellular contents into the lysis buffer. Due to its mild nature, it is expected to be less denaturing to proteins compared to harsh ionic detergents like Sodium Dodecyl Sulfate (SDS).
Data Presentation
Table 1: Comparison of Common Detergents Used in Cell Lysis
| Detergent | Type | Typical Concentration | Protein Yield (Relative) | Denaturing Potential | Downstream Compatibility Notes |
| Sodium Lauroamphoacetate | Amphoteric | 0.1% - 1.0% (w/v) | Moderate (Predicted) | Low | Good predicted compatibility with most downstream assays. May require optimization for protein quantification assays. |
| SDS | Anionic | 0.1% - 1.0% (w/v) | High | High | Interferes with many enzyme assays and protein-protein interactions. Can interfere with Bradford and BCA protein assays at higher concentrations.[6] |
| Triton™ X-100 | Non-ionic | 0.1% - 1.0% (v/v) | Moderate to High | Low | Generally compatible with most downstream applications, though it can interfere with some mass spectrometry analyses. |
| NP-40 | Non-ionic | 0.1% - 1.0% (v/v) | Moderate | Low | Similar to Triton™ X-100, widely used for co-immunoprecipitation. |
| CHAPS | Zwitterionic | 0.1% - 1.0% (w/v) | Moderate | Low | Useful for solubilizing membrane proteins while maintaining their function. |
| RIPA Buffer | Mixed | Varies | High | Moderate to High | A popular but harsh buffer containing both ionic and non-ionic detergents.[7] |
Note: Protein yield is dependent on cell type, protein of interest, and the specific lysis protocol.
Table 2: Proposed Sodium Lauroamphoacetate Lysis Buffer Formulation
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 1 M | 50 mM | Buffering agent to maintain a stable pH. |
| NaCl | 5 M | 150 mM | Salt to maintain isotonicity and reduce non-specific protein aggregation. |
| EDTA | 0.5 M | 1 mM | Chelating agent to inhibit metalloproteases. |
| Sodium Lauroamphoacetate | 10% (w/v) | 0.5% (w/v) (Starting Point) | Amphoteric detergent for cell membrane disruption. |
| Protease Inhibitor Cocktail | 100X | 1X | To prevent protein degradation by proteases. |
| Phosphatase Inhibitor Cocktail | 100X | 1X | To preserve the phosphorylation state of proteins (for signaling studies). |
| Nuclease-Free Water | - | To final volume | - |
Experimental Protocols
Protocol 1: Preparation of Sodium Lauroamphoacetate Lysis Buffer
Materials:
-
Tris-HCl
-
NaCl
-
EDTA
-
Sodium Lauroamphoacetate (powder or solution)
-
Protease Inhibitor Cocktail (e.g., cOmplete™, MilliporeSigma)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)
-
Nuclease-Free Water
Procedure:
-
To prepare 100 mL of lysis buffer, combine the following in a sterile container:
-
5 mL of 1 M Tris-HCl, pH 7.4
-
3 mL of 5 M NaCl
-
0.2 mL of 0.5 M EDTA
-
5 mL of 10% (w/v) Sodium Lauroamphoacetate solution (or 0.5 g of powder)
-
86.8 mL of Nuclease-Free Water
-
-
Mix thoroughly until all components are dissolved.
-
Store the base lysis buffer at 4°C.
-
Immediately before use , add Protease and Phosphatase Inhibitor Cocktails to the required volume of lysis buffer according to the manufacturer's instructions (typically a 1:100 dilution for a 100X stock).
Protocol 2: Lysis of Adherent Mammalian Cells
Materials:
-
Culture dish with adherent cells (approximately 80-90% confluent)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Sodium Lauroamphoacetate Lysis Buffer (with inhibitors)
-
Cell scraper
-
Microcentrifuge tubes (pre-chilled)
-
Refrigerated microcentrifuge
Procedure:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium.
-
Gently wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Sodium Lauroamphoacetate Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 5-10 minutes.
-
Using a pre-chilled cell scraper, gently scrape the cells off the dish.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for an additional 15-20 minutes, vortexing gently every 5 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a compatible protein assay (BCA assay is recommended as Bradford assay can be incompatible with surfactants).[6][8]
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Protocol 3: Lysis of Suspension Mammalian Cells
Materials:
-
Suspension cell culture
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Sodium Lauroamphoacetate Lysis Buffer (with inhibitors)
-
Conical tubes
-
Microcentrifuge tubes (pre-chilled)
-
Refrigerated microcentrifuge
Procedure:
-
Transfer the cell suspension to a conical tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the cell pellet in ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Add an appropriate volume of ice-cold Sodium Lauroamphoacetate Lysis Buffer to the cell pellet (e.g., 100 µL per 1-5 million cells).
-
Gently resuspend the cell pellet by pipetting up and down.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 20-30 minutes, vortexing gently every 5 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a compatible protein assay (BCA assay is recommended).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Mandatory Visualizations
Caption: Workflow for mammalian cell lysis using Sodium Lauroamphoacetate buffer.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Disclaimer
The provided protocols for using Sodium Lauroamphoacetate in cell lysis buffers are intended as a starting point for research and development. Due to the novel application of this surfactant in this context, optimization of the buffer composition, particularly the concentration of Sodium Lauroamphoacetate, may be required for different cell types and downstream applications to achieve optimal results.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Cell Lysis and Protein Extraction - Creative Proteomics [creative-proteomics.com]
- 5. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 6. BCA and Bradford Protein Assays – Alfateq [alfateq.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Solubilizing Inclusion Bodies in E. coli Using Sodium Lauroamphoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The high-level expression of recombinant proteins in Escherichia coli is a cornerstone of modern biotechnology and pharmaceutical development. However, this often leads to the formation of insoluble and biologically inactive protein aggregates known as inclusion bodies (IBs). While the high concentration of the target protein in IBs simplifies initial purification, recovering the active protein requires effective solubilization and subsequent refolding into its native conformation.[1][2][3] Traditional methods for IB solubilization rely on harsh denaturants like urea (B33335) and guanidine (B92328) hydrochloride (GdnHCl), which completely unfold the protein, often leading to aggregation during the refolding process and low recovery yields.[4][5][6]
Mild solubilization strategies have emerged as a promising alternative, aiming to dissolve IBs while preserving native-like secondary structures that can facilitate more efficient refolding.[2][4][7] This approach can lead to a higher yield of bioactive protein.[2][4] Various mild detergents, such as N-lauroylsarcosine, have been successfully employed for this purpose.[4] This document outlines the application and protocols for using sodium lauroamphoacetate, a mild amphoteric surfactant, for the solubilization of inclusion bodies from E. coli.
Sodium lauroamphoacetate is a gentle surfactant known for its use in personal care products.[8] Its amphoteric nature, possessing both a positive and a negative charge, allows it to interact with proteins in a less denaturing manner compared to harsh ionic detergents. This property makes it a candidate for mild solubilization of IBs, potentially preserving critical secondary structures and improving the efficiency of protein refolding.
Principle of Action
Sodium lauroamphoacetate is hypothesized to solubilize inclusion bodies through a multi-step process. The surfactant molecules are thought to penetrate the porous, sponge-like structure of the inclusion body.[9] The hydrophobic tail of the surfactant likely interacts with the exposed hydrophobic regions of the misfolded proteins within the aggregate, while the hydrophilic head interacts with the aqueous buffer. This detergent coating disrupts the protein-protein interactions that maintain the aggregated state, leading to the release of individual protein-detergent complexes. The amphoteric nature of sodium lauroamphoacetate may help to keep the solubilized protein in a partially folded, refolding-competent state, preventing further aggregation.
Data Presentation: Comparative Solubilization Efficiency
The following table presents hypothetical data comparing the efficiency of sodium lauroamphoacetate with other common methods for solubilizing a model recombinant protein from E. coli inclusion bodies. This data is for illustrative purposes to highlight the potential advantages of a mild solubilization approach.
| Solubilization Method | Protein Yield (mg/g wet cell paste) | Purity (%) | Biological Activity (%) |
| 8 M Urea | 15 | 90 | 35 |
| 6 M Guanidine Hydrochloride | 18 | 92 | 30 |
| 1% (w/v) N-lauroylsarcosine | 12 | 88 | 55 |
| 1% (w/v) Sodium Lauroamphoacetate (Hypothetical) | 14 | 89 | 65 |
| High pH (12.5) + 2 M Urea | 16 | 91 | 60 |
Experimental Protocols
Protocol 1: Isolation of Inclusion Bodies from E. coli
This protocol describes the initial steps to harvest and wash inclusion bodies from E. coli cell paste.
Materials:
-
E. coli cell paste expressing the recombinant protein
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA
-
Wash Buffer A: Lysis Buffer with 1% (v/v) Triton X-100
-
Wash Buffer B: Lysis Buffer without Triton X-100
-
DNase I
-
Protease inhibitor cocktail
-
High-speed centrifuge
Procedure:
-
Thaw the E. coli cell paste on ice. Resuspend the cells in 5-10 mL of ice-cold Lysis Buffer per gram of wet cell paste.
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according to the manufacturer's instructions. Incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 20 µg/mL and 5 mM MgCl₂.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and denaturation of the target protein.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant. Resuspend the pellet in Wash Buffer A and sonicate briefly to disperse the pellet.[10]
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Repeat the wash step with Wash Buffer B to remove residual detergent.
-
The resulting pellet contains the purified inclusion bodies. This can be stored at -80°C or used immediately for solubilization.
Protocol 2: Solubilization of Inclusion Bodies with Sodium Lauroamphoacetate
This protocol details the solubilization of the isolated inclusion bodies using sodium lauroamphoacetate. Optimization of the detergent concentration is crucial for each specific protein.
Materials:
-
Isolated inclusion body pellet
-
Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1-5% (w/v) Sodium Lauroamphoacetate
-
Reducing agent (e.g., 10 mM DTT or β-mercaptoethanol), if the protein has cysteine residues
-
Stir plate or rotator
-
High-speed centrifuge
Procedure:
-
Resuspend the inclusion body pellet in Solubilization Buffer. A good starting point is 10-20 mL of buffer per gram of original wet cell paste.
-
If required, add the reducing agent to the buffer.
-
Incubate with gentle agitation (stirring or rotation) at room temperature for 1-2 hours, or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
After incubation, centrifuge the suspension at 20,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully collect the supernatant, which contains the solubilized protein.
-
Analyze the protein concentration in the supernatant (e.g., by Bradford or BCA assay) and check the solubilization efficiency by SDS-PAGE.
Optimization:
-
Detergent Concentration: Test a range of sodium lauroamphoacetate concentrations (e.g., 0.5%, 1%, 2%, 3% w/v) to find the optimal concentration that maximizes solubilization without causing excessive denaturation.
-
pH: Vary the pH of the solubilization buffer (e.g., pH 7.5 to 9.0) to improve solubilization efficiency.
-
Additives: The inclusion of low concentrations of urea (e.g., 1-2 M) or other additives might enhance solubilization for some proteins.[2][6]
Protocol 3: Protein Refolding and Purification
This protocol provides a general guideline for refolding the solubilized protein and its subsequent purification. The optimal refolding conditions are highly protein-dependent and require careful optimization.
Materials:
-
Solubilized protein in sodium lauroamphoacetate
-
Refolding Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 500 mM L-arginine, 1 mM EDTA, and a redox system (e.g., 1 mM reduced glutathione (B108866) and 0.1 mM oxidized glutathione)
-
Dialysis tubing or centrifugal concentrators
-
Chromatography system (e.g., affinity, ion-exchange, or size-exclusion)
Procedure:
-
Detergent Removal and Refolding:
-
Dilution: Slowly add the solubilized protein solution to a large volume of chilled Refolding Buffer with gentle stirring. A 1:10 to 1:100 dilution is common.
-
Dialysis: Dialyze the solubilized protein against the Refolding Buffer. This allows for a gradual removal of the detergent.
-
On-column Refolding: Bind the solubilized protein to a chromatography resin (e.g., Ni-NTA for His-tagged proteins) and then wash with a buffer containing a decreasing concentration of the detergent, followed by refolding buffer.[4]
-
-
Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.
-
Purification:
-
Concentrate the refolded protein solution using a centrifugal concentrator.
-
Clarify the solution by centrifugation or filtration (0.22 µm filter) to remove any aggregates.
-
Purify the refolded protein using appropriate chromatography techniques (e.g., affinity chromatography for tagged proteins, followed by size-exclusion chromatography to separate monomers from aggregates).
-
-
Analyze the purified protein for purity (SDS-PAGE), concentration, and biological activity.
Visualizations
Caption: Experimental workflow for protein recovery from inclusion bodies.
Caption: Detergent-mediated solubilization of inclusion bodies.
References
- 1. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein recovery from inclusion bodies of Escherichia coli using mild solubilization process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of inclusion body solubilization and renaturation of recombinant human growth hormone from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | State-of-the-art and novel approaches to mild solubilization of inclusion bodies [frontiersin.org]
- 8. specialchem.com [specialchem.com]
- 9. researchgate.net [researchgate.net]
- 10. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
Application Notes and Protocols: Protein Refolding Using Sodium Lauroamphoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant proteins overexpressed in bacterial systems, such as E. coli, frequently accumulate as insoluble and inactive aggregates known as inclusion bodies. The recovery of functional protein from these aggregates is a critical step in many academic and industrial settings, including drug development. This process typically involves the solubilization of inclusion bodies using denaturants, followed by a refolding step to restore the protein's native three-dimensional structure and biological activity.
Sodium Lauroamphoacetate is a zwitterionic (amphoteric) surfactant known for its mild properties and use in various applications as a cleansing and foaming agent.[1][2][3] While specific literature on its application in protein refolding is limited, its chemical nature as a zwitterionic detergent suggests potential utility in this field. Zwitterionic detergents are valued in protein chemistry for their ability to solubilize proteins without causing significant denaturation, thereby preserving the native structure and function of the protein.[4][5] They are considered intermediate in strength between harsher ionic detergents and milder non-ionic detergents.[1] This document provides a generalized methodology for the application of Sodium Lauroamphoacetate in protein refolding, based on established principles for similar zwitterionic detergents.
Principle of Zwitterionic Detergent-Assisted Refolding
Zwitterionic detergents like Sodium Lauroamphoacetate possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge over a wide pH range. This characteristic allows them to disrupt protein aggregates by interacting with hydrophobic regions, similar to ionic detergents, but with a reduced tendency to irreversibly denature the protein. The proposed mechanism for Sodium Lauroamphoacetate-assisted protein refolding involves the following conceptual steps:
-
Inclusion Body Solubilization: The surfactant molecules interact with the misfolded protein aggregates, breaking up the hydrophobic interactions that hold the aggregates together. This leads to the formation of protein-detergent complexes, rendering the protein soluble.
-
Formation of Refolding Intermediates: The solubilized protein, shielded from aggregation by the detergent, is then subjected to conditions that favor the formation of correct secondary and tertiary structures.
-
Detergent Removal and Native Structure Formation: The detergent is gradually removed from the protein-detergent complex, allowing the protein to fold into its native, biologically active conformation. This is often achieved through methods like dialysis, diafiltration, or chromatography.
Experimental Protocols
The following protocols are generalized and should be optimized for each specific protein.
Protocol 1: Solubilization of Inclusion Bodies with Sodium Lauroamphoacetate
This protocol describes the initial step of solubilizing purified inclusion bodies.
Materials:
-
Purified inclusion bodies
-
Sodium Lauroamphoacetate
-
Tris-HCl
-
NaCl
-
EDTA
-
Dithiothreitol (DTT) or other reducing agent
-
Deionized water
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare Solubilization Buffer: Prepare a solubilization buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, and 10 mM DTT.
-
Determine Optimal Sodium Lauroamphoacetate Concentration: It is crucial to determine the optimal concentration of Sodium Lauroamphoacetate for your protein of interest. A good starting point is to test a range of concentrations (e.g., 0.1%, 0.5%, 1.0%, and 2.0% w/v).
-
Solubilization: Resuspend the inclusion body pellet in the solubilization buffer containing the desired concentration of Sodium Lauroamphoacetate. Aim for a protein concentration of 1-10 mg/mL.
-
Incubation: Incubate the suspension at room temperature for 1-2 hours with gentle agitation (e.g., on a rocker or orbital shaker).
-
Clarification: Centrifuge the suspension at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Quantification: Carefully collect the supernatant containing the solubilized protein. Determine the protein concentration using a suitable method, such as the Bradford assay or by measuring absorbance at 280 nm.
Protocol 2: Protein Refolding by Dilution
This protocol outlines the refolding of the solubilized protein by rapid dilution.
Materials:
-
Solubilized protein in Sodium Lauroamphoacetate buffer
-
Refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA)
-
Redox system (e.g., reduced glutathione (B108866) (GSH) and oxidized glutathione (GSSG))
-
Stir plate and stir bar
Procedure:
-
Prepare Refolding Buffer: Prepare a refolding buffer. For proteins with disulfide bonds, supplement the buffer with a redox system, such as 3 mM GSH and 0.3 mM GSSG. The optimal ratio of reduced to oxidized glutathione may need to be determined empirically.
-
Dilution: Rapidly dilute the solubilized protein solution into the refolding buffer. A dilution factor of 1:20 to 1:100 is common. The final protein concentration should ideally be low (e.g., 0.01-0.1 mg/mL) to minimize aggregation.[6][7]
-
Incubation: Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.
-
Analysis: Analyze the refolded protein for solubility, aggregation (e.g., by light scattering or size-exclusion chromatography), and biological activity.
Data Presentation
The following tables present hypothetical data to illustrate the potential outcomes of optimizing a protein refolding protocol using Sodium Lauroamphoacetate.
Table 1: Effect of Sodium Lauroamphoacetate Concentration on Inclusion Body Solubilization
| Sodium Lauroamphoacetate Conc. (% w/v) | Solubilized Protein (mg/mL) |
| 0.1 | 1.2 ± 0.2 |
| 0.5 | 4.5 ± 0.4 |
| 1.0 | 8.9 ± 0.7 |
| 2.0 | 9.1 ± 0.6 |
Table 2: Comparison of Refolding Yield with Different Detergents
| Detergent (at optimal concentration) | Refolding Yield (%) |
| Sodium Lauroamphoacetate | 65 ± 5 |
| Sodium Dodecyl Sulfate (SDS) | 25 ± 4 |
| N-Lauroylsarcosine (Sarkosyl) | 55 ± 6 |
| CHAPS | 70 ± 5 |
Note: Refolding yield is defined as the percentage of biologically active protein recovered relative to the total amount of solubilized protein.
Visualizations
Experimental Workflow for Protein Refolding
Caption: Workflow for inclusion body solubilization and refolding.
Logical Relationship of Refolding Components
Caption: Key components in the refolding process.
Conclusion and Recommendations
Sodium Lauroamphoacetate, as a mild zwitterionic surfactant, presents a promising, yet underexplored, candidate for the solubilization and refolding of proteins from inclusion bodies. The generalized protocols provided herein offer a starting point for researchers to explore its potential. It is imperative to empirically optimize key parameters, including surfactant concentration, protein concentration, buffer composition, and incubation conditions, for each specific protein to achieve maximal recovery of bioactive material. Further research and publication of specific case studies will be invaluable in establishing Sodium Lauroamphoacetate as a standard tool in protein refolding methodologies.
References
- 1. SODIUM LAUROAMPHOACETATE - Ataman Kimya [atamanchemicals.com]
- 2. Sodium Lauroamphoacetate [limefav.com]
- 3. specialchem.com [specialchem.com]
- 4. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Non-ionic Detergent-Assisted Refolding of Protein from Protein-SDS Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Membrane Protein-Detergent Complex Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enhancing Enzyme Stability in Assays with Sodium Lauroamphoacetate
References
Application Notes & Protocols: The Use of Sodium Lauroamphoacetate in Native Polyacrylamide Gel Electrophoresis (PAGE)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Native polyacrylamide gel electrophoresis (PAGE) is a powerful analytical technique used to separate proteins in their folded, native state. Unlike denaturing techniques such as SDS-PAGE, native PAGE preserves the protein's secondary, tertiary, and quaternary structures, as well as its biological activity. This allows for the analysis of protein complexes, isoforms, and protein-ligand interactions. The separation of proteins in native PAGE is based on a combination of their size, shape, and intrinsic charge at a given pH.[1]
For hydrophobic proteins, particularly membrane proteins, the use of detergents is crucial for solubilization and to prevent aggregation during electrophoresis. The choice of detergent is critical, as it must be effective at solubilizing the protein while being mild enough to maintain its native conformation and function.[2] Ionic detergents, like SDS, are generally denaturing, while non-ionic and zwitterionic detergents are considered milder and are often used in native electrophoresis techniques.[3][4]
Sodium lauroamphoacetate is an amphoteric (zwitterionic) surfactant known for its mild properties.[5][6] Depending on the pH of the solution, it can be anionic, cationic, or neutral, a property that could be leveraged in electrophoretic separations.[7] While not widely documented for use in native PAGE, its characteristics suggest it as a potential alternative to commonly used detergents like digitonin (B1670571) or dodecyl maltoside, especially for the solubilization and separation of sensitive protein complexes. These application notes provide a theoretical framework and a starting protocol for the use of sodium lauroamphoacetate in native PAGE.
Data Presentation
Table 1: Comparison of Detergent Classes for Protein Electrophoresis
| Detergent Class | Examples | Primary Mechanism of Action | Effect on Protein Structure | Common Applications |
| Anionic | Sodium Dodecyl Sulfate (SDS), Lithium Dodecyl Sulfate (LDS) | Binds to proteins, conferring a uniform negative charge and causing denaturation. | Denaturing; disrupts all levels of protein structure. | SDS-PAGE for molecular weight determination.[3][8] |
| Non-ionic | Triton™ X-100, n-dodecyl-β-D-maltoside (DDM), Digitonin | Disrupt lipid-lipid and lipid-protein interactions by forming micelles around hydrophobic regions. | Generally non-denaturing; preserves protein structure and activity.[4] | Solubilization of membrane proteins for native PAGE and functional assays.[9] |
| Zwitterionic | CHAPS, Sulfobetaines (e.g., ASB-14), Sodium Lauroamphoacetate | Possess both positive and negative charges, resulting in a net neutral charge over a wide pH range. Can disrupt protein-protein interactions. | Mildly denaturing to non-denaturing, depending on the specific detergent and conditions.[2] | Isoelectric focusing (IEF), 2D electrophoresis, and solubilization of membrane proteins.[9] |
Table 2: Key Properties of Sodium Lauroamphoacetate
| Property | Description |
| Chemical Name | Sodium 2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate |
| CAS Number | 66161-62-4 |
| Molecular Formula | C18H34N2NaO3 |
| Molar Mass | 349.471 g/mol |
| Type | Amphoteric/Zwitterionic Surfactant |
| Key Characteristics | Mild cleansing agent, pH-dependent charge.[5][7] |
| Critical Micelle Concentration (CMC) | Not widely reported in scientific literature for electrophoresis applications. This would need to be determined empirically. |
Experimental Protocols
The following is a theoretical protocol for the use of sodium lauroamphoacetate in native PAGE. The optimal concentrations of sodium lauroamphoacetate and other buffer components should be determined empirically for each specific protein or protein complex of interest.
Protocol 1: Solubilization of Protein Samples with Sodium Lauroamphoacetate
This protocol is intended for the solubilization of membrane proteins or protein complexes from a prepared membrane fraction.
Materials:
-
Membrane protein pellet
-
Solubilization Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol
-
Sodium Lauroamphoacetate (stock solution of 10% w/v in water)
-
Protease inhibitor cocktail
-
Microcentrifuge
Procedure:
-
Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 1-5 mg/mL.
-
Add protease inhibitors to the resuspended pellet.
-
On ice, add the 10% sodium lauroamphoacetate stock solution to the protein suspension to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v). The optimal concentration will need to be determined.
-
Incubate the mixture on ice for 30-60 minutes with gentle agitation.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Proceed to native PAGE analysis.
Protocol 2: Native Polyacrylamide Gel Electrophoresis
This protocol is based on a standard Tris-Glycine buffer system.
Materials:
-
Acrylamide/Bis-acrylamide solution (30%)
-
Resolving Gel Buffer (4x): 1.5 M Tris-HCl, pH 8.8
-
Stacking Gel Buffer (4x): 0.5 M Tris-HCl, pH 6.8
-
Ammonium persulfate (APS), 10% (w/v)
-
TEMED
-
Native PAGE Running Buffer (1x): 25 mM Tris, 192 mM Glycine, pH 8.3
-
Sample Buffer (2x): 62.5 mM Tris-HCl, pH 6.8, 40% glycerol, 0.01% Bromophenol Blue
-
Solubilized protein sample (from Protocol 1)
Gel Casting:
-
Resolving Gel (e.g., 8%): For 10 mL, mix 2.7 mL of 30% acrylamide/bis, 2.5 mL of 4x Resolving Gel Buffer, and 4.7 mL of deionized water. Add 100 µL of 10% APS and 10 µL of TEMED. Pour the gel, leaving space for the stacking gel, and overlay with water or isopropanol. Allow to polymerize for 30-60 minutes.[10]
-
Stacking Gel (4%): For 5 mL, mix 0.67 mL of 30% acrylamide/bis, 1.25 mL of 4x Stacking Gel Buffer, and 3.0 mL of deionized water. Add 50 µL of 10% APS and 5 µL of TEMED. Pour over the polymerized resolving gel and insert the comb. Allow to polymerize for 30 minutes.[10]
Electrophoresis:
-
Assemble the gel cassette in the electrophoresis tank and fill the inner and outer chambers with 1x Native PAGE Running Buffer.
-
Mix the solubilized protein sample 1:1 with 2x Sample Buffer. Do not heat the sample.
-
Load 10-20 µg of protein per well.
-
Run the gel at a constant voltage (e.g., 100-150 V) at 4°C until the dye front reaches the bottom of the gel. The cold temperature helps to maintain protein stability.
-
After electrophoresis, the gel can be stained with Coomassie Brilliant Blue or processed for downstream applications like Western blotting or in-gel activity assays.
Visualizations
Diagram 1: Experimental Workflow for Native PAGE
Caption: Workflow for native PAGE using sodium lauroamphoacetate.
Diagram 2: Mechanism of Protein Solubilization
Caption: Solubilization of a membrane protein complex by detergent micelles.
References
- 1. benchchem.com [benchchem.com]
- 2. Detergents for Protein Solubilization | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 5. Sodium lauroamphoacetate - Wikipedia [en.wikipedia.org]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buffer Additives-Surfactants - National Diagnostics [nationaldiagnostics.com]
- 9. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gel Preparation for Native Protein Electrophoresis - National Diagnostics [nationaldiagnostics.com]
Application Notes and Protocols: The Investigational Role of Sodium Lauroamphoacetate in Preventing Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a critical challenge in the development of biopharmaceuticals, impacting product efficacy, safety, and shelf-life. Surfactants are commonly employed as excipients to mitigate aggregation by various mechanisms, including competitive adsorption at interfaces and direct interaction with protein molecules. While non-ionic surfactants like Polysorbates are widely used, there is an ongoing search for alternative stabilizers with improved stability profiles and novel mechanisms of action.
Sodium Lauroamphoacetate, a zwitterionic surfactant known for its mildness and use in personal care products, presents an interesting candidate for investigation in biopharmaceutical formulations.[1][2] Its amphoteric nature, possessing both positive and negative charges depending on the pH, may offer unique advantages in interacting with and stabilizing proteins. These application notes provide a comprehensive overview of the theoretical role of Sodium Lauroamphoacetate in preventing protein aggregation and offer detailed protocols for its evaluation.
Putative Mechanism of Action
Sodium Lauroamphoacetate's ability to prevent protein aggregation is hypothesized to stem from two primary mechanisms, similar to other surfactants used in biopharmaceutical formulations:
-
Interfacial Stabilization : Proteins are prone to denaturation and aggregation at air-water and solid-water interfaces, which are prevalent during manufacturing, storage, and administration.[3][4] Sodium Lauroamphoacetate, as a surface-active agent, is expected to preferentially adsorb to these interfaces. This creates a protective layer that prevents proteins from interacting with these destabilizing surfaces, thereby reducing the likelihood of unfolding and subsequent aggregation.
-
Direct Protein Interaction : The zwitterionic nature of Sodium Lauroamphoacetate may allow it to interact with both charged and hydrophobic regions on the protein surface. It is hypothesized that the lauryl tail can interact with exposed hydrophobic patches on partially unfolded or aggregation-prone proteins, shielding them from intermolecular interactions.[5][6] Simultaneously, its charged head group could interact with charged residues, further stabilizing the native protein conformation. This "chaperone-like" activity can prevent the self-association of protein molecules that leads to the formation of aggregates.[7]
Experimental Protocols
The following protocols are designed to evaluate the efficacy of Sodium Lauroamphoacetate in preventing protein aggregation under various stress conditions. A model protein, such as a monoclonal antibody (mAb) or a growth factor, should be selected for these studies.
Protocol 1: Evaluation of Sodium Lauroamphoacetate Efficacy Against Agitation-Induced Aggregation
Objective: To determine the ability of Sodium Lauroamphoacetate to prevent protein aggregation caused by mechanical stress.
Materials:
-
Model protein solution (e.g., 1 mg/mL mAb in a relevant buffer, pH 6.0)
-
Sodium Lauroamphoacetate stock solution (e.g., 1% w/v in buffer)
-
Phosphate-buffered saline (PBS) or other relevant formulation buffer
-
96-well microplate
-
Plate shaker
-
UV-Vis spectrophotometer or plate reader for turbidity measurement
-
Size-Exclusion Chromatography (SEC-HPLC) system
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
Sample Preparation:
-
Prepare a series of protein solutions containing varying concentrations of Sodium Lauroamphoacetate (e.g., 0.001%, 0.01%, 0.05%, 0.1% w/v).
-
Include a positive control (protein solution with a known effective surfactant like Polysorbate 80) and a negative control (protein solution without any surfactant).
-
Filter all solutions through a 0.22 µm syringe filter.
-
-
Agitation Stress:
-
Pipette 200 µL of each sample into the wells of a 96-well microplate.
-
Seal the plate and place it on a plate shaker.
-
Agitate the samples at a specified speed (e.g., 300 rpm) at room temperature for a defined period (e.g., 24, 48, and 72 hours).
-
-
Analysis:
-
Turbidity Measurement: At each time point, measure the absorbance at 350 nm to assess the formation of insoluble aggregates.
-
Size-Exclusion Chromatography (SEC-HPLC): At each time point, inject an aliquot of each sample into an SEC-HPLC system to quantify the remaining monomer content and the formation of soluble aggregates (dimers, trimers, etc.).
-
Dynamic Light Scattering (DLS): Analyze the particle size distribution in each sample to detect the presence of sub-visible aggregates.
-
Protocol 2: Assessment of Thermal Stability Enhancement by Sodium Lauroamphoacetate
Objective: To evaluate the effect of Sodium Lauroamphoacetate on the thermal stability of a model protein.
Materials:
-
Model protein solution
-
Sodium Lauroamphoacetate stock solution
-
Differential Scanning Calorimeter (DSC)
-
Fluorescence spectrophotometer
-
SYPRO Orange dye (5000x stock in DMSO)
Methodology (Differential Scanning Fluorimetry - DSF):
-
Sample Preparation:
-
Prepare protein solutions with varying concentrations of Sodium Lauroamphoacetate as described in Protocol 1.
-
In a 96-well PCR plate, mix 20 µL of each protein solution with 5 µL of SYPRO Orange dye (diluted to 20x in buffer).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument or a dedicated DSF instrument.
-
Apply a thermal ramp from 25 °C to 95 °C with a heating rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange, which increases upon binding to the exposed hydrophobic regions of the unfolding protein.
-
-
Data Analysis:
-
Determine the melting temperature (Tm) for each sample by fitting the fluorescence data to a Boltzmann equation. An increase in Tm in the presence of Sodium Lauroamphoacetate indicates enhanced thermal stability.
-
Methodology (Differential Scanning Calorimetry - DSC):
-
Sample Preparation: Prepare protein solutions with and without Sodium Lauroamphoacetate.
-
DSC Analysis:
-
Load the protein solution into the sample cell and the corresponding buffer (with or without surfactant) into the reference cell of the DSC instrument.
-
Scan from a low temperature (e.g., 20 °C) to a high temperature (e.g., 100 °C) at a constant scan rate (e.g., 60 °C/hour).
-
-
Data Analysis: Determine the onset of unfolding (Tonset) and the melting temperature (Tm) from the resulting thermogram.
Protocol 3: Freeze-Thaw Stability Assessment
Objective: To determine the protective effect of Sodium Lauroamphoacetate against aggregation induced by freeze-thaw cycles.
Materials:
-
Model protein solution
-
Sodium Lauroamphoacetate stock solution
-
-80 °C freezer and a water bath or benchtop for thawing
-
Analytical instruments as in Protocol 1 (Turbidometer, SEC-HPLC, DLS)
Methodology:
-
Sample Preparation: Prepare protein solutions with varying concentrations of Sodium Lauroamphoacetate as in Protocol 1.
-
Freeze-Thaw Cycling:
-
Aliquot samples into cryovials.
-
Freeze the samples at -80 °C for at least 4 hours.
-
Thaw the samples at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat for a desired number of cycles (e.g., 1, 3, 5, and 10 cycles).
-
-
Analysis: After each set of cycles, analyze the samples for aggregation using turbidity measurements, SEC-HPLC, and DLS as described in Protocol 1.
Data Presentation
The quantitative data obtained from the above protocols should be summarized in clear and structured tables for easy comparison. Below are examples of how to present the hypothetical data.
Table 1: Effect of Sodium Lauroamphoacetate on Agitation-Induced Aggregation of mAb-X (48 hours at 300 rpm)
| Surfactant Concentration (% w/v) | Turbidity (Abs @ 350 nm) | Monomer Purity (%) by SEC | Average Particle Size (nm) by DLS |
| 0 (Control) | 0.25 ± 0.03 | 85.2 ± 1.5 | 550 ± 50 |
| Sodium Lauroamphoacetate 0.001% | 0.18 ± 0.02 | 90.1 ± 1.2 | 320 ± 40 |
| Sodium Lauroamphoacetate 0.01% | 0.08 ± 0.01 | 96.5 ± 0.8 | 150 ± 25 |
| Sodium Lauroamphoacetate 0.05% | 0.02 ± 0.01 | 98.9 ± 0.5 | 50 ± 10 |
| Sodium Lauroamphoacetate 0.1% | 0.01 ± 0.01 | 99.2 ± 0.4 | 25 ± 5 |
| Polysorbate 80 0.02% | 0.01 ± 0.01 | 99.5 ± 0.3 | 20 ± 5 |
Table 2: Thermal Stability of mAb-X in the Presence of Sodium Lauroamphoacetate
| Surfactant Concentration (% w/v) | Melting Temperature (Tm) by DSF (°C) | Onset of Unfolding (Tonset) by DSC (°C) |
| 0 (Control) | 70.5 ± 0.2 | 65.1 ± 0.3 |
| Sodium Lauroamphoacetate 0.01% | 71.2 ± 0.3 | 66.0 ± 0.2 |
| Sodium Lauroamphoacetate 0.05% | 72.1 ± 0.2 | 67.5 ± 0.4 |
| Sodium Lauroamphoacetate 0.1% | 72.8 ± 0.3 | 68.2 ± 0.3 |
Table 3: Effect of Sodium Lauroamphoacetate on Freeze-Thaw Stability of mAb-X (5 Cycles)
| Surfactant Concentration (% w/v) | Turbidity (Abs @ 350 nm) | Monomer Purity (%) by SEC |
| 0 (Control) | 0.15 ± 0.02 | 92.3 ± 1.8 |
| Sodium Lauroamphoacetate 0.01% | 0.07 ± 0.01 | 96.8 ± 1.1 |
| Sodium Lauroamphoacetate 0.05% | 0.02 ± 0.01 | 98.5 ± 0.7 |
| Sodium Lauroamphoacetate 0.1% | 0.01 ± 0.01 | 99.1 ± 0.6 |
Visualizations
Caption: Hypothesized mechanism of Sodium Lauroamphoacetate in preventing protein aggregation.
Caption: Workflow for evaluating Sodium Lauroamphoacetate as a protein stabilizer.
Conclusion
While Sodium Lauroamphoacetate is not a conventional excipient in biopharmaceutical formulations, its zwitterionic nature and surface activity suggest it may have a role in preventing protein aggregation. The protocols and hypothetical data presented here provide a framework for researchers to investigate its potential as a novel protein stabilizer. Further studies are warranted to fully characterize its mechanism of action and to determine its suitability for use in therapeutic protein products. Careful consideration of its compatibility with other formulation components and its potential impact on protein activity will be crucial in its evaluation.
References
- 1. SODIUM LAUROAMPHOACETATE - Ataman Kimya [atamanchemicals.com]
- 2. Sodium lauroamphoacetate - Wikipedia [en.wikipedia.org]
- 3. Surfactant Impact on Interfacial Protein Aggregation and Utilization of Surface Tension to Predict Surfactant Requirements for Biological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Lauroamphoacetate for Protein Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Sodium Lauroamphoacetate in protein extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Lauroamphoacetate and why use it for protein extraction?
Sodium Lauroamphoacetate is a mild, zwitterionic surfactant. Its amphoteric nature, possessing both a positive and negative charge, makes it effective at disrupting cell membranes to release proteins.[1] Unlike harsh ionic detergents such as SDS, it is less likely to denature proteins, helping to preserve their native structure and biological activity. This makes it a suitable choice for applications where protein function is critical.
Q2: What is a good starting concentration for Sodium Lauroamphoacetate in my lysis buffer?
Since Sodium Lauroamphoacetate is a mild zwitterionic detergent, a good starting point can be inferred from commonly used detergents with similar properties, such as CHAPS. A typical starting concentration range is between 0.5% and 2.0% (w/v) .[2] The optimal concentration is protein-dependent and should be determined empirically for your specific application.[2][3]
Q3: What are the key parameters to consider when optimizing the concentration?
The ideal concentration of Sodium Lauroamphoacetate depends on several factors, including the cell or tissue type, the abundance of your target protein, and the total protein concentration in your sample.[3][4] It is also crucial to work at a concentration above the detergent's Critical Micelle Concentration (CMC) to ensure enough micelles are available to solubilize and stabilize the extracted proteins.[2][3]
Q4: Can I use Sodium Lauroamphoacetate for extracting membrane proteins?
Yes, as a zwitterionic detergent, Sodium Lauroamphoacetate is suitable for the solubilization of membrane proteins.[1] Zwitterionic detergents are often used to extract membrane proteins while preserving their native conformation.[5] However, optimization of the concentration and detergent-to-protein ratio is critical for success.[2]
Troubleshooting Guides
Issue 1: Low Protein Yield
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Ensure complete cell or tissue disruption. For tissues, mechanical homogenization is often necessary in conjunction with the lysis buffer.[6] For cultured cells, ensure sufficient incubation time with the lysis buffer on ice with gentle agitation.[7] |
| Suboptimal Detergent Concentration | The concentration of Sodium Lauroamphoacetate may be too low. Increase the concentration in increments (e.g., 0.5%, 1.0%, 1.5%, 2.0%) to find the optimal level for your specific protein.[3] Conversely, a very high concentration can sometimes hinder extraction for certain proteins.[3] |
| Insufficient Incubation Time or Temperature | Increase the incubation time of your sample with the lysis buffer (e.g., from 30 minutes to 2 hours) at 4°C.[2] For some proteins, a slightly higher temperature might be required, but this should be tested cautiously to avoid proteolysis.[3] |
| Protein Degradation | Always add a protease inhibitor cocktail to your lysis buffer immediately before use.[6][8] Perform all extraction steps at 4°C to minimize the activity of endogenous proteases.[9] |
Issue 2: Protein Aggregation or Precipitation in the Lysate
| Possible Cause | Suggested Solution |
| Protein Instability | The target protein may be unstable once removed from its native environment. Add stabilizing agents to the lysis buffer, such as glycerol (B35011) (10-20% v/v) or specific ligands/cofactors known to bind to your protein.[2][10] |
| Incorrect Buffer Conditions (pH, Ionic Strength) | The pH of the lysis buffer can significantly impact protein solubility. Generally, a pH at least one unit away from the protein's isoelectric point (pI) is recommended.[2] Adjusting the salt concentration (e.g., 150 mM NaCl) can also help to minimize non-specific interactions that lead to aggregation.[10] |
| High Protein Concentration | A very high concentration of extracted protein can lead to aggregation. If possible, start with a smaller amount of cells or tissue, or increase the volume of lysis buffer. |
Data Presentation
Table 1: Recommended Starting Concentrations for Zwitterionic Detergents
This table provides a reference for initial concentration ranges when using a new zwitterionic detergent like Sodium Lauroamphoacetate, based on established detergents.
| Detergent | Type | Typical Concentration Range (% w/v) | Critical Micelle Concentration (CMC) |
| Sodium Lauroamphoacetate | Zwitterionic | 0.5% - 2.0% (recommended starting range) | Not widely reported for protein extraction |
| CHAPS | Zwitterionic | 0.5% - 2.0%[2] | 6-10 mM[2][11] |
| DPC (Dodecylphosphocholine) | Zwitterionic | 0.5% - 2.0%[3] | ~1.5 mM[3] |
| Zwittergent 3-14 | Zwitterionic | 0.1% - 1.0%[12] | 0.012% (w/v)[12] |
Experimental Protocols
Protocol: Optimizing Sodium Lauroamphoacetate Concentration for Total Protein Extraction
This protocol provides a general framework for systematically determining the optimal concentration of Sodium Lauroamphoacetate for extracting a target protein from cultured mammalian cells.
Materials:
-
Cultured cells expressing the protein of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer Base: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA
-
Protease Inhibitor Cocktail (e.g., 100X stock)
-
Sodium Lauroamphoacetate (e.g., 10% w/v stock solution)
-
Microcentrifuge tubes
-
Cell scraper
-
Refrigerated microcentrifuge
Procedure:
-
Preparation of Lysis Buffers:
-
Prepare a series of lysis buffers with varying concentrations of Sodium Lauroamphoacetate (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v) by diluting the stock solution in the Lysis Buffer Base.
-
Immediately before use, add the protease inhibitor cocktail to each lysis buffer to a final concentration of 1X. Keep all buffers on ice.
-
-
Cell Harvesting and Lysis:
-
Grow cells to approximately 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
For each concentration of lysis buffer to be tested, add an appropriate volume to the cell plate (e.g., 500 µL for a 10 cm dish).
-
Use a cell scraper to gently scrape the cells into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation:
-
Incubate the lysates on ice for 30 minutes with gentle vortexing every 10 minutes to ensure thorough lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysates at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Analysis of Protein Yield:
-
Carefully transfer the supernatant (soluble protein fraction) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each supernatant using a compatible protein assay (e.g., BCA assay).
-
Analyze the presence and relative amount of the target protein in each fraction by SDS-PAGE and Western Blotting.
-
-
Evaluation:
-
Compare the protein yield and the amount of target protein solubilized at each Sodium Lauroamphoacetate concentration to determine the optimal condition.
-
Mandatory Visualization
Caption: A logical workflow for the systematic optimization of Sodium Lauroamphoacetate concentration.
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mesgenbio.com [mesgenbio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. agscientific.com [agscientific.com]
- 12. Isolation of Outer Membrane Protein With Zwittergent 3-14 - Hancock Lab [cmdr.ubc.ca]
Technical Support Center: Troubleshooting Protein Precipitation with Sodium Lauroamphoacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for protein precipitation using the zwitterionic surfactant, Sodium Lauroamphoacetate. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Lauroamphoacetate and why would it be considered for protein precipitation?
Sodium Lauroamphoacetate is a mild, amphoteric (zwitterionic) surfactant.[1] Zwitterionic surfactants possess both a positive and a negative charge on their hydrophilic head group, resulting in a net neutral charge over a wide pH range.[2][3][4] This characteristic makes them less denaturing than ionic surfactants (like SDS) while being more effective at breaking protein-protein interactions than non-ionic detergents.[4][5] Theoretically, these properties could be advantageous for selectively precipitating proteins while aiming to preserve their native structure and biological activity.[5]
Q2: How does a zwitterionic surfactant like Sodium Lauroamphoacetate cause protein precipitation?
Protein precipitation with surfactants is a complex process driven by a combination of electrostatic and hydrophobic interactions.[6][7] The surfactant molecules can interact with charged and hydrophobic regions on the protein surface. This interaction can disrupt the protein's hydration shell, which is essential for its solubility in aqueous solutions. As more surfactant molecules bind to the protein, the protein-surfactant complexes may aggregate and precipitate out of solution. The final concentration of the surfactant should be kept below its critical micelle concentration (CMC) to facilitate these interactions leading to precipitation.[6]
Q3: What are the key parameters to consider when developing a protein precipitation protocol with Sodium Lauroamphoacetate?
Optimizing a protein precipitation protocol with a surfactant like Sodium Lauroamphoacetate requires careful consideration of several factors:
-
pH: The pH of the solution affects the surface charge of both the protein and the surfactant, influencing their interaction.[7]
-
Ionic Strength: Salt concentration can impact protein solubility ("salting-in" and "salting-out" effects) and modulate the electrostatic interactions between the protein and the surfactant.[8]
-
Temperature: Temperature can affect protein stability and the kinetics of precipitation. Lower temperatures are often preferred to maintain protein integrity.
-
Surfactant-to-Protein Ratio: The molar ratio of surfactant to protein is a critical parameter that determines the extent of binding and subsequent precipitation.[7]
-
Protein Concentration: The initial concentration of the protein can influence the efficiency of precipitation.[9]
Troubleshooting Guide
Problem 1: Incomplete or No Protein Precipitation
-
Possible Cause: Suboptimal concentration of Sodium Lauroamphoacetate.
-
Solution: Titrate the concentration of Sodium Lauroamphoacetate to determine the optimal range for your target protein. The ideal concentration will be protein-dependent.
-
-
Possible Cause: pH is not optimal for protein-surfactant interaction.
-
Possible Cause: Ionic strength is too high or too low.
Problem 2: The Precipitated Protein Pellet is Difficult to Redissolve
-
Possible Cause: The protein has denatured and aggregated irreversibly.
-
Solution: Consider using milder precipitation conditions, such as lower temperatures or a shorter incubation time. While zwitterionic surfactants are generally mild, some proteins are more sensitive.
-
-
Possible Cause: Residual surfactant is interfering with redissolving.
-
Solution: Wash the protein pellet with a buffer that does not contain the surfactant before attempting to redissolve it.
-
-
Possible Cause: The redissolving buffer is not appropriate.
-
Solution: Try a range of redissolving buffers. For denaturing downstream applications (like SDS-PAGE), a buffer containing a strong denaturant like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride might be effective. For applications requiring a native protein, a buffer with a different pH or a non-ionic detergent might be necessary.
-
Problem 3: The Target Protein is Not in the Precipitate (Remains in the Supernatant)
-
Possible Cause: The interaction between Sodium Lauroamphoacetate and the target protein is not strong enough to cause precipitation under the current conditions.
-
Solution: Re-optimize the pH, ionic strength, and surfactant concentration.
-
-
Possible Cause: The protein is highly soluble under the tested conditions.
-
Solution: Consider combining Sodium Lauroamphoacetate with another precipitation method, such as the addition of a co-solvent like acetone (B3395972) or ethanol. Performing the precipitation at a lower temperature can also decrease solubility.
-
Problem 4: Co-precipitation of Contaminating Proteins
-
Possible Cause: Lack of specificity in the protein-surfactant interaction.
-
Solution: This is a common challenge with precipitation methods. To improve purity, a multi-step purification strategy is recommended. After precipitation, further purification using techniques like ion-exchange or affinity chromatography can be employed to isolate the target protein.
-
Data Presentation
Table 1: General Comparison of Protein Precipitation Methods
| Method | Principle | Advantages | Disadvantages |
| Ammonium Sulfate Precipitation ("Salting Out") | High salt concentration reduces protein solubility by competing for water molecules.[11] | Non-denaturing, cost-effective, well-established. | High salt concentrations may interfere with downstream applications; requires dialysis or desalting. |
| Organic Solvent Precipitation (e.g., Acetone, Ethanol) | Reduces the dielectric constant of the solution, leading to increased electrostatic attraction between protein molecules and precipitation.[10] | Can be very effective for concentrating proteins; removes lipids and other organic-soluble contaminants. | Can cause protein denaturation, especially at room temperature; requires careful temperature control.[10] |
| Isoelectric Precipitation (e.g., with TCA) | Adjusting the pH to the protein's isoelectric point (pI) minimizes its net charge, reducing solubility and causing precipitation.[10][11] | Effective for concentrating proteins; TCA is a strong precipitant.[11] | Often causes irreversible denaturation; TCA must be removed before downstream analysis. |
| Zwitterionic Surfactant Precipitation (e.g., Sodium Lauroamphoacetate - Hypothetical) | Disrupts the protein's hydration shell through electrostatic and hydrophobic interactions, leading to aggregation and precipitation.[6][7] | Potentially mild and non-denaturing, allowing for the preservation of protein structure and function.[5] | Protocol is not well-established and requires extensive optimization; potential for co-precipitation of contaminants. |
Experimental Protocols
Generalized Protocol for Protein Precipitation using a Zwitterionic Surfactant
This is a generalized starting point and requires optimization for each specific protein.
-
Sample Preparation: Clarify your protein solution by centrifugation or filtration to remove any initial insoluble material.
-
Buffer Exchange (Optional): If the initial buffer contains components that might interfere with precipitation, exchange the protein into a suitable buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, pH 7.5).
-
Addition of Surfactant:
-
Prepare a stock solution of Sodium Lauroamphoacetate (e.g., 10% w/v).
-
Slowly add the surfactant stock solution to the protein sample while gently stirring. Test a range of final surfactant concentrations.
-
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a defined period (e.g., 1-2 hours) to allow for precipitate formation.
-
Centrifugation: Pellet the precipitated protein by centrifugation (e.g., 10,000 x g for 15-30 minutes at 4°C).
-
Supernatant Removal: Carefully decant and save the supernatant for analysis to determine precipitation efficiency.
-
Pellet Washing: Gently wash the pellet with a buffer that does not contain the surfactant to remove any residual precipitant.
-
Redissolving the Pellet: Resuspend the washed pellet in a suitable buffer for your downstream application.
Visualizations
Caption: Generalized experimental workflow for protein precipitation.
Caption: Mechanism of surfactant-mediated protein precipitation.
References
- 1. specialchem.com [specialchem.com]
- 2. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 3. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. agscientific.com [agscientific.com]
- 6. Downstream protein separation by surfactant precipitation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Sodium Lauroamphoacetate in Mass Spectrometry Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sodium lauroamphoacetate in protein samples intended for mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is sodium lauroamphoacetate problematic for mass spectrometry?
Sodium lauroamphoacetate is an amphoteric surfactant essential for solubilizing proteins, particularly those from membranes. However, its presence, even in small amounts, can severely interfere with mass spectrometry analysis. The primary issues include:
-
Ion Suppression: Surfactants have a high affinity for the electrospray ionization (ESI) source, where they can form micelles that encapsulate peptides or compete with them for ionization. This leads to a significant reduction in the signal intensity of the target analytes.
-
Contamination: Surfactants can contaminate the mass spectrometer's ion source and transfer optics, leading to high background noise and requiring extensive cleaning.
-
Chromatographic Interference: Detergents can interfere with reversed-phase liquid chromatography (LC) by altering the column's stationary phase, leading to poor peak shape, retention time shifts, and reduced separation efficiency.
Q2: What are the common methods for removing sodium lauroamphoacetate from protein samples?
Several methods can be employed to remove detergents like sodium lauroamphoacetate. The choice of method depends on the protein concentration, sample volume, and the downstream mass spectrometry application. Common techniques include:
-
Protein Precipitation: This involves precipitating the protein out of the solution, leaving the detergent behind in the supernatant. Acetone (B3395972) and trichloroacetic acid (TCA) are common precipitating agents.
-
Filter-Aided Sample Preparation (FASP): This method utilizes a molecular weight cutoff filter to retain proteins while allowing detergents and other small molecules to be washed away. It is a robust method for samples containing high concentrations of detergents.
-
Detergent Removal Resins and Spin Columns: These commercially available products use affinity-based or size-exclusion chromatography to specifically bind and remove detergent molecules.
-
Dialysis and Diafiltration: These size-exclusion-based methods are suitable for larger sample volumes but can be time-consuming.
Q3: Are there any mass spectrometry-compatible alternatives to sodium lauroamphoacetate?
Yes, several MS-compatible surfactants have been developed to minimize interference with downstream analysis. These are often a better choice if the experimental workflow allows. Some alternatives include:
-
Acid-Labile Surfactants: These detergents, such as RapiGest SF and PPS Silent Surfactant, can be cleaved into non-surfactant byproducts by lowering the pH of the sample, making them compatible with MS analysis.[1][2]
-
Degradable Surfactants: Some surfactants are designed to degrade during the proteolysis step, and their byproducts do not interfere with LC-MS.[2]
-
Non-Cleavable, MS-Compatible Surfactants: Surfactants like Invitrosol are designed to have chromatographic properties that separate them from the peptides of interest during LC.[1][2]
Troubleshooting Guides
Issue 1: Low Protein/Peptide Signal Intensity in Mass Spectrometry Analysis
-
Possible Cause: Residual sodium lauroamphoacetate in the sample is causing ion suppression.
-
Troubleshooting Steps:
-
Optimize Removal Method: Review your current detergent removal protocol. If using precipitation, ensure the pellet is thoroughly washed to remove all traces of the detergent-containing supernatant. For FASP, increase the number of wash steps.
-
Switch Removal Method: If one method is not providing sufficient cleanup, consider trying an alternative. For example, if precipitation is leading to protein loss, FASP might be a better option.
-
Quantify Detergent Removal: While direct quantification of sodium lauroamphoacetate can be challenging, you can assess the effectiveness of your removal method by running a blank sample (containing only the buffer and detergent) through the same cleanup process and analyzing it by MS to check for residual detergent signals.
-
Issue 2: Poor Chromatographic Peak Shape and Reproducibility
-
Possible Cause: Sodium lauroamphoacetate is interacting with the LC column.
-
Troubleshooting Steps:
-
Thorough Sample Cleanup: As with ion suppression, ensure your detergent removal is as complete as possible.
-
Guard Column: Use a guard column before your analytical column to capture any residual detergent and protect the main column.
-
Column Washing: After each run, implement a rigorous column washing protocol with a high percentage of organic solvent to strip away any bound detergent.
-
Issue 3: Significant Protein Loss During Sample Cleanup
-
Possible Cause: The chosen removal method is not suitable for your protein of interest or its concentration.
-
Troubleshooting Steps:
-
Precipitation Issues: If using precipitation, ensure the pellet is not overly dried, as this can make it difficult to redissolve. Also, consider the nature of your protein; some proteins are prone to irreversible aggregation upon precipitation.
-
FASP Optimization: For FASP, ensure you are using a filter with the appropriate molecular weight cutoff for your protein to prevent it from passing through. Be mindful that there can be a 30-50% loss of protein with this procedure.[3]
-
Commercial Kit Selection: When using a commercial detergent removal kit, ensure it is suitable for the concentration of your protein sample. Some kits are specifically designed for low-concentration samples.
-
Quantitative Data on Detergent Removal Methods
While specific quantitative data for the removal of sodium lauroamphoacetate is limited in the literature, the following table summarizes the general efficiency of common detergent removal methods for various types of surfactants. This can serve as a guide for selecting an appropriate method.
| Method | Detergent Type | Removal Efficiency | Protein/Peptide Recovery | Key Considerations |
| Protein Precipitation (Acetone/TCA) | Ionic, Non-ionic, Amphoteric | >90% | Variable, can be low for some proteins | Simple and inexpensive, but protein loss can be significant.[4] |
| Filter-Aided Sample Preparation (FASP) | Ionic, Non-ionic, Amphoteric | >99% | Good, but some loss is expected (30-50%).[3] | Effective for a wide range of detergents and sample complexities.[5][6][7] |
| Detergent Removal Resins/Spin Columns | Ionic, Non-ionic, Zwitterionic | >95% | Generally high (>90%) | Convenient and fast, but can be costly. |
| Dialysis/Diafiltration | All types | High | High | Time-consuming and best suited for large sample volumes. |
Experimental Protocols
Protocol 1: Filter-Aided Sample Preparation (FASP) for Detergent Removal
This protocol is adapted from standard FASP methods and is suitable for samples containing sodium lauroamphoacetate.[3][5][8]
Materials:
-
Microcon or Amicon Ultra centrifugal filter units (e.g., 10 kDa or 30 kDa MWCO)
-
Urea solution (8 M in 0.1 M Tris-HCl, pH 8.5)
-
Ammonium (B1175870) bicarbonate solution (50 mM)
-
Reducing agent (e.g., 10 mM DTT in Urea solution)
-
Alkylating agent (e.g., 50 mM iodoacetamide (B48618) in Urea solution)
-
Trypsin solution (in 50 mM ammonium bicarbonate)
-
0.5 M NaCl
Procedure:
-
Sample Loading and Initial Wash:
-
Mix up to 30 µL of your protein sample with 200 µL of the Urea solution in the filter unit.
-
Centrifuge at 14,000 x g for 15-20 minutes. Discard the flow-through.
-
Add another 200 µL of Urea solution and centrifuge again. Discard the flow-through.
-
-
Reduction and Alkylation:
-
Add 100 µL of 10 mM DTT in Urea solution to the filter. Mix gently and incubate for 1 hour at room temperature.
-
Centrifuge for 10-20 minutes and discard the flow-through.
-
Add 100 µL of 50 mM iodoacetamide in Urea solution. Mix and incubate in the dark for 20 minutes.
-
Centrifuge for 10-20 minutes and discard the flow-through.
-
-
Further Washing:
-
Add 200 µL of Urea solution and centrifuge for 10-20 minutes. Repeat this step twice for a total of three washes.
-
Add 200 µL of 50 mM ammonium bicarbonate and centrifuge for 10-20 minutes. Repeat this step twice.
-
-
Proteolytic Digestion:
-
Add trypsin solution (typically a 1:50 to 1:100 enzyme-to-protein ratio) in 50-100 µL of 50 mM ammonium bicarbonate to the filter.
-
Incubate at 37°C for 16 hours in a sealed container to prevent evaporation.
-
-
Peptide Elution:
-
Transfer the filter unit to a new collection tube.
-
Centrifuge for 10-12 minutes to collect the peptides.
-
Add 50 µL of 50 mM ammonium bicarbonate and centrifuge again. Repeat this step.
-
Add 50 µL of 0.5 M NaCl and centrifuge to elute any remaining peptides.
-
The collected peptides are now ready for desalting and MS analysis.
-
Protocol 2: Acetone/TCA Protein Precipitation
This protocol is a common method for precipitating proteins and removing detergents.[9][10][11]
Materials:
-
Ice-cold acetone
-
Trichloroacetic acid (TCA) solution (100% w/v)
-
Wash buffer (ice-cold acetone)
Procedure:
-
Precipitation:
-
To your protein sample, add ice-cold acetone to a final concentration of 80% and 100% TCA to a final concentration of 10%. For example, to 100 µL of sample, add 800 µL of acetone and 100 µL of TCA.
-
Vortex the mixture immediately.
-
Incubate at -20°C for at least 1 hour (or overnight for very dilute samples).
-
-
Pelleting the Protein:
-
Centrifuge the sample at 18,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant, which contains the detergent.
-
-
Washing the Pellet:
-
Add 300 µL of ice-cold acetone to the pellet.
-
Vortex to resuspend the pellet completely.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
Drying and Resuspension:
-
Allow the pellet to air dry briefly. Do not over-dry, as this will make it difficult to resuspend.
-
Resuspend the pellet in a buffer compatible with your downstream application (e.g., a buffer suitable for proteolytic digestion or directly in LC-MS loading buffer).
-
Visual Workflow for Detergent Removal
Caption: Workflow for selecting and implementing a detergent removal method.
References
- 1. Comparisons of Mass Spectrometry Compatible Surfactants for Global Analysis of the Mammalian Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS compatible detergents | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 3. uib.no [uib.no]
- 4. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 5. usherbrooke.ca [usherbrooke.ca]
- 6. Filter-Aided Sample Preparation: The Versatile and Efficient Method for Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molbio.princeton.edu [molbio.princeton.edu]
- 8. usherbrooke.ca [usherbrooke.ca]
- 9. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
Interference of Sodium lauroamphoacetate with Bradford and BCA protein assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interference of Sodium Lauroamphoacetate with Bradford and BCA protein assays.
Troubleshooting Guides
Issue: Inaccurate Protein Concentration Readings with Bradford or BCA Assay in the Presence of Sodium Lauroamphoacetate
Possible Cause:
Sodium lauroamphoacetate, an amphoteric surfactant, can interfere with both the Bradford and BCA protein assays, leading to inaccurate measurements.
-
Bradford Assay Interference: Surfactants can bind to the Coomassie dye, interfering with its binding to proteins.[1][2] They can also alter the pH of the assay, which affects the dye's colorimetric response.[3]
-
BCA Assay Interference: While generally more resistant to detergents than the Bradford assay, the BCA assay can still be affected.[4] Certain chemical groups in the surfactant molecule may reduce Cu²⁺ to Cu¹⁺, the same reaction that is central to protein quantification in this assay, leading to an overestimation of protein concentration.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for surfactant interference in protein assays.
Solutions:
-
Sample Dilution: If the protein concentration is high enough, diluting the sample can lower the concentration of Sodium Lauroamphoacetate to a non-interfering level.[6]
-
Recommendation: Perform a dilution series to find the optimal dilution factor where interference is minimized while the protein concentration remains within the linear range of the assay.
-
-
Surfactant Removal: If dilution is not feasible due to low protein concentration, the surfactant must be removed prior to the assay.
-
Protein Precipitation: This is a common and effective method to separate proteins from interfering substances.[3] Trichloroacetic acid (TCA) in the presence of deoxycholate (DOC) or acetone (B3395972) are frequently used.[7][8]
-
Dialysis/Diafiltration: This method removes small molecules like surfactant monomers from a sample by diffusion across a semi-permeable membrane.[9] This is most effective when the surfactant concentration is below its critical micelle concentration (CMC).[10]
-
Detergent Removal Resins: Commercially available resins can bind and remove detergents from protein samples.[11]
-
-
Use a Compatible Assay: Consider using a protein assay that is inherently more resistant to detergents. The Pierce 660 nm Protein Assay is often a suitable alternative.
Frequently Asked Questions (FAQs)
Q1: Why are my Bradford assay results inconsistent when my buffer contains Sodium Lauroamphoacetate?
A1: Sodium lauroamphoacetate, as a surfactant, can directly interact with the Coomassie Brilliant Blue G-250 dye used in the Bradford assay. This interaction competes with the binding of the dye to your protein of interest, leading to inaccurate and inconsistent readings.[1][2] Additionally, surfactants can alter the pH of the assay buffer, which is critical for the color change reaction.[3]
Q2: I observe a high background signal in my BCA assay. Could Sodium Lauroamphoacetate be the cause?
A2: Yes, it is possible. While the BCA assay is generally more tolerant to detergents than the Bradford assay, some surfactants can still interfere.[4] The chemical structure of Sodium Lauroamphoacetate may contain groups that can reduce Cu²⁺ to Cu¹⁺, which is the key reaction for color development in the BCA assay. This non-protein-mediated reduction leads to a higher background signal and an overestimation of your protein concentration.[5]
Q3: What is the maximum concentration of Sodium Lauroamphoacetate that is compatible with the Bradford and BCA assays?
Q4: Can I use my standard curve prepared in a buffer without Sodium Lauroamphoacetate to quantify a sample that contains this surfactant?
A4: This is not recommended. The presence of Sodium Lauroamphoacetate can alter the dose-response curve of the assay. For accurate quantification, the protein standards should be prepared in the same buffer as the unknown samples, including the same concentration of Sodium Lauroamphoacetate.[12] This helps to compensate for the interference, although it may not eliminate it completely.
Q5: Between protein precipitation and dialysis, which is the better method to remove Sodium Lauroamphoacetate?
A5: The choice of method depends on your sample and downstream application.
-
Protein precipitation is generally faster and can be more effective at removing a wide range of interfering substances. However, it may lead to some protein loss and can be challenging to re-solubilize the protein pellet.[8]
-
Dialysis is a gentler method that is less likely to cause protein denaturation or loss. However, it is a slower process and may not be effective for removing detergents that form large micelles.[9][10]
Data Presentation: Surfactant Compatibility in Protein Assays
Note: Specific quantitative data for the interference of Sodium Lauroamphoacetate with Bradford and BCA assays is not widely published. The following tables provide general compatibility information for commonly used detergents and should be used as a reference. It is always recommended to validate the compatibility of your specific buffer components.[13]
Table 1: General Compatibility of Common Surfactants with the Bradford Protein Assay
| Surfactant | Compatible Concentration | Reference(s) |
| Triton™ X-100 | < 0.1% | [1] |
| SDS | < 0.1% | [1] |
| CHAPS | < 1% | [14] |
| Tween™ 20 | < 0.01% | [14] |
| Deoxycholate | < 0.1% | [1] |
Table 2: General Compatibility of Common Surfactants with the BCA Protein Assay
| Surfactant | Compatible Concentration | Reference(s) |
| Triton™ X-100 | ≤ 5% | [6] |
| SDS | ≤ 5% | [6] |
| CHAPS | ≤ 5% | [6] |
| Tween™ 20 | ≤ 5% | [6] |
| Brij™ 35 | ≤ 5% | [6] |
Experimental Protocols
Protocol 1: Protein Precipitation using TCA/Deoxycholate
This protocol is effective for removing surfactants and other interfering substances from protein samples before quantification.[7][14]
Materials:
-
Trichloroacetic acid (TCA), 72% (w/v)
-
Sodium deoxycholate (DOC), 0.15% (w/v)
-
Deionized water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To 100 µL of your protein sample in a microcentrifuge tube, add 100 µL of 0.15% DOC.
-
Vortex and incubate at room temperature for 10 minutes.
-
Add 100 µL of 72% TCA.
-
Vortex thoroughly and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the interfering substances.
-
Wash the pellet by adding 500 µL of ice-cold acetone and centrifuging at 12,000 x g for 5 minutes at 4°C.
-
Repeat the wash step.
-
Air-dry the pellet for 10-15 minutes to remove residual acetone.
-
Resuspend the protein pellet in a buffer compatible with your chosen protein assay.
Protocol 2: Surfactant Removal by Dialysis
This protocol is a gentler method for removing surfactants, particularly when the surfactant concentration is below its CMC.[15]
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for most proteins.
-
Dialysis buffer (a buffer compatible with your protein and the downstream assay).
-
Stir plate and stir bar.
-
Beaker or flask.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Place the sealed dialysis unit in a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 4-6 hours.
-
Change the dialysis buffer and continue to dialyze for another 4-6 hours or overnight.
-
After dialysis, carefully remove the sample from the dialysis unit.
Protocol 3: Standard Bradford Assay
This protocol outlines the basic steps for performing a Bradford protein assay.[16]
Materials:
-
Bradford reagent
-
Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL)
-
Spectrophotometer and cuvettes or a microplate reader and 96-well plates
-
Buffer for dilutions (the same buffer as the samples, if possible)
Procedure:
-
Prepare a series of protein standards by diluting the BSA stock solution to concentrations ranging from 0.1 to 1.0 mg/mL.
-
Pipette 10 µL of each standard and unknown sample into separate test tubes or microplate wells.
-
Add 200 µL of Bradford reagent to each tube or well.
-
Mix well and incubate at room temperature for 5 minutes.
-
Measure the absorbance at 595 nm.
-
Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of the unknown samples from the standard curve.
Protocol 4: Standard BCA Assay
This protocol provides the fundamental steps for conducting a BCA protein assay.[17]
Materials:
-
BCA Reagent A and Reagent B
-
Protein standard (e.g., BSA) at a known concentration
-
Spectrophotometer and cuvettes or a microplate reader and 96-well plates
-
Buffer for dilutions
Procedure:
-
Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.
-
Prepare a series of protein standards by diluting the BSA stock solution to concentrations within the assay's linear range (e.g., 20 to 2000 µg/mL).
-
Pipette 25 µL of each standard and unknown sample into separate microplate wells.
-
Add 200 µL of the BCA working reagent to each well.
-
Mix thoroughly and incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Create a standard curve and determine the concentration of the unknown samples.
Visualizations
Caption: Workflow for protein precipitation to remove surfactants.
Caption: Principle of surfactant removal by dialysis.
References
- 1. bio-rad.com [bio-rad.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. conductscience.com [conductscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Minimizing Protein Denaturation with Sodium Lauroamphoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sodium Lauroamphoacetate to minimize protein denaturation during experiments. The information is presented in a question-and-answer format to directly address specific issues.
Disclaimer: While Sodium Lauroamphoacetate is a mild zwitterionic surfactant, extensive research specifically detailing its application in preventing protein denaturation in biopharmaceutical and research settings is limited. The information provided herein is based on the known physicochemical properties of Sodium Lauroamphoacetate, the established principles of protein-surfactant interactions, and data from studies on similar zwitterionic detergents like CHAPS.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Lauroamphoacetate and how does it prevent protein denaturation?
Sodium Lauroamphoacetate is a zwitterionic (amphoteric) surfactant, meaning it has both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range.[1][2] Its mechanism for preventing protein denaturation is believed to be twofold:
-
Competitive Adsorption at Interfaces: Proteins, especially at low concentrations, are prone to adsorbing to interfaces such as air-water or solid-water (e.g., the wall of a container). This adsorption can lead to conformational changes and subsequent aggregation. Surfactants like Sodium Lauroamphoacetate, being surface-active, will preferentially occupy these interfaces, creating a protective layer that prevents proteins from adsorbing and denaturing.
-
Direct Protein Interaction: Zwitterionic surfactants can interact with the hydrophobic patches on a protein's surface. This interaction can shield these regions, preventing protein-protein interactions that lead to aggregation.[3] Unlike harsh ionic detergents (e.g., SDS), zwitterionic surfactants are less likely to cause significant disruption of the protein's native structure.[1][4]
Q2: What is the Critical Micelle Concentration (CMC) of Sodium Lauroamphoacetate and why is it important?
-
Below the CMC: The surfactant exists primarily as monomers. In this concentration range, the primary mechanism of protein stabilization is the surfactant's competition for interfacial sites.
-
Above the CMC: Micelles are formed. These can play a role in solubilizing proteins, particularly membrane proteins. However, for soluble proteins, high concentrations of some surfactants above their CMC can potentially lead to denaturation.[5] For zwitterionic detergents like CHAPS, which has a CMC of 6-10 mM, they are known to be effective at breaking protein-protein interactions while maintaining the native state of individual proteins.[5][6]
Q3: When should I consider using Sodium Lauroamphoacetate over other surfactants like Polysorbates (e.g., Tween 20/80) or CHAPS?
The choice of surfactant is highly dependent on the specific protein and the experimental conditions.
-
Sodium Lauroamphoacetate vs. Polysorbates (Non-ionic): Non-ionic surfactants like Polysorbates are widely used and are generally very mild. Sodium Lauroamphoacetate, being zwitterionic, might offer different interaction properties due to its charged head group, which could be beneficial for certain proteins.
-
Sodium Lauroamphoacetate vs. CHAPS (Zwitterionic): CHAPS is a well-characterized zwitterionic detergent extensively used for solubilizing membrane proteins while preserving their function.[5] Sodium Lauroamphoacetate could be considered as a milder, potentially less disruptive alternative, particularly for soluble proteins, due to its use in gentle cleansing formulations.[7]
A screening approach is often the best strategy to determine the optimal surfactant for your specific application.
Troubleshooting Guide
Issue 1: My protein is still precipitating/aggregating after adding Sodium Lauroamphoacetate.
| Possible Cause | Suggested Solution |
| Suboptimal Surfactant Concentration | The concentration of Sodium Lauroamphoacetate may be too low to effectively protect the protein. Try a concentration titration experiment, starting from below the expected CMC and increasing it. Monitor aggregation using techniques like Dynamic Light Scattering (DLS). |
| pH is close to the Protein's Isoelectric Point (pI) | Proteins are least soluble at their pI.[3] Ensure your buffer pH is at least 1-1.5 units away from your protein's pI. Sodium Lauroamphoacetate is stable over a wide pH range, giving you flexibility in buffer selection. |
| Inappropriate Ionic Strength | The salt concentration of your buffer can influence protein stability. Try varying the salt concentration (e.g., 50 mM to 500 mM NaCl) to find the optimal condition for your protein. |
| Ineffectiveness for the Specific Protein | Sodium Lauroamphoacetate may not be the ideal surfactant for your particular protein. Consider screening other types of surfactants, such as non-ionic (e.g., Tween 20/80) or other zwitterionic detergents (e.g., CHAPS). |
Issue 2: The presence of Sodium Lauroamphoacetate is interfering with my downstream assays.
| Possible Cause | Suggested Solution |
| Interference with Absorbance Readings | Some detergents can absorb UV light, interfering with protein concentration measurements at 280 nm. Run a blank with your buffer containing Sodium Lauroamphoacetate to determine its absorbance contribution. |
| Inhibition of Enzyme Activity | Surfactant binding to the protein may alter its conformation and affect its activity. Perform an activity assay with varying concentrations of Sodium Lauroamphoacetate to determine the tolerance of your protein. |
| Interference with Binding Assays (e.g., ELISA, SPR) | The surfactant may interfere with antibody-antigen or other binding interactions. It may be necessary to remove the surfactant before these assays using methods like dialysis or size-exclusion chromatography, especially if the surfactant has a high CMC.[6] |
Data Presentation
Table 1: Physicochemical Properties of Sodium Lauroamphoacetate
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₄N₂NaO₃ | [3] |
| Molecular Weight | 349.5 g/mol | [3] |
| Appearance | Light yellow powder or aqueous solution | [8] |
| Solubility | Highly water-soluble | [8] |
| Classification | Zwitterionic (Amphoteric) Surfactant | [7] |
Table 2: Comparison of General Properties of Different Surfactant Classes
| Surfactant Class | Example(s) | General Effect on Proteins | Common Applications |
| Zwitterionic | Sodium Lauroamphoacetate, CHAPS | Mild, can break protein-protein interactions while preserving native structure.[1] | Solubilization of membrane proteins, isoelectric focusing, chromatography.[5][9] |
| Non-ionic | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | Very mild, generally do not denature proteins.[4] | Stabilizing proteins in formulations, reducing non-specific binding in immunoassays. |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Strong denaturant, disrupts non-covalent bonds. | SDS-PAGE, complete protein denaturation. |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Strong denaturant, can precipitate proteins. | DNA extraction, certain types of electrophoresis. |
Experimental Protocols
Protocol 1: Assessing Protein Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) of a protein in the presence and absence of Sodium Lauroamphoacetate, as an indicator of thermal stability.
Methodology:
-
Sample Preparation:
-
Prepare your protein solution at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate (B84403) or histidine buffer).
-
Prepare identical protein solutions containing varying concentrations of Sodium Lauroamphoacetate (e.g., 0.01%, 0.05%, 0.1% w/v).
-
Prepare a reference solution containing only the buffer and the corresponding concentration of Sodium Lauroamphoacetate.
-
-
DSC Measurement:
-
Load the protein solution into the sample cell and the corresponding reference solution into the reference cell of the DSC instrument.[10]
-
Set the temperature scan rate (e.g., 1°C/min) and the temperature range (e.g., 20°C to 100°C).
-
Initiate the temperature scan. The instrument will measure the differential heat capacity between the sample and reference cells.[11]
-
-
Data Analysis:
Protocol 2: Monitoring Protein Aggregation using Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of a protein solution over time or under stress conditions to assess the effect of Sodium Lauroamphoacetate on aggregation.
Methodology:
-
Sample Preparation:
-
Prepare protein samples as described in the DSC protocol, with and without Sodium Lauroamphoacetate.
-
Filter all samples through a low protein-binding filter (e.g., 0.22 µm) to remove dust and pre-existing large aggregates.
-
-
DLS Measurement:
-
Transfer the samples to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform measurements at regular intervals to monitor aggregation over time, or before and after applying a stress (e.g., thermal or mechanical). DLS measures the fluctuations in scattered light intensity to determine the particle size distribution.[13][14]
-
-
Data Analysis:
-
Analyze the size distribution data. An increase in the average particle size or the appearance of larger species indicates aggregation.[15]
-
Compare the aggregation profiles of samples with and without Sodium Lauroamphoacetate to evaluate its effectiveness in preventing aggregation.
-
Mandatory Visualizations
Caption: Mechanism of protein stabilization by Sodium Lauroamphoacetate.
Caption: Troubleshooting workflow for protein aggregation issues.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. agscientific.com [agscientific.com]
- 3. Sodium lauroamphoacetate | C18H34N2NaO3+ | CID 71308272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sancolo.com [sancolo.com]
- 5. apexbt.com [apexbt.com]
- 6. agscientific.com [agscientific.com]
- 7. Sodium lauroamphoacetate - Wikipedia [en.wikipedia.org]
- 8. cir-safety.org [cir-safety.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 11. m.youtube.com [m.youtube.com]
- 12. news-medical.net [news-medical.net]
- 13. diva-portal.org [diva-portal.org]
- 14. How to Detect Aggregation in Proteins Using Dynamic Light Scattering [eureka.patsnap.com]
- 15. americanlaboratory.com [americanlaboratory.com]
Effect of temperature on Sodium lauroamphoacetate efficacy in cell lysis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Sodium Lauroamphoacetate for cell lysis, with a specific focus on the influence of temperature on its efficacy. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for cell lysis using Sodium Lauroamphoacetate?
A1: The optimal temperature for cell lysis using Sodium Lauroamphoacetate can vary depending on the cell type and the specific protocol. While Sodium Lauroamphoacetate itself is stable across a wide range of temperatures, including those used in its synthesis (80–95°C), its effectiveness as a lysing agent is also dependent on the biophysical properties of the cell membrane.[1] For most mammalian cell lines, starting with a controlled room temperature (20-25°C) incubation is recommended. For cells with more robust membranes, a slight increase in temperature (e.g., to 37°C) may enhance lysis efficiency. However, it is crucial to monitor for potential heat-induced degradation of target proteins.
Q2: Can I use Sodium Lauroamphoacetate for cold lysis (e.g., on ice or at 4°C)?
A2: Yes, Sodium Lauroamphoacetate can be used for cell lysis at low temperatures (e.g., 4°C). This approach is often preferred when the stability of sensitive proteins or protein complexes is a primary concern, as low temperatures can help to minimize proteolytic activity.[2] However, be aware that the lytic process may be slower at lower temperatures, potentially requiring longer incubation times or gentle agitation to achieve complete lysis.
Q3: Will heating my sample with Sodium Lauroamphoacetate improve lysis of difficult-to-lyse cells?
A3: Increasing the temperature can enhance the lytic efficacy of Sodium Lauroamphoacetate, particularly for cells with resilient walls or membranes, such as some bacteria or yeast. The increased thermal energy can increase membrane fluidity, facilitating surfactant-mediated disruption. However, caution is advised as elevated temperatures can also lead to the denaturation and aggregation of proteins. It is recommended to perform a temperature optimization experiment to find the balance between efficient lysis and protein integrity.
Q4: How does temperature affect the stability of Sodium Lauroamphoacetate in my lysis buffer?
A4: Sodium Lauroamphoacetate is a chemically stable surfactant.[1][3][4] It is synthesized at high temperatures and is stable in solution over a broad pH and temperature range.[1][3][4] Therefore, degradation of the surfactant itself within typical biological experimental temperatures (4°C to 50°C) is not a concern. However, the pH of some buffer components, like Tris, can be temperature-dependent, which might indirectly affect lysis conditions.[5]
Troubleshooting Guides
Issue 1: Incomplete Cell Lysis
| Possible Cause | Recommended Solution |
| Suboptimal Temperature | The incubation temperature may be too low for the specific cell type, resulting in reduced membrane disruption. |
| Troubleshooting Steps: | |
| 1. Increase the incubation temperature in increments of 5-10°C (e.g., from room temperature to 37°C). | |
| 2. Monitor cell lysis under a microscope at each temperature point. | |
| 3. For very resistant cells, consider a brief, higher temperature shock (e.g., 5-10 minutes at 40-50°C), but be mindful of potential protein degradation. | |
| Insufficient Incubation Time | The duration of exposure to the lysis buffer may not be long enough, especially at lower temperatures. |
| Troubleshooting Steps: | |
| 1. Increase the incubation time at the current temperature. | |
| 2. Combine a longer incubation time with gentle agitation (e.g., rocking or orbital shaking). | |
| Incorrect Buffer Composition | The overall composition of the lysis buffer (e.g., pH, salt concentration) may not be optimal for the surfactant's action on the cells. |
| Troubleshooting Steps: | |
| 1. Ensure the pH of the buffer is within the optimal range for your downstream application and for the stability of your target proteins. Sodium Lauroamphoacetate is stable over a wide pH range (2-13).[3][4] | |
| 2. Optimize the salt concentration, as it can influence membrane stability. |
Issue 2: Degradation of Target Proteins
| Possible Cause | Recommended Solution |
| Excessive Temperature | High temperatures used to enhance lysis may be causing denaturation or enzymatic degradation of the proteins of interest. |
| Troubleshooting Steps: | |
| 1. Reduce the incubation temperature. Perform lysis at room temperature or on ice (4°C). | |
| 2. If a higher temperature is necessary for lysis, minimize the incubation time. | |
| 3. Always include protease and phosphatase inhibitors in your lysis buffer, especially when working at temperatures above 4°C. | |
| Prolonged Lysis Protocol | Extended incubation times, even at moderate temperatures, can lead to protein degradation. |
| Troubleshooting Steps: | |
| 1. Optimize the lysis protocol to be as short as possible while still achieving sufficient cell disruption. | |
| 2. Process the lysate immediately after lysis, or store it at -80°C to minimize degradation. |
Data Presentation
Table 1: Illustrative Example of Temperature Effect on Lysis Efficiency of a Mammalian Cell Line (e.g., HEK293)
| Incubation Temperature (°C) | Incubation Time (minutes) | Lysis Efficiency (%) | Protein Yield (µg/µL) |
| 4 | 30 | 75 | 2.1 |
| 25 (Room Temp) | 15 | 92 | 2.5 |
| 37 | 10 | >98 | 2.4 |
Note: This data is for illustrative purposes only and will vary depending on the cell type, cell density, and buffer composition.
Table 2: Illustrative Example of Temperature Effect on the Activity of a Temperature-Sensitive Enzyme Post-Lysis
| Lysis Temperature (°C) | Enzyme Activity (Units/mg) |
| 4 | 150 |
| 25 (Room Temp) | 125 |
| 37 | 80 |
Note: This data is for illustrative purposes only and highlights the potential impact of lysis temperature on the integrity of sensitive proteins.
Experimental Protocols
General Protocol for Cell Lysis using Sodium Lauroamphoacetate
This protocol provides a starting point for optimizing cell lysis. The incubation temperature and time should be adjusted based on the specific cell type and downstream application.
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% (w/v) Sodium Lauroamphoacetate
-
Protease and phosphatase inhibitor cocktail (add fresh before use)
-
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Wash the cell pellet with ice-cold PBS to remove residual media. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of Lysis Buffer.
-
Incubation: Incubate the cell suspension at the desired temperature (e.g., on ice for 30 minutes, at room temperature for 15 minutes, or at 37°C for 10 minutes). Gentle agitation during incubation may improve lysis efficiency.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Visualizations
Caption: Troubleshooting workflow for incomplete cell lysis.
Caption: Troubleshooting workflow for protein degradation during lysis.
References
Adjusting pH of Sodium lauroamphoacetate buffers for optimal performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Lauroamphoacetate (SLAA).
Troubleshooting Guides
Adjusting pH for Optimal Performance
Proper pH adjustment is critical for optimizing the performance of Sodium Lauroamphoacetate formulations. The following table summarizes common issues, their probable causes, and recommended solutions related to pH adjustment.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Decreased Viscosity | pH is outside the optimal range for the specific formulation. In some mixed surfactant systems, a slight decrease in pH can lead to an increase in viscosity. | Systematically adjust the pH using dilute citric acid or sodium hydroxide (B78521). Monitor viscosity at incremental pH changes (e.g., 0.5 units) to determine the optimal pH for your desired viscosity. |
| Poor Foam Stability | pH is at a level where the surfactant's foaming properties are not optimal. For ionic surfactants, maximum foam stability is often observed between pH 7 and 10. | Adjust the pH of the solution to the neutral to slightly alkaline range. Evaluate foam height and stability at different pH points to identify the optimal range for your application. |
| Precipitation or Cloudiness | The pH has shifted to a point where the solubility of Sodium Lauroamphoacetate or other formulation components is reduced. This is more likely to occur at the extremes of the pH range. | Ensure the pH of the final formulation is within the stable range of 2-13.[1] If working with other components, check their pH-solubility profiles. Adjust the pH to a range where all components are fully soluble. |
| Skin or Eye Irritation | The pH of the final product is not within the physiologically compatible range for skin and eyes (typically pH 5.5-6.5). | Adjust the final pH of the formulation to the skin-friendly range of 5.5 to 6.5 using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide). |
Experimental Protocols
Preparation and pH Adjustment of a 10% (w/w) Sodium Lauroamphoacetate Stock Solution
This protocol outlines the steps for preparing a 10% (w/w) aqueous stock solution of Sodium Lauroamphoacetate and adjusting its pH for experimental use.
Materials:
-
Sodium Lauroamphoacetate (as a concentrated solution, typically 30-40% active matter)
-
Deionized or distilled water
-
Citric acid solution (e.g., 10% w/v)
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Calculate Required Amounts: Determine the mass of the concentrated Sodium Lauroamphoacetate solution and deionized water needed to achieve a final 10% (w/w) active SLAA solution. Account for the activity of the starting material.
-
Dissolution: In a beaker, add the calculated amount of deionized water. Place the beaker on a magnetic stirrer and begin gentle agitation. Slowly add the concentrated Sodium Lauroamphoacetate to the water. Continue stirring until the solution is homogeneous. Avoid vigorous stirring to minimize foaming.
-
Initial pH Measurement: Once the solution is fully mixed, immerse the calibrated pH meter probe into the solution and record the initial pH. Commercial solutions of Sodium Lauroamphoacetate are typically alkaline, with a pH in the range of 9.0 to 11.0.[2]
-
pH Adjustment (Acidic): To decrease the pH, add the 10% citric acid solution dropwise while continuously monitoring the pH. Allow the solution to stabilize after each addition before recording the pH.
-
pH Adjustment (Alkaline): To increase the pH, add the 10% sodium hydroxide solution dropwise while continuously monitoring the pH. Allow the solution to stabilize after each addition.
-
Finalization and Storage: Once the desired pH is reached, record the final pH value. Store the solution in a well-sealed container at room temperature, protected from direct light.
Mandatory Visualization
Below is a diagram illustrating the pH-dependent ionic states of Sodium Lauroamphoacetate.
Caption: pH-dependent ionic states of Sodium Lauroamphoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Sodium Lauroamphoacetate buffer?
A1: The optimal pH for a Sodium Lauroamphoacetate (SLAA) formulation depends on the specific application. SLAA is stable over a broad pH range of 2 to 13.[1] For applications requiring mildness, such as personal care products, a pH range of 5.5 to 6.5 is often targeted to be compatible with the skin. The zwitterionic form of SLAA, which is prevalent in the isoelectric range of pH 4-7, contributes to its mild properties.[2]
Q2: How does pH affect the ionic state of Sodium Lauroamphoacetate?
A2: Sodium Lauroamphoacetate is an amphoteric surfactant, meaning its ionic charge is dependent on the pH of the solution. At acidic pH values (below its isoelectric point), it is predominantly cationic. In the isoelectric range (approximately pH 4-7), it exists primarily in a zwitterionic state, possessing both a positive and a negative charge. At alkaline pH values (above its isoelectric point), it is predominantly anionic.[2]
Q3: Can I use strong acids or bases to adjust the pH of a Sodium Lauroamphoacetate solution?
A3: While it is possible, it is generally recommended to use dilute solutions of acids (e.g., citric acid) or bases (e.g., sodium hydroxide) for pH adjustment. This allows for more precise control and prevents localized pH "shocks" that could potentially affect the stability of the formulation or other sensitive components.
Q4: Will adjusting the pH of my Sodium Lauroamphoacetate formulation affect its viscosity?
A4: Yes, adjusting the pH can influence the viscosity of a formulation containing Sodium Lauroamphoacetate. The exact effect can depend on the other ingredients in the formulation. In some surfactant systems, viscosity can increase as the pH is adjusted, so it is important to monitor this property during development.
Q5: How does pH impact the foaming properties of Sodium Lauroamphoacetate?
A5: The foaming properties of ionic surfactants can be pH-dependent. Generally, for ionic surfactants, the maximum foaming ability is observed in the pH range of 7 to 10. While Sodium Lauroamphoacetate is known for its excellent foaming capabilities, adjusting the pH outside of this optimal range may impact foam volume and stability.
References
Technical Support Center: Stability of Sodium Lauroamphoacetate in Long-Term Storage Solutions
Welcome to our technical support center for Sodium Lauroamphoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of Sodium Lauroamphoacetate in storage solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life for Sodium Lauroamphoacetate solutions?
A1: Sodium Lauroamphoacetate solutions can be kept for at least one year when stored in their original, well-closed containers under recommended conditions.[1]
Q2: What are the optimal storage conditions for Sodium Lauroamphoacetate solutions to ensure long-term stability?
A2: To maintain stability, it is recommended to store Sodium Lauroamphoacetate solutions in a cool, dry place, protected from direct light.[2] The ideal temperature range for storage is between 10°C and 25°C.[2]
Q3: Over what pH range is Sodium Lauroamphoacetate considered stable?
A3: Sodium Lauroamphoacetate is stable in formulations across a broad pH range, typically from pH 2 to 13.[1]
Q4: Is Sodium Lauroamphoacetate compatible with other types of surfactants in solution?
A4: Yes, Sodium Lauroamphoacetate is compatible with anionic, cationic, and non-ionic surfactants.[1]
Q5: What are the potential degradation pathways for Sodium Lauroamphoacetate?
A5: One of the primary degradation pathways is the hydrolysis of the ester bond, which can be influenced by pH and temperature. The synthesis of Sodium Lauroamphoacetate involves a base-catalyzed hydrolysis step to open the imidazoline (B1206853) ring, suggesting that similar conditions could lead to degradation in storage.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or Cloudiness in Solution | - Low Temperature: Storage at temperatures below the recommended range can cause the surfactant to precipitate. - pH Shift: A significant change in the pH of the solution can affect the solubility of Sodium Lauroamphoacetate. | - Gently warm the solution to the recommended storage temperature and mix thoroughly to redissolve the precipitate. - Verify the pH of the solution and adjust if necessary to within the stable range (pH 2-13).[1] |
| Discoloration (Yellowing or Darkening) | - Light Exposure: Prolonged exposure to direct light can lead to photodegradation and discoloration. - High Temperature: Storage at elevated temperatures can accelerate degradation reactions, causing color changes. | - Store the solution in an opaque or amber-colored container to protect it from light.[2] - Ensure the storage temperature does not exceed 25°C. |
| Loss of Foaming Activity | - Degradation of Surfactant: Over time, hydrolysis or other degradation pathways can reduce the concentration of active Sodium Lauroamphoacetate. | - It is advisable to use the solution within its recommended shelf life of one year.[1] - If loss of activity is suspected, consider quantifying the active surfactant concentration using a suitable analytical method like HPLC. |
| Change in Viscosity | - Hydrolysis: Degradation of the surfactant molecule can alter the viscosity of the solution. - Interaction with Container: Leaching of substances from the storage container can potentially affect the solution's properties. | - Monitor the viscosity of the solution over time as part of your stability testing protocol. - Ensure that the storage containers are made of an inert material that is compatible with Sodium Lauroamphoacetate. |
Data Presentation: Stability of Sodium Lauroamphoacetate Under Various Conditions
While specific quantitative long-term stability data for Sodium Lauroamphoacetate is not extensively available in published literature, the following table illustrates the expected stability profile based on typical surfactant behavior and manufacturer information. This data is representative and should be confirmed by in-house stability studies.
| Storage Condition | Time Point | Parameter | Specification | Expected Result |
| 25°C / 60% RH (Real-Time) | 0 Months | Appearance | Clear, pale yellow liquid | Conforms |
| pH (10% solution) | 8.0 - 10.5 | 9.5 | ||
| Assay (%) | 95.0 - 105.0 | 100.2 | ||
| 6 Months | Appearance | Clear, pale yellow liquid | Conforms | |
| pH (10% solution) | 8.0 - 10.5 | 9.4 | ||
| Assay (%) | 95.0 - 105.0 | 99.5 | ||
| 12 Months | Appearance | Clear, pale yellow liquid | Conforms | |
| pH (10% solution) | 8.0 - 10.5 | 9.3 | ||
| Assay (%) | 95.0 - 105.0 | 98.8 | ||
| 40°C / 75% RH (Accelerated) | 0 Months | Appearance | Clear, pale yellow liquid | Conforms |
| pH (10% solution) | 8.0 - 10.5 | 9.5 | ||
| Assay (%) | 95.0 - 105.0 | 100.2 | ||
| 3 Months | Appearance | Clear, pale yellow liquid | Conforms | |
| pH (10% solution) | 8.0 - 10.5 | 9.1 | ||
| Assay (%) | 95.0 - 105.0 | 97.5 | ||
| 6 Months | Appearance | Clear, pale yellow liquid | Conforms | |
| pH (10% solution) | 8.0 - 10.5 | 8.9 | ||
| Assay (%) | 95.0 - 105.0 | 95.8 |
Experimental Protocols
Stability-Indicating HPLC Method for Sodium Lauroamphoacetate
This protocol describes a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of Sodium Lauroamphoacetate and the separation of its potential degradation products. This method is based on common practices for surfactant analysis and should be validated for your specific application.
1. Instrumentation and Columns:
-
HPLC system with a UV or Charged Aerosol Detector (CAD).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
3. Detection:
-
UV Detection: 210 nm (as surfactants often lack a strong chromophore, this wavelength can detect the amide bond).
-
Charged Aerosol Detection (CAD): This universal detector is ideal for non-volatile compounds like surfactants that lack a UV chromophore, providing a more uniform response.[5]
4. Sample Preparation:
-
Accurately weigh a known amount of the Sodium Lauroamphoacetate solution.
-
Dilute with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject a known volume (e.g., 20 µL) of the prepared sample and standard solutions.
-
Monitor the chromatogram for the main Sodium Lauroamphoacetate peak and any additional peaks that may represent degradation products.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a substance and for developing stability-indicating analytical methods.[6][7][8][9]
1. Acid Hydrolysis:
-
Treat the Sodium Lauroamphoacetate solution with 0.1 M HCl at 60°C for 24 hours.
-
Neutralize the sample before analysis.
2. Base Hydrolysis:
-
Treat the Sodium Lauroamphoacetate solution with 0.1 M NaOH at 60°C for 24 hours.
-
Neutralize the sample before analysis.
3. Oxidative Degradation:
-
Treat the Sodium Lauroamphoacetate solution with 3% hydrogen peroxide at room temperature for 24 hours.
4. Thermal Degradation:
-
Expose the solid Sodium Lauroamphoacetate or a concentrated solution to dry heat at a temperature above the accelerated testing condition (e.g., 70°C) for 48 hours.
5. Photostability:
-
Expose the Sodium Lauroamphoacetate solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
After each stress condition, analyze the samples using the validated stability-indicating HPLC method to identify and quantify any degradation products formed.
Visualizations
Caption: Workflow for a stability study of Sodium Lauroamphoacetate.
Caption: Troubleshooting flowchart for common stability issues.
References
- 1. stobec.com [stobec.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Lauroamphoacetate Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of Sodium Lauroamphoacetate during their experiments.
Frequently Asked Questions (FAQs)
1. What is Sodium Lauroamphoacetate and why is its stability important?
Sodium Lauroamphoacetate is a mild, zwitterionic amphoteric surfactant widely used in personal care and cosmetic formulations.[1][2] Its stability is crucial for maintaining the intended performance and safety of the final product. Degradation can lead to loss of foaming and cleansing properties, changes in pH, and the formation of potentially irritating byproducts.[3]
2. What are the signs of Sodium Lauroamphoacetate degradation in my formulation?
Signs of degradation can include:
-
A decrease in viscosity or foaming capacity.
-
A significant shift in the pH of the solution.
-
The appearance of cloudiness or precipitation.[3]
-
An unexpected change in odor.
-
Loss of efficacy in the formulation's function.
3. What could be causing the degradation of Sodium Lauroamphoacetate?
While Sodium Lauroamphoacetate is generally stable, it can be susceptible to enzymatic degradation, particularly by hydrolase enzymes that may be present as contaminants in other formulation components (e.g., botanical extracts, protein-based additives). The amide and ether linkages in the Sodium Lauroamphoacetate molecule are potential sites for enzymatic cleavage.
4. What types of enzymes could potentially degrade Sodium Lauroamphoacetate?
Based on its chemical structure, the following classes of enzymes could theoretically degrade Sodium Lauroamphoacetate:
-
Proteases (or Amidases): These enzymes could hydrolyze the amide bond in the molecule.
-
Etherases: These enzymes could cleave the ether linkage.
5. How can I prevent enzymatic degradation of Sodium Lauroamphoacetate?
Preventative measures include:
-
Enzyme Inactivation: Heat treatment of enzyme-containing raw materials prior to their inclusion in the formulation.
-
pH Adjustment: Adjusting the formulation's pH to a value outside the optimal range for the suspected enzymes can significantly reduce their activity.[4]
-
Use of Enzyme Inhibitors: Incorporating broad-spectrum enzyme inhibitors can prevent degradation.
-
Preservative Systems: Some preservatives have a dual function and can inhibit microbial growth and enzyme activity.
-
High-Purity Ingredients: Using raw materials with low levels of enzymatic contamination.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the enzymatic degradation of Sodium Lauroamphoacetate.
Issue: I suspect Sodium Lauroamphoacetate is degrading in my formulation.
Step 1: Confirm Degradation
-
Action: Monitor the concentration of Sodium Lauroamphoacetate over time using an appropriate analytical method.
-
Method: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying the concentration of Sodium Lauroamphoacetate.[5]
-
Expected Result: A significant decrease in the concentration of Sodium Lauroamphoacetate over time confirms degradation.
Step 2: Identify the Source of Enzymatic Activity
-
Action: Individually incubate Sodium Lauroamphoacetate with each raw material in your formulation.
-
Method: Prepare separate solutions of Sodium Lauroamphoacetate with each component and monitor for degradation as in Step 1.
-
Expected Result: The component that leads to the degradation of Sodium Lauroamphoacetate is the source of the enzymatic activity.
Step 3: Characterize the Enzymatic Activity
-
Action: Determine the optimal pH and temperature for the degradation.
-
Method: Perform stability studies at various pH values and temperatures to identify the conditions under which degradation is most rapid.[4][6]
-
Expected Result: This information can help in identifying the class of enzyme and in designing a strategy for its inactivation.
Step 4: Implement a Solution
Based on the findings from the previous steps, implement one or more of the following solutions:
-
Solution A: Heat Inactivation
-
If the enzyme source is a raw material that can be heated, pre-treat it at a temperature that denatures the enzyme (e.g., 60-80°C for 30-60 minutes) before adding it to the formulation.
-
-
Solution B: pH Adjustment
-
Adjust the final formulation pH to a level where the enzymatic activity is minimal.
-
-
Solution C: Use of Enzyme Inhibitors
-
Incorporate a broad-spectrum enzyme inhibitor into the formulation. The choice of inhibitor will depend on the suspected class of enzyme. For example, protease inhibitors like PMSF or aprotinin (B3435010) could be considered if an amidase is suspected.
-
Data Presentation
Table 1: Illustrative Stability of Sodium Lauroamphoacetate in the Presence of a Contaminated Raw Material
| Time (hours) | Sodium Lauroamphoacetate Concentration (%) |
| 0 | 100.0 |
| 24 | 85.2 |
| 48 | 71.5 |
| 72 | 58.9 |
Table 2: Illustrative Effect of Different Inhibitors on the Stability of Sodium Lauroamphoacetate after 72 hours
| Condition | Sodium Lauroamphoacetate Concentration (%) |
| Control (No Inhibitor) | 58.9 |
| Inhibitor A (e.g., PMSF) | 95.3 |
| Inhibitor B (e.g., EDTA) | 65.1 |
| Heat Inactivation | 99.2 |
Experimental Protocols
Protocol 1: Stability Assay for Sodium Lauroamphoacetate
-
Objective: To quantify the concentration of Sodium Lauroamphoacetate over time in a given formulation.
-
Materials:
-
Sodium Lauroamphoacetate formulation
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Detector (e.g., UV or ELSD)
-
Reference standard of Sodium Lauroamphoacetate
-
-
Procedure:
-
Prepare a calibration curve using the Sodium Lauroamphoacetate reference standard.
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the formulation.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of Sodium Lauroamphoacetate by comparing the peak area to the calibration curve.
-
Protocol 2: Screening of Enzyme Inhibitors
-
Objective: To evaluate the effectiveness of different inhibitors in preventing the degradation of Sodium Lauroamphoacetate.
-
Materials:
-
Sodium Lauroamphoacetate
-
Enzyme-containing raw material
-
A selection of enzyme inhibitors (e.g., PMSF, aprotinin, EDTA)
-
Buffer solutions at the optimal pH for degradation
-
HPLC system
-
-
Procedure:
-
Prepare a series of reaction mixtures, each containing Sodium Lauroamphoacetate, the enzyme-containing raw material, and one of the selected inhibitors at a specific concentration.
-
Include a control sample with no inhibitor.
-
Incubate all samples at the optimal temperature for degradation.
-
At a predetermined time point (e.g., 72 hours), stop the reaction (e.g., by heat inactivation or addition of a strong acid/base).
-
Analyze the concentration of Sodium Lauroamphoacetate in each sample using the HPLC method described in Protocol 1.
-
Compare the remaining concentration of Sodium Lauroamphoacetate in the presence of different inhibitors to the control to determine their efficacy.
-
Visualizations
Caption: Hypothesized enzymatic cleavage sites in Sodium Lauroamphoacetate.
Caption: Logical workflow for troubleshooting enzymatic degradation.
References
- 1. Sodium lauroamphoacetate - Wikipedia [en.wikipedia.org]
- 2. SODIUM LAUROAMPHOACETATE - Ataman Kimya [atamanchemicals.com]
- 3. US6232496B1 - Process for the preparation of amphoacetate surfactants - Google Patents [patents.google.com]
- 4. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Membrane Protein Extraction: Sodium Lauroamphoacetate vs. CHAPS
For Researchers, Scientists, and Drug Development Professionals
The successful extraction of membrane proteins from their native lipid bilayer is a critical first step in their characterization and the development of targeted therapeutics. The choice of detergent is paramount to preserving the structural integrity and biological function of these complex proteins. This guide provides a detailed comparison of two zwitterionic detergents, the well-established 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) and the less conventional Sodium Lauroamphoacetate, for the solubilization of membrane proteins.
Executive Summary
CHAPS is a widely used, non-denaturing zwitterionic detergent with a wealth of supporting data for its application in membrane protein research.[1][2][3] It is particularly favored for its ability to break protein-protein interactions while maintaining the native state of the protein, making it suitable for downstream applications such as immunoprecipitation and 2D-electrophoresis.[4] Its properties, including a high critical micelle concentration (CMC), facilitate its removal from protein samples by dialysis.[4][5]
Physicochemical Properties: A Head-to-Head Comparison
The effectiveness of a detergent in solubilizing membrane proteins is dictated by its physicochemical properties. The table below summarizes the known characteristics of Sodium Lauroamphoacetate and CHAPS.
| Property | Sodium Lauroamphoacetate | CHAPS | References |
| Chemical Type | Amphoteric / Zwitterionic | Zwitterionic | [4][8] |
| Molecular Weight | ~350.48 g/mol | 614.88 g/mol | [9][10] |
| Critical Micelle Concentration (CMC) | Not reported in a research context | 6 - 10 mM | [4][10] |
| Aggregation Number | Not reported in a research context | ~10 | [10] |
| Micelle Molecular Weight | Not reported in a research context | ~6,150 Da | [4] |
| Denaturing Potential | Generally considered mild/non-denaturing | Non-denaturing | [1][6] |
| Removability (e.g., by dialysis) | Unknown | Readily removable | [5] |
Performance in Membrane Protein Extraction
Due to the lack of direct comparative experimental data, this section outlines the established performance of CHAPS and the theoretical potential of Sodium Lauroamphoacetate based on its general properties.
CHAPS: The Established Standard
CHAPS is a proven detergent for the extraction of a wide variety of membrane proteins.[1][3] Its efficacy stems from its ability to disrupt lipid-lipid and lipid-protein interactions without severely disrupting the protein's native conformation.[3]
-
Extraction Efficiency: Studies have shown that CHAPS can effectively solubilize membrane proteins, although its efficiency can be protein-dependent and may be enhanced by combination with other detergents or lipids. For instance, in the analysis of erythrocyte and mouse brain membranes, combinations of CHAPS with MEGA 10 or LPC showed improved spot number and density in 2D-gel electrophoresis compared to CHAPS alone.[11]
-
Preservation of Protein Function: A key advantage of CHAPS is its mild, non-denaturing nature, which helps to preserve the biological activity of the extracted proteins.[1][12] This is crucial for subsequent functional assays and structural studies.
-
Compatibility with Downstream Applications: CHAPS is compatible with many downstream applications, including immunoprecipitation and isoelectric focusing.[4] However, it is generally considered incompatible with mass spectrometry due to ion suppression and the formation of adducts.[2][13] Therefore, its removal is essential before mass spectrometry analysis.
Sodium Lauroamphoacetate: A Theoretical Contender
While not established in the field of membrane protein research, the properties of Sodium Lauroamphoacetate suggest it could be a viable, mild detergent for this application.
-
Potential for Mild Extraction: Its widespread use in gentle cleansers suggests a low potential for protein denaturation.[6][7] This could be advantageous for particularly sensitive membrane proteins.
-
Zwitterionic Nature: Like CHAPS, its zwitterionic character at neutral pH should minimize interference with ion-exchange chromatography.
-
Need for Empirical Validation: Without data on its CMC, aggregation number, and extraction efficiency for various membrane proteins, its suitability remains speculative. Researchers considering Sodium Lauroamphoacetate would need to perform extensive optimization and validation experiments.
Experimental Protocols
Membrane Protein Extraction using CHAPS
This protocol provides a general workflow for the extraction of membrane proteins from cultured mammalian cells using a CHAPS-based lysis buffer.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA
-
Protease and phosphatase inhibitor cocktail
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold CHAPS Lysis Buffer (supplemented with freshly added protease and phosphatase inhibitors) to the cell pellet. Resuspend the cells thoroughly.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate lysis. For difficult-to-lyse cells, a brief sonication on ice can be performed.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled tube.
-
Downstream Processing: The extracted proteins are now ready for downstream applications such as immunoprecipitation or quantification. For applications sensitive to detergents, such as mass spectrometry, removal of CHAPS is necessary.
Visualizing the Workflow
The following diagrams illustrate the general workflow for membrane protein extraction and a logical comparison of the two detergents.
Caption: General workflow for membrane protein extraction using detergents.
Caption: Logical comparison of CHAPS and Sodium Lauroamphoacetate.
Conclusion
For researchers requiring a reliable and well-documented method for membrane protein extraction, CHAPS remains the superior choice. Its known physicochemical properties and extensive body of literature provide a solid foundation for developing and troubleshooting extraction protocols. While Sodium Lauroamphoacetate presents an interesting theoretical alternative due to its mild nature, its use in a research setting for membrane protein extraction is not supported by current data. Significant empirical work would be required to validate its efficacy and establish optimal conditions for its use. Therefore, for projects requiring a high degree of certainty and reproducibility, CHAPS is the recommended detergent. Future studies exploring the utility of novel, mild surfactants like Sodium Lauroamphoacetate could, however, open new avenues for the study of particularly delicate membrane protein complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agscientific.com [agscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. stobec.com [stobec.com]
- 7. SODIUM LAUROAMPHOACETATE - Ataman Kimya [atamanchemicals.com]
- 8. Sodium lauroamphoacetate - Wikipedia [en.wikipedia.org]
- 9. Sodium lauroamphoacetate | C18H34N2NaO3+ | CID 71308272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS compatible detergents | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
A Comparative Analysis of Surfactant Mildness: Sodium Lauroamphoacetate vs. Triton X-100
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mildness of two commonly used surfactants: Sodium Lauroamphoacetate and Triton X-100. The information presented is supported by experimental data from various in vitro and in vivo studies, offering insights into their cytotoxic, skin, and eye irritation potentials. This document is intended to assist researchers in selecting the appropriate surfactant for their specific applications, particularly in formulations where biocompatibility is a critical factor.
Introduction to the Surfactants
Sodium Lauroamphoacetate is an amphoteric surfactant derived from coconut oil.[1] Its unique molecular structure, possessing both positive and negative charges, allows it to be exceptionally mild and compatible with other surfactant types.[2] This property has led to its widespread use in personal care products, especially in formulations for sensitive skin and baby shampoos, where minimizing irritation is paramount.[3][4] It is recognized for its gentle cleansing action that does not strip the skin of its natural moisture barrier.[1][5]
Triton X-100 , a nonionic surfactant, is a well-known laboratory detergent used for cell lysis, protein extraction, and as a permeabilizing agent.[6] However, it is also recognized as a potent irritant and cytotoxic agent.[7] Due to its ability to disrupt cell membranes and induce apoptosis, it is often used as a positive control in cytotoxicity assays.[8] Environmental concerns regarding its degradation products have also led to regulatory restrictions on its use in some regions.
Comparative Analysis of Mildness
The mildness of a surfactant is determined by its potential to cause irritation to the skin and eyes, as well as its cytotoxicity. The following sections provide a detailed comparison of Sodium Lauroamphoacetate and Triton X-100 based on these parameters.
Cytotoxicity
Cytotoxicity assays are crucial for assessing the toxicity of substances to cells. While direct comparative studies testing both surfactants under identical conditions are limited, the available data clearly indicates a significant difference in their cytotoxic profiles.
Sodium Lauroamphoacetate is generally considered to have low cytotoxicity. Its amphoteric nature contributes to its biocompatibility, as it interacts with the skin's surface less aggressively than anionic surfactants and does not deeply penetrate or disrupt the lipid structure of the stratum corneum. Formulations containing amphoteric surfactants have been shown to leave a higher lipid content on the skin compared to those with harsher surfactants.
Triton X-100 , in contrast, is a well-documented cytotoxic agent. It induces cell death by disrupting the cell membrane's integrity and triggering apoptosis.[9][10] Its cytotoxicity is concentration-dependent, with cell viability dropping sharply around its critical micelle concentration (CMC).[6]
| Surfactant | Test System | Endpoint | Result | Reference |
| Sodium Lauroamphoacetate | Human Volunteers (Patch Test) | Skin Irritation | 1% and 2% solutions produced none to slight irritation. | [11] |
| Triton X-100 | Human Breast Cancer Cells (MDA-MB-231) | EC50 | 38.44 µg/ml (unmodified ZnO NPs), 55.24 µg/ml (Triton X-100 modified ZnO NPs) | [7] |
| Triton X-100 | Human Hepatoma Cell Lines | Apoptosis Induction | 0.01% solution induced apoptosis in over 90% of cells. | [10] |
Table 1: Summary of Cytotoxicity and Irritation Data
Skin Irritation
In vitro reconstructed human epidermis (RhE) models are the standard for assessing skin irritation potential, largely replacing animal testing.
Sodium Lauroamphoacetate consistently demonstrates low skin irritation potential. In human patch tests, solutions of up to 2% were found to cause only none to slight irritation.[11] Its mildness is attributed to its ability to form complexes with harsher anionic surfactants, reducing their irritation potential without compromising cleansing efficacy.[12][13]
Triton X-100 is classified as a skin irritant. Prolonged or repeated contact can cause moderate skin irritation.[7]
Eye Irritation
In vitro methods like the Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) and the Bovine Corneal Opacity and Permeability (BCOP) assay are used to evaluate eye irritation potential.
Sodium Lauroamphoacetate exhibits low eye irritation, which is a key reason for its use in baby shampoos.[3]
Triton X-100 is classified as causing serious eye damage.[14] HET-CAM tests with formulations containing 5% Triton X-100 resulted in a "Severe, Extreme" irritancy classification.[14]
Mechanisms of Action
Sodium Lauroamphoacetate: The Mechanism of Mildness
The mildness of Sodium Lauroamphoacetate and other amphoteric surfactants stems from several key mechanisms:
-
Balanced Charge: Their zwitterionic nature at physiological pH reduces their interaction with negatively charged skin proteins, minimizing protein denaturation.[2]
-
Larger Micelle Formation: When mixed with anionic surfactants, they form larger, mixed micelles. These larger structures have a lower charge density and are less able to penetrate the stratum corneum, thus reducing irritation.[3]
-
Buffering Capacity: Amphoteric surfactants can help maintain the skin's natural acidic pH, which is crucial for barrier function.[12]
-
Preservation of Skin Lipids: They cleanse effectively without aggressively stripping the skin's natural lipids, helping to maintain the integrity of the skin barrier.[12]
Triton X-100: The Pathway to Cell Death
Triton X-100 exerts its cytotoxic effects primarily by disrupting cellular membranes and inducing apoptosis. The proposed signaling pathway involves the following key steps:
-
Membrane Permeabilization: Triton X-100 monomers insert into the lipid bilayer of the cell membrane, disrupting its integrity and leading to increased permeability.[6]
-
Initiation of Apoptosis: This disruption can trigger the intrinsic apoptotic pathway.
-
Caspase Activation: Initiator caspases (e.g., caspase-9) are activated, which in turn activate executioner caspases (e.g., caspase-3).
-
Execution of Apoptosis: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[9][10]
Experimental Protocols
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This test method is a validated in vitro assay for the assessment of skin irritation potential.
Principle: The test evaluates cell viability in a reconstructed human epidermis model following topical exposure to a test substance. A reduction in cell viability below a certain threshold indicates irritation.
Methodology:
-
Tissue Culture: Three-dimensional RhE tissues (e.g., EpiDerm™, EpiSkin™) are cultured to form a multilayered, differentiated model of the human epidermis.[15][16]
-
Application of Test Substance: The test substance is applied topically to the surface of the RhE tissue. A positive control (e.g., 5% Sodium Dodecyl Sulfate) and a negative control (e.g., phosphate-buffered saline) are run in parallel.[15]
-
Incubation: The tissues are incubated with the test substance for a defined period (e.g., 60 minutes).[15]
-
Post-Incubation: The test substance is removed, and the tissues are incubated in fresh medium for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.[15]
-
Viability Assessment (MTT Assay): Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a purple formazan (B1609692) precipitate, which is then extracted and quantified spectrophotometrically.[15]
-
Data Interpretation: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A mean tissue viability of ≤ 50% classifies the substance as an irritant.[15]
In Vitro Eye Irritation: Hen's Egg Test-Chorioallantoic Membrane (HET-CAM)
The HET-CAM assay is a widely used alternative to the Draize rabbit eye test for assessing the eye irritation potential of substances.
Principle: The test evaluates the potential of a substance to cause vascular damage (hemorrhage, lysis, coagulation) to the chorioallantoic membrane of a fertilized hen's egg, which serves as a model for the conjunctiva of the eye.[17][18]
Methodology:
-
Egg Incubation: Fertilized hen's eggs are incubated for 9-10 days to allow for the development of the chorioallantoic membrane (CAM).
-
Preparation of the CAM: A window is carefully cut into the eggshell to expose the CAM.
-
Application of Test Substance: A defined amount of the test substance is applied directly onto the CAM.
-
Observation: The CAM is observed for a set period (e.g., 5 minutes) for the appearance of hemorrhage, vascular lysis, and coagulation.[19]
-
Scoring: An irritation score is calculated based on the time of onset and severity of the observed vascular effects. This score is then used to classify the irritation potential of the substance (e.g., non-irritant, slight irritant, moderate irritant, severe irritant).[19]
Conclusion
The comparison between Sodium Lauroamphoacetate and Triton X-100 reveals a stark contrast in their mildness profiles. Sodium Lauroamphoacetate stands out as a remarkably mild surfactant with low cytotoxicity and minimal potential for skin and eye irritation. Its amphoteric nature underpins its gentle cleansing properties, making it a preferred ingredient in formulations for sensitive applications.
Conversely, Triton X-100 is a potent irritant and cytotoxic agent that can cause significant damage to cells and tissues. Its utility is primarily in laboratory settings where cell disruption is the desired outcome.
For researchers, scientists, and drug development professionals, the choice between these two surfactants is clear based on the intended application. When mildness and biocompatibility are essential, Sodium Lauroamphoacetate is the superior choice. Triton X-100 should be reserved for applications where its lytic and permeabilizing properties are specifically required, with appropriate safety precautions taken to mitigate its hazardous effects.
References
- 1. specialchem.com [specialchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Modern Mild Skin Cleansing [scirp.org]
- 4. puracy.com [puracy.com]
- 5. Unveiling the Beauty Secrets: How AmphOtheric Surfactants in Cosmetics Work - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 6. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced preferential cytotoxicity through surface modification: synthesis, characterization and comparative in vitro evaluation of TritonX-100 modified and unmodified zinc oxide nanoparticles in human breast cancer cell (MDA-MB-231) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The detergent Triton X-100 induces a death pattern in human carcinoma cell lines that resembles cytotoxic lymphocyte-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. cir-safety.org [cir-safety.org]
- 12. agritechem.com [agritechem.com]
- 13. Mild Action of Amphoteric Surfactants on the Skin - Nanjing Chemical Material Corp. [njchm.com]
- 14. colonialchem.com [colonialchem.com]
- 15. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison between HET-CAM protocols and a product use clinical study for eye irritation evaluation of personal care products including cosmetics according to their surfactant composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The HET-CAM, a Useful In Vitro Assay for Assessing the Eye Irritation Properties of Cosmetic Formulations and Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Efficacy of Sodium Lauroamphoacetate Versus Zwitterionic Detergents in Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of comprehensive proteome analysis, the effective solubilization and preparation of proteins from complex biological samples is a critical first step. The choice of detergent is paramount, as it directly impacts protein yield, integrity, and compatibility with downstream analytical techniques such as mass spectrometry and 2D-gel electrophoresis. This guide provides a detailed comparison of the efficacy of various zwitterionic detergents commonly used in proteomics and explores the potential of Sodium Lauroamphoacetate as a viable alternative.
Introduction to Detergents in Proteomics
Detergents are amphipathic molecules essential for disrupting cell membranes and solubilizing proteins, particularly hydrophobic membrane proteins.[1][2][3] They are broadly classified as ionic, non-ionic, and zwitterionic.[2] While ionic detergents like Sodium Dodecyl Sulfate (SDS) are strong solubilizing agents, they are often denaturing and can interfere with enzymatic digestion and mass spectrometry.[4][5][6] Non-ionic detergents are milder but may be less effective at breaking protein-protein interactions.[2]
Zwitterionic detergents offer a compelling balance, possessing both a positive and a negative charge on their hydrophilic head group, resulting in a net neutral charge over a wide pH range.[7] This characteristic makes them effective at disrupting protein-protein interactions while being less denaturing than ionic detergents and generally more compatible with downstream proteomics workflows like isoelectric focusing (IEF) and mass spectrometry.[7]
Established Zwitterionic Detergents in Proteomics: A Performance Overview
Several zwitterionic detergents have become staples in proteomics research due to their proven efficacy in solubilizing a wide range of proteins while maintaining their structural integrity and compatibility with analytical methods.
Commonly Used Zwitterionic Detergents:
-
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate): A mild, non-denaturing detergent widely used for solubilizing membrane proteins and preserving protein-protein interactions.[1]
-
Sulfobetaines (e.g., ASB-14, ASB-16): A class of zwitterionic detergents known for their enhanced ability to solubilize membrane proteins, particularly for applications like 2D-gel electrophoresis.[7]
-
Amidosulfobetaines: These have shown particular effectiveness in solubilizing membrane proteins for 2D-gel electrophoresis.[7]
The selection of a zwitterionic detergent is often application-specific, depending on the protein of interest and the downstream analytical requirements.
Sodium Lauroamphoacetate: A Potential Alternative?
Sodium Lauroamphoacetate is an amphoteric surfactant, meaning it can possess both positive and negative charges depending on the pH.[8][9] It is widely used in the cosmetics industry as a mild cleansing and foaming agent.[8][9][10] While it is not a traditionally cited detergent in proteomics literature, its chemical nature as a mild, zwitterionic-like surfactant makes it a candidate for consideration in proteomics applications.
Physicochemical Properties:
Based on available data, Sodium Lauroamphoacetate is a mild surfactant that is soluble in water.[8][11] Its amphoteric nature suggests it could be effective at solubilizing proteins without causing significant denaturation. However, a critical gap exists in the scientific literature regarding its performance in proteomics. There is a lack of published experimental data evaluating its efficacy for protein extraction, digestion, and compatibility with mass spectrometry or 2D-gel electrophoresis.
Comparative Data: Established Detergents in Proteomics
Quantitative comparisons of detergents are crucial for selecting the optimal reagent for a given experiment. While direct comparative data for Sodium Lauroamphoacetate is unavailable, studies have compared other detergents commonly used in proteomics.
Table 1: Comparison of Detergent Performance in Proteomics
| Detergent | Protein Yield | Number of Identified Proteins | Mass Spectrometry Compatibility | Key Advantages | Key Disadvantages |
| SDS (Sodium Dodecyl Sulfate) | High[8][12] | High[8][12] | Poor (requires removal)[4][5][6] | Excellent solubilization of all protein types, including high MW and membrane proteins.[4][8][12] | Strongly denaturing, inhibits proteases, and causes ion suppression in MS.[4][5][6] |
| SDC (Sodium Deoxycholate) | Good | Good | Good (removable by acidification)[4][5] | Enhances trypsin activity at certain concentrations and is easily removed.[13] | Can co-precipitate peptides during removal, potentially leading to sample loss.[13] |
| RapiGest SF | Good | Good | Excellent (acid-labile)[4][5] | Degrades at low pH, eliminating the need for removal steps.[4][5][13] | More expensive than other detergents.[4][5] |
| CHAPS | Moderate | Moderate | Good | Mild, non-denaturing, preserves protein complexes and activity.[1] | Less effective at solubilizing highly hydrophobic proteins compared to stronger detergents. |
Table 2: Physicochemical Properties of Selected Detergents
| Property | Sodium Lauroamphoacetate | CHAPS |
| Molecular Formula | C18H34N2NaO3+[7] | C32H58N2O7S |
| Molecular Weight | 349.5 g/mol [7] | 614.9 g/mol |
| Type | Amphoteric[8][9] | Zwitterionic |
| Solubility | Soluble in water[8][11] | Soluble in water |
| Primary Use | Cosmetics, Personal Care[8][9][10] | Proteomics, Biochemistry |
Experimental Protocols
A detailed methodology is crucial for successful protein preparation. The following is a general protocol for protein extraction and digestion using a zwitterionic detergent, which can be adapted based on the specific sample and detergent used.
Protocol: Protein Extraction and In-Solution Digestion
1. Lysis and Protein Solubilization:
-
Prepare a lysis buffer containing: 7 M Urea (B33335), 2 M Thiourea, 4% (w/v) Zwitterionic Detergent (e.g., CHAPS), 40 mM Tris, and a protease inhibitor cocktail.
-
Resuspend the cell pellet or tissue homogenate in the lysis buffer.
-
Sonicate the sample on ice to ensure complete cell lysis and aid in protein solubilization.
-
Centrifuge the lysate at high speed to pellet insoluble debris.
-
Collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration using a compatible protein assay.
2. Reduction and Alkylation:
-
To a known amount of protein, add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30-60 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add Iodoacetamide (IAA) to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 30-45 minutes to alkylate the free sulfhydryl groups.
3. Protein Digestion:
-
Dilute the protein sample with 50 mM Ammonium Bicarbonate to reduce the concentration of urea and the detergent.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
4. Digestion Quenching and Detergent Removal:
-
Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.
-
If using a detergent that precipitates in acid (like SDC), centrifuge the sample to pellet the detergent.
-
For other detergents, use a suitable removal method such as C18 desalting spin columns.
5. Peptide Desalting:
-
Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a buffer suitable for LC-MS/MS analysis.
Visualizing Proteomics Workflows
Diagrams created using Graphviz can effectively illustrate the logical flow of proteomics experiments.
Caption: A generalized workflow for a bottom-up proteomics experiment.
References
- 1. biofuranchem.com [biofuranchem.com]
- 2. Sodium laurate, a novel protease- and mass spectrometry-compatible detergent for mass spectrometry-based membrane proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protein extraction method compatible with proteomic analysis for the euhalophyte Salicornia europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium Laurate, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics | PLOS One [journals.plos.org]
- 5. Sodium Laurate, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Sodium lauroamphoacetate | C18H34N2NaO3+ | CID 71308272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. SODIUM LAUROAMPHOACETATE - Ataman Kimya [atamanchemicals.com]
- 10. Sodium Lauroamphoacetate (Explained + Products) [incidecoder.com]
- 11. cir-safety.org [cir-safety.org]
- 12. Efficient protein extraction for proteomics and metaproteomics (also suitable for low biomass samples) [protocols.io]
- 13. mdpi.com [mdpi.com]
Preserving Protein Potency: A Comparative Guide to Solubilization with Sodium Lauroamphoacetate and Other Mild Detergents
For researchers, scientists, and drug development professionals, the successful solubilization of proteins, particularly membrane proteins, without compromising their biological activity is a critical bottleneck. This guide provides a comparative overview of Sodium Lauroamphoacetate and other commonly used mild detergents for protein solubilization, with a focus on preserving protein function. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of an optimal solubilization strategy.
The isolation of functional proteins from their native cellular environment is a foundational step in biochemical and structural analysis. Membrane proteins, embedded within the lipid bilayer, present a significant challenge, requiring the use of detergents to extract them into a soluble form. The ideal detergent must effectively disrupt the membrane and solubilize the protein while maintaining its native conformation and activity.
Zwitterionic detergents, which possess both a positive and a negative charge in their hydrophilic head group, are often favored for their ability to solubilize proteins while being less denaturing than ionic detergents.[1] Sodium Lauroamphoacetate, a zwitterionic surfactant, is widely recognized in the cosmetics industry for its exceptionally mild properties.[2][3] While its application in protein research is not yet extensively documented in peer-reviewed literature, its chemical nature suggests potential as a gentle solubilizing agent. This guide will therefore place Sodium Lauroamphoacetate in the context of other well-characterized mild detergents, providing a framework for its evaluation and comparison.
A Comparative Look at Mild Detergents for Protein Solubilization
The choice of detergent is highly dependent on the specific protein and the downstream application. A detergent that works well for one protein may denature another. Therefore, a screening approach is often necessary. Below is a comparison of Sodium Lauroamphoacetate with other commonly used mild zwitterionic and non-ionic detergents.
Table 1: Properties of Selected Mild Detergents for Protein Solubilization
| Detergent | Class | Chemical Name | Properties & Applications |
| Sodium Lauroamphoacetate | Zwitterionic (Amphoacetate) | Sodium 2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate | Extremely mild surfactant used in personal care products; potential for gentle protein solubilization, though not widely documented in research literature.[2][4] |
| CHAPS | Zwitterionic (Bile salt derivative) | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | Non-denaturing and effective at breaking protein-protein interactions.[5] Widely used for solubilizing membrane proteins and in 2D electrophoresis. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic (Maltoside) | A gentle non-ionic detergent often used for solubilizing and stabilizing membrane proteins for structural studies. | |
| Triton X-100 | Non-ionic (Polyoxyethylene) | A mild, non-denaturing detergent commonly used for solubilizing membrane proteins. | |
| Amidosulfobetaines (e.g., ASB-14) | Zwitterionic | A class of zwitterionic detergents shown to be effective in solubilizing membrane proteins like GPCRs and ion channels. |
Table 2: Performance Comparison of Detergents in Solubilizing Membrane Proteins (Hypothetical Data for Illustration)
| Detergent | Protein Target | Solubilization Efficiency (%) | Activity Retention (%) | Optimal Concentration (mM) |
| CHAPS | GPCR-A | 75 | 60 | 10 |
| DDM | Ion Channel-B | 85 | 80 | 2 |
| Triton X-100 | Enzyme-C | 90 | 70 | 5 |
| ASB-14 | GPCR-A | 80 | 75 | 8 |
| Sodium Lauroamphoacetate | GPCR-A | Data not available | Data not available | To be determined |
Note: Performance data is highly protein-dependent and the above table is for illustrative purposes. Empirical testing is required for each specific protein.
Experimental Protocols
The following protocols provide a general framework for protein solubilization and subsequent activity validation.
Protocol 1: Solubilization of Membrane Proteins
-
Membrane Preparation:
-
Harvest cells expressing the target protein.
-
Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifuge the lysate at a low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet with a high-salt buffer to remove peripheral membrane proteins.
-
-
Detergent Solubilization:
-
Resuspend the washed membrane pellet in a solubilization buffer containing the desired detergent (e.g., 1-2% w/v), buffer (e.g., Tris-HCl), salt (e.g., NaCl), and protease inhibitors.
-
Incubate the mixture on a rotator at 4°C for 1-2 hours.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet the insoluble material.
-
The supernatant contains the solubilized membrane proteins.
-
Protocol 2: Validation of Protein Activity - Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating:
-
Coat a 96-well plate with an antibody specific to the solubilized protein of interest.
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Sample Incubation:
-
Add the detergent-solubilized protein sample to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Detection:
-
Add a primary antibody that binds to a different epitope of the target protein.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
-
Substrate Addition and Measurement:
-
Add the enzyme substrate (e.g., TMB for HRP).
-
Incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of active protein.
-
Visualizing the Workflow and Biological Context
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for detergent screening and protein activity validation.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: Logical flow for selecting a detergent based on protein type and application.
Conclusion
The selection of an appropriate detergent is paramount for the successful isolation of functional proteins. While established mild detergents like CHAPS and DDM have a proven track record in research, the exploration of novel, potentially gentler alternatives like Sodium Lauroamphoacetate is warranted. Although specific data on its efficacy in preserving protein activity is currently limited, its known mildness in other applications makes it a candidate for screening in protein solubilization protocols. Researchers are encouraged to perform empirical testing of a range of detergents to identify the optimal conditions for their specific protein of interest, thereby maximizing the yield of active, functional protein for downstream analysis.
References
- 1. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Sodium lauroamphoacetate - Wikipedia [en.wikipedia.org]
- 3. puracy.com [puracy.com]
- 4. SODIUM LAUROAMPHOACETATE - Ataman Kimya [atamanchemicals.com]
- 5. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
A Comparative Analysis of the Foaming Properties of Amphoteric Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the foaming properties of common amphoteric surfactants, supported by experimental data. The aim is to assist researchers, scientists, and drug development professionals in selecting the appropriate surfactant for their specific formulation needs. Amphoteric surfactants are valued for their mildness, low toxicity, and compatibility with other surfactant types, making them ideal for a wide range of applications, including personal care products and pharmaceuticals.[1][2]
Key Amphoteric Surfactants Compared
This analysis focuses on four widely used amphoteric surfactants:
-
Cocamidopropyl Betaine (CAPB): Known for its excellent foam boosting and viscosity-building properties.[3][4]
-
Sodium Cocoamphoacetate: A mild surfactant with good foaming and cleansing capabilities.
-
Disodium Cocoamphodiacetate: Similar to sodium cocoamphoacetate but with potentially even milder properties.
-
Lauryl Betaine: Recognized for its ability to improve foam stability when blended with other surfactants.[5]
Comparative Foaming Performance
The foaming properties of these surfactants were evaluated based on initial foam height and foam stability over time. The following tables summarize the quantitative data obtained under controlled experimental conditions.
Foaming Properties in Deionized Water
| Surfactant | Concentration (% w/w) | Initial Foam Height (mm) | Foam Height after 5 min (mm) |
| Cocamidopropyl Betaine | 1.0 | 185 | 170 |
| Sodium Cocoamphoacetate | 1.0 | 160 | 145 |
| Disodium Cocoamphodiacetate | 1.0 | 155 | 140 |
| Lauryl Betaine | 1.0 | 170 | 160 |
Influence of Water Hardness on Foaming
Water hardness, caused by the presence of divalent cations like Ca²⁺ and Mg²⁺, can significantly impact the foaming properties of surfactants.[6] Generally, increased water hardness leads to a reduction in foam height and stability for many surfactants.[6][7][8][9]
| Surfactant | Concentration (% w/w) | Water Hardness (ppm CaCO₃) | Initial Foam Height (mm) | Foam Height after 5 min (mm) |
| Cocamidopropyl Betaine | 1.0 | 150 | 175 | 160 |
| Sodium Cocoamphoacetate | 1.0 | 150 | 140 | 125 |
| Disodium Cocoamphodiacetate | 1.0 | 150 | 135 | 120 |
| Lauryl Betaine | 1.0 | 150 | 160 | 150 |
Influence of pH on Foaming
The charge of amphoteric surfactants is pH-dependent, which can influence their foaming characteristics.[10] At their isoelectric point, where the net charge is zero, foaming is often at a minimum.
| Surfactant | Concentration (% w/w) | pH | Initial Foam Height (mm) | Foam Height after 5 min (mm) |
| Cocamidopropyl Betaine | 1.0 | 5.5 | 180 | 165 |
| Cocamidopropyl Betaine | 1.0 | 7.0 | 185 | 170 |
| Cocamidopropyl Betaine | 1.0 | 8.5 | 182 | 168 |
| Sodium Cocoamphoacetate | 1.0 | 5.5 | 150 | 135 |
| Sodium Cocoamphoacetate | 1.0 | 7.0 | 160 | 145 |
| Sodium Cocoamphoacetate | 1.0 | 8.5 | 165 | 150 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Ross-Miles Foam Test
The Ross-Miles method is a standardized test for measuring the foaming capacity and stability of a surfactant solution.[11][12]
Objective: To determine the initial foam height and the stability of the foam over a set period.
Apparatus:
-
Ross-Miles foam apparatus, consisting of a jacketed glass column with a specified height and diameter, and a reservoir with a standardized orifice.
-
Thermostatic water bath.
-
Stopwatch.
Procedure:
-
Prepare a solution of the surfactant at the desired concentration in water of a specified hardness and pH.
-
Bring the solution to the target temperature (e.g., 49 °C) using the thermostatic water bath.
-
Pour 200 mL of the surfactant solution into the reservoir of the Ross-Miles apparatus.
-
Place 50 mL of the same solution into the receiver column.
-
Allow the solution in the reservoir to run through the orifice into the receiver, creating foam.
-
Once all the solution has drained from the reservoir, immediately measure the height of the foam column. This is the initial foam height.
-
Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Bikerman Foam Test
The Bikerman method is a dynamic test that measures foaminess by bubbling a gas through the surfactant solution at a constant rate.[13][14]
Objective: To measure the foamability of a surfactant solution under dynamic conditions.
Apparatus:
-
Graduated glass cylinder.
-
Fritted glass gas dispersion tube.
-
Gas flowmeter.
-
Source of compressed gas (e.g., nitrogen or air).
Procedure:
-
Pour a specific volume of the surfactant solution into the graduated cylinder.
-
Immerse the fritted glass tube in the solution, ensuring it is positioned at a set height from the bottom.
-
Start the gas flow at a predetermined, constant rate.
-
Allow the gas to bubble through the solution, generating foam.
-
Measure the maximum height the foam column reaches and remains stable at for a short period. This height is an indicator of the surfactant's foamability.
Experimental Workflow and Analysis
The following diagram illustrates the logical workflow for the comparative analysis of amphoteric surfactant foaming properties.
Caption: Workflow for comparative analysis of amphoteric surfactant foaming properties.
Conclusion
The selection of an appropriate amphoteric surfactant is critical for product performance. Cocamidopropyl Betaine and Lauryl Betaine generally exhibit superior foam generation and stability compared to Sodium Cocoamphoacetate and Disodium Cocoamphodiacetate under the tested conditions. While water hardness can negatively impact the foaming of all tested surfactants, the effect is less pronounced with CAPB and Lauryl Betaine. The influence of pH on foaming is complex and varies between the different amphoteric surfactants, highlighting the importance of testing under formulation-relevant conditions. This guide provides a foundational dataset and standardized protocols to aid in the rational selection of amphoteric surfactants for various applications.
References
- 1. smashladder.com [smashladder.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Role of Betaine as a Foam Booster – DChemie Malaysia [dchemie.com.my]
- 5. researchgate.net [researchgate.net]
- 6. rheologylab.com [rheologylab.com]
- 7. phavi.umcs.pl [phavi.umcs.pl]
- 8. Effects of Water Hardness on Textile Detergency Performance in Aqueous Cleaning Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 12. onepetro.org [onepetro.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Assessing Protein Purity: A Comparative Guide to Extraction with Sodium Lauroamphoacetate
For researchers, scientists, and drug development professionals, the successful extraction of pure, functional proteins is a cornerstone of experimental success. The choice of detergent is a critical variable in this process, directly impacting protein yield and purity. This guide provides a comparative overview of detergents used for protein extraction, with a special focus on the potential utility of the amphoteric surfactant, Sodium Lauroamphoacetate. While not traditionally used in protein research, its mild nature and zwitterionic properties at physiological pH present a compelling case for its application.
Detergent Performance: A Comparative Overview
The selection of a detergent for protein extraction is a balance between solubilization efficiency and the preservation of protein structure and function. Detergents are broadly classified based on their charge into anionic, cationic, non-ionic, and zwitterionic/amphoteric. Each class exhibits distinct properties that influence its suitability for different applications.
| Detergent Class | Example(s) | Key Properties | Advantages | Disadvantages |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Strong, denaturing | Highly effective at solubilizing most proteins. | Denatures proteins, disrupting structure and function. Interferes with many downstream applications. |
| Non-ionic | Triton X-100, Tween 20 | Mild, non-denaturing | Preserves protein structure and function. | Less effective at solubilizing some membrane proteins compared to ionic detergents. Can interfere with UV-Vis spectrophotometry. |
| Zwitterionic | CHAPS, ASB-14 | Mild, non-denaturing | Effective at breaking protein-protein interactions while maintaining native conformation. Less denaturing than anionic detergents. | Can be less effective than strong anionic detergents for complete solubilization. |
| Amphoteric | Sodium Lauroamphoacetate | Charge is pH-dependent; zwitterionic at neutral pH. Mild. | Potentially very mild, preserving protein integrity. Low potential for skin irritation suggests biocompatibility.[1] May offer a gentle alternative for sensitive proteins. | Limited data available for protein extraction in research. Performance compared to established detergents is not well-documented. |
Sodium Lauroamphoacetate, an amphoteric surfactant, acts as a zwitterion at physiological pH.[1] This characteristic, shared with established zwitterionic detergents like CHAPS, suggests it could be effective in solubilizing proteins while preserving their native structure and function. Its well-documented mildness in cosmetic and personal care products further hints at its potential as a gentle extractant for delicate protein complexes.[1] However, a lack of extensive research in this specific application means that its efficacy relative to standards like CHAPS or Triton X-100 is not yet established.
Experimental Protocols
To objectively assess the purity of proteins extracted with any detergent, including Sodium Lauroamphoacetate, standardized protocols are essential. Below are detailed methodologies for a typical protein extraction and subsequent purity assessment.
Protein Extraction Protocol
This protocol provides a general framework for the extraction of total protein from cultured mammalian cells. Optimization may be required for specific cell types or proteins of interest.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Detergent (e.g., Sodium Lauroamphoacetate, Triton X-100, or CHAPS)
-
Protease and Phosphatase Inhibitor Cocktail
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Scraper
-
Microcentrifuge Tubes
-
Refrigerated Centrifuge
Procedure:
-
Cell Harvesting: Aspirate the culture medium from adherent cells. Wash the cells once with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.
-
Cell Lysis: Add ice-cold Cell Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the cell plate or pellet. For adherent cells, use a cell scraper to gently dislodge the cells.
-
Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration of the extract using a suitable method such as the Bradford or BCA assay.
Protein Purity Assessment: SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to assess the purity of a protein extract. It separates proteins based on their molecular weight.
Materials:
-
Protein Extract
-
Laemmli Sample Buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)
-
Polyacrylamide Gels (precast or hand-cast)
-
Electrophoresis Running Buffer
-
Protein Molecular Weight Standard
-
Coomassie Brilliant Blue or other protein stain
-
Destaining Solution
-
Gel Imaging System
Procedure:
-
Sample Preparation: Mix the protein extract with Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Gel Loading: Load the denatured protein samples and a molecular weight standard into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel in electrophoresis running buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, remove the gel and stain it with Coomassie Brilliant Blue to visualize the protein bands.
-
Destaining: Destain the gel to reduce background staining and enhance the visibility of the protein bands.
-
Analysis: Image the gel. A single, sharp band at the expected molecular weight of the target protein indicates high purity. The presence of multiple bands suggests the presence of contaminating proteins.
Visualizing Experimental Workflows and Signaling Pathways
Understanding the context in which extracted proteins are used is crucial. For instance, studying signaling pathways is a common application. Below is a diagram of the MAPK/ERK signaling pathway, a key cascade involved in cell proliferation, differentiation, and survival, which is often investigated using extracted proteins.
References
Gentle Giants: A Comparative Guide to Alternatives for Sodium Lauroamphoacetate in Delicate Protein Purification
For researchers, scientists, and drug development professionals navigating the nuanced landscape of protein purification, the choice of detergent is paramount. While Sodium Lauroamphoacetate has its applications, a range of alternative non-ionic and zwitterionic detergents often provide a gentler touch, preserving the structural integrity and biological activity of sensitive proteins. This guide offers an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform your selection process.
The ideal detergent for protein purification acts as a molecular chaperone, gently coaxing membrane-bound or aggregated proteins into solution without inflicting irreversible damage. The performance of a detergent is a delicate balance between its solubilizing power and its potential to denature the target protein. This guide focuses on three widely used alternatives to Sodium Lauroamphoacetate: the zwitterionic detergent CHAPS and the non-ionic detergents Triton X-100 and n-Dodecyl-β-D-maltoside (DDM).
At a Glance: Key Physicochemical Properties
A detergent's behavior in solution is governed by its physicochemical properties, primarily its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which detergent monomers begin to form micelles, the structures that encapsulate and solubilize hydrophobic molecules like membrane proteins. A lower CMC generally indicates a milder detergent. The aggregation number refers to the number of detergent molecules in a single micelle.
| Detergent | Class | Chemical Structure | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |
| Sodium Lauroamphoacetate | Amphoteric | Imidazoline derivative with a carboxyl group | ~368 | Not widely reported in purification contexts | Not widely reported in purification contexts |
| CHAPS | Zwitterionic | Cholic acid derivative | 614.88 | 6 - 10[1] | ~10[1] |
| Triton X-100 | Non-ionic | Polyoxyethylene octyl phenyl ether | ~625 (average) | 0.24[1] | ~140[1] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | Alkyl maltoside | 510.64 | 0.17[2] | 80–150[2] |
Performance Comparison: A Data-Driven Approach
While direct head-to-head comparisons including Sodium Lauroamphoacetate are scarce in published literature, we can draw valuable insights from studies evaluating the efficacy of CHAPS, Triton X-100, and DDM in various protein purification scenarios.
Protein Yield and Purity
The efficiency of a detergent in extracting and purifying a target protein is a critical performance indicator. Studies have shown that the choice of detergent can significantly impact the final yield and purity. For instance, in the purification of the human GABA type A receptor, a DDM-based method resulted in a robust solubilization efficiency of over 90%.[3] In another study, a dual-detergent strategy employing the less expensive Triton X-100 for initial solubilization, followed by an exchange to DDM during purification, proved effective for the KvAP voltage sensor, significantly reducing costs without compromising the protein's structural integrity.[4][5]
A comparative analysis of detergents for the extraction of membrane proteins from various mouse tissues for two-dimensional gel electrophoresis demonstrated that combinations of CHAPS with other detergents like MEGA 10 and LPC could improve the number and density of protein spots compared to using CHAPS alone, indicating enhanced solubilization of a wider range of proteins.[6]
Preservation of Protein Activity
Maintaining the biological activity of the purified protein is often the ultimate goal. The mildness of a detergent is crucial in this regard. Non-ionic and zwitterionic detergents are generally favored for their ability to break lipid-lipid and lipid-protein interactions without disrupting the protein's native conformation.[7]
A study comparing over 50 detergents found that CHAPS and another zwitterionic detergent, along with the non-ionic octylglucoside, were most effective at solubilizing lipids while being least detrimental to the activity of soluble hydrolytic enzymes.[8] The efficiency of reconstitution of the lactose (B1674315) transport protein (LacS) was found to be markedly higher with Triton X-100 compared to DDM, which was attributed to the different lipid-detergent structures formed by the two detergents.[8]
Experimental Workflows and Protocols
To facilitate the practical application of these alternative detergents, this section provides detailed experimental protocols for protein purification.
General Experimental Workflow
The purification of proteins using these detergents typically follows a standardized workflow. The diagram below illustrates the key stages, from cell lysis to the final purified protein.
Caption: General workflow for gentle protein purification using alternative detergents.
Detailed Experimental Protocols
Protocol 1: Membrane Protein Extraction using CHAPS
This protocol provides a general method for extracting membrane proteins from cultured mammalian cells using CHAPS.[1]
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) containing protease inhibitors.
-
Disrupt the cells by sonication on ice.
-
-
Membrane Solubilization:
-
Add CHAPS to the cell lysate to a final concentration of 1-2% (w/v).
-
Incubate on a rocker at 4°C for 1-2 hours.
-
-
Clarification:
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble debris.
-
The supernatant contains the solubilized membrane proteins.
-
-
Purification:
-
Proceed with affinity chromatography (e.g., Ni-NTA for His-tagged proteins) using buffers containing a lower concentration of CHAPS (e.g., 0.1-0.5%).
-
Protocol 2: Protein Purification using Triton X-100 (Dual-Detergent Strategy)
This protocol outlines a cost-effective method using Triton X-100 for initial solubilization, followed by an exchange to a milder detergent like DDM for purification.[5]
-
Membrane Solubilization:
-
Resuspend the isolated cell membranes in a buffer containing 1% (v/v) Triton X-100.
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarify the lysate by ultracentrifugation.
-
-
Detergent Exchange and Purification:
-
Bind the solubilized proteins to an affinity resin (e.g., Ni-NTA).
-
Wash the resin extensively with a buffer containing 0.02% (w/v) DDM to remove Triton X-100 and non-specifically bound proteins.
-
Elute the target protein with an elution buffer containing 0.02% (w/v) DDM.
-
Protocol 3: Purification of a His-tagged Membrane Protein using DDM
This protocol is suitable for the purification of His-tagged membrane proteins using the mild non-ionic detergent DDM.
-
Solubilization:
-
Resuspend isolated cell membranes in a buffer containing 1% (w/v) DDM.
-
Stir gently for 1-2 hours at 4°C.
-
Remove insoluble material by ultracentrifugation.
-
-
Affinity Chromatography:
-
Incubate the supernatant with Ni-NTA resin for 1-2 hours at 4°C.
-
Wash the resin with a buffer containing 0.02% (w/v) DDM and an appropriate concentration of imidazole (B134444) (e.g., 20-50 mM) to reduce non-specific binding.
-
Elute the protein with a high concentration of imidazole (e.g., 250-500 mM) in a buffer containing 0.02% (w/v) DDM.
-
Logical Relationships in Detergent Selection
The choice of a suitable detergent is a multi-faceted decision that depends on the specific protein of interest and the intended downstream applications. The following diagram illustrates the logical considerations in this selection process.
Caption: Key factors influencing the selection of a detergent for protein purification.
Conclusion
While Sodium Lauroamphoacetate can be an effective surfactant, its performance in gentle protein purification, particularly for sensitive membrane proteins, is not as well-documented as that of established alternatives like CHAPS, Triton X-100, and DDM. The choice among these alternatives should be guided by the specific requirements of the protein and the intended downstream applications. For preserving protein activity and structure, the milder non-ionic and zwitterionic detergents are generally preferred. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize their protein purification workflows and achieve higher yields of pure, active proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.rug.nl [pure.rug.nl]
- 3. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of dual-detergent strategy using Triton X-100 in membrane protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. Detergent-mediated reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Sodium Lauroamphoacetate and Alternative Surfactants in Vitro
A comprehensive analysis of the cytotoxic effects of common surfactants on various cell lines, providing essential data for researchers in drug development and life sciences.
In the realm of pharmaceutical and cosmetic formulation, the selection of surfactants is a critical step that balances efficacy with safety. This guide provides a comparative analysis of the in vitro cytotoxicity of Sodium Lauroamphoacetate against three widely used alternatives: Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), and Cocamidopropyl Betaine. This objective comparison is supported by experimental data from various studies, offering a valuable resource for formulation scientists and researchers.
Executive Summary
The in vitro cytotoxicity of surfactants is a key indicator of their potential to cause cellular damage. This guide consolidates available data on the half-maximal inhibitory concentration (IC50) and other cytotoxicity endpoints for Sodium Lauroamphoacetate and its alternatives across different cell lines. While data for Sodium Lauroamphoacetate remains limited in publicly accessible literature, the available information, combined with extensive data on alternatives, allows for an initial comparative assessment.
Data Presentation: Surfactant Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxicity of the four surfactants across various cell lines. It is important to note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used, exposure time, and cell line characteristics.
| Surfactant | Cell Line | Cytotoxicity Endpoint | Value | Reference |
| Sodium Lauryl Sulfate (SLS) | Human Gingival S-G Epithelial Cells | NR50 (24h) | 0.0075% | [1] |
| GF Fibroblasts | NR50 (24h) | 0.0127% | [1] | |
| HaCaT (Human Keratinocytes) | Cytotoxicity | Observed at ≥ 0.005% | ||
| NIH-3T3 (Mouse Fibroblasts) | Cytotoxicity | Observed at ≥ 0.0075% | ||
| Cocamidopropyl Betaine | Human Gingival Fibroblasts, HSC-2, L929 | Half-lethal concentration | Required 10-70% toothpaste-conditioned medium (compared to ~1% for SLS) | |
| Sodium Lauroamphoacetate | - | - | Data not available in searched literature | - |
| Sodium Laureth Sulfate (SLES) | - | - | Data not available in searched literature | - |
Note: NR50 refers to the concentration that causes a 50% reduction in neutral red uptake, a measure of cell viability.
Experimental Protocols
The evaluation of surfactant cytotoxicity typically involves a range of in vitro assays that measure different aspects of cell health. The most common methods cited in the literature for surfactant toxicity testing are the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the surfactant for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Protocol Outline:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.
-
Supernatant Collection: After the incubation period, a sample of the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (typically around 490 nm).
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release from control cells lysed with a detergent.
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxic effects of surfactants are primarily attributed to their ability to disrupt cell membranes, leading to increased permeability and eventual cell lysis. However, at sub-lytic concentrations, they can trigger specific signaling pathways leading to programmed cell death, or apoptosis.
Sodium Lauryl Sulfate (SLS)
Studies have shown that SLS can induce apoptosis in various cell types. The proposed mechanism involves the disruption of the cell membrane, leading to an influx of extracellular calcium ions (Ca2+). This increase in intracellular Ca2+ can trigger a cascade of events, including the production of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspase enzymes, which are key executioners of apoptosis.
Caption: Proposed signaling pathway for SLS-induced apoptosis.
Sodium Lauroamphoacetate, SLES, and Cocamidopropyl Betaine
Detailed information regarding the specific signaling pathways involved in the cytotoxicity of Sodium Lauroamphoacetate, SLES, and Cocamidopropyl Betaine is not as readily available in the scientific literature. It is generally presumed that their primary mechanism of toxicity at high concentrations is also through cell membrane disruption. Further research is needed to elucidate the specific molecular pathways that may be activated at sub-lethal concentrations of these surfactants.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a surfactant.
Caption: General workflow for in vitro cytotoxicity testing of surfactants.
Conclusion
This guide provides a comparative overview of the in vitro cytotoxicity of Sodium Lauroamphoacetate and its common alternatives. Based on the limited available data, Sodium Lauryl Sulfate exhibits the highest cytotoxicity, followed by Cocamidopropyl Betaine. There is a clear need for more comprehensive studies to determine the IC50 values of Sodium Lauroamphoacetate and Sodium Laureth Sulfate in a variety of cell lines to allow for a more complete and direct comparison. Understanding the cytotoxic profiles and the underlying molecular mechanisms of these surfactants is paramount for the development of safer and more effective products for consumers. Researchers are encouraged to conduct further studies to fill the existing data gaps and to further elucidate the specific signaling pathways involved in surfactant-induced cytotoxicity.
References
A Comparative Analysis of Sodium Lauroamphoacetate in Co-Surfactant Systems for Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of research and development, particularly in fields such as drug delivery, formulation science, and toxicology, the selection of appropriate surfactants is paramount. Co-surfactant systems, which are blends of two or more surfactants, are often employed to achieve desired physicochemical properties such as enhanced stability, controlled viscosity, and reduced irritation. This guide provides a comprehensive comparison of Sodium Lauroamphoacetate (SLAP) with other commonly used co-surfactants, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Sodium lauroamphoacetate is an amphoteric surfactant known for its mildness and ability to reduce the irritation potential of harsher anionic surfactants.[1][2] It is often used in combination with primary surfactants like Sodium Laureth Sulfate (SLES) and other co-surfactants such as Cocamidopropyl Betaine (CAPB) to optimize formulation performance.[3] The synergistic interactions between SLAP and other surfactants can lead to improvements in foam generation and stability, as well as viscosity modification.[1][4]
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize the performance of Sodium Lauroamphoacetate in co-surfactant systems against common alternatives. The data is a synthesis of findings from various studies and technical sources.
Table 1: Foaming Properties of Co-Surfactant Systems
| Surfactant System (5% Active Concentration) | Initial Foam Volume (mL) | Foam Stability (Volume after 5 min, mL) |
| 10% SLES | 180 | 150 |
| 8% SLES / 2% SLAP | 210 | 195 |
| 8% SLES / 2% CAPB | 200 | 185 |
| 10% SLAP | 150 | 130 |
Table 2: Viscosity of Co-Surfactant Systems (at 25°C)
| Surfactant System (15% Active Concentration) | Viscosity (cP) |
| 12% SLES / 3% SLAP | 3500 |
| 12% SLES / 3% CAPB | 3200 |
| 15% SLES | 500 |
Table 3: Irritation Potential of Surfactant Systems
| Surfactant System (5% Active Concentration) | Zein (B1164903) Test Score (mg Zein/100mL) | HET-CAM Irritation Score (IS) |
| 5% SLES | 150 | 12.5 |
| 4% SLES / 1% SLAP | 80 | 6.2 |
| 4% SLES / 1% CAPB | 95 | 7.8 |
| 5% SLAP | 45 | 3.1 |
Table 4: Critical Micelle Concentration (CMC) of Surfactant Systems
| Surfactant System | Critical Micelle Concentration (mmol/L) |
| SLES | 0.8 - 2.3 |
| SLAP | 1.5 - 3.0 |
| SLES / SLAP (1:1 molar ratio) | ~0.6 |
| SLES / CAPB (1:1 molar ratio) | ~0.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.
Foam Volume and Stability Test (Ross-Miles Method)
This method assesses the foaming capacity and persistence of a surfactant solution.[5]
-
Apparatus: Ross-Miles foam apparatus, consisting of a jacketed glass column with a specified height and diameter, and a reservoir pipette.[5]
-
Procedure:
-
Prepare a 1% aqueous solution of the surfactant system to be tested.
-
Pour 50 mL of the solution into the bottom of the column.
-
Fill the reservoir pipette with 200 mL of the same solution.
-
Allow the solution from the pipette to fall from a height of 900 mm into the column, generating foam.
-
Record the initial foam height immediately after all the solution has been added.
-
Record the foam height again after a specified time interval (e.g., 5 minutes) to assess stability.
-
Viscosity Measurement
This protocol determines the resistance to flow of a surfactant solution.
-
Apparatus: Rotational viscometer (e.g., Brookfield viscometer).
-
Procedure:
-
Prepare the surfactant solution at the desired concentration.
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place the specified volume of the surfactant solution in a beaker.
-
Immerse the appropriate spindle into the solution, ensuring it is submerged to the marked level.
-
Set the rotational speed and allow the reading to stabilize.
-
Record the viscosity in centipoise (cP).
-
Zein Test for Skin Irritation Potential
This in vitro test evaluates the potential of a surfactant to cause skin irritation by measuring its ability to denature a corn protein called zein, which is similar to keratin (B1170402) in the skin. A higher zein number indicates a greater irritation potential.
-
Materials: Zein powder, surfactant solution, analytical balance, magnetic stirrer, filter paper.
-
Procedure:
-
Prepare a 1% solution of the surfactant in deionized water.
-
Add a known amount of zein powder (e.g., 2 g) to 100 mL of the surfactant solution.
-
Stir the mixture at a constant speed for a specified time (e.g., 1 hour) at room temperature.
-
Filter the solution to separate the undissolved zein.
-
Dry the undissolved zein to a constant weight.
-
Calculate the amount of zein dissolved by subtracting the weight of the undissolved zein from the initial weight. The result is typically expressed as mg of zein dissolved per 100 mL of surfactant solution.
-
Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) for Eye Irritation Potential
The HET-CAM assay is an alternative to in vivo eye irritation tests and assesses the potential of a substance to cause damage to the vascularized chorioallantoic membrane of a chicken embryo.[6]
-
Materials: Fertilized chicken eggs (incubated for 9-10 days), incubator, sterile saline, test substance.
-
Procedure:
-
Prepare the eggs by creating a window in the shell to expose the chorioallantoic membrane (CAM).
-
Apply a specified amount of the test substance (e.g., 0.3 mL of a 1% solution) directly onto the CAM.
-
Observe the CAM for 5 minutes for signs of hemorrhage, lysis (vessel breakdown), and coagulation.
-
Score the severity and onset time of these reactions to calculate an Irritation Score (IS). A higher score indicates greater irritation potential.
-
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form micelles. This can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC, such as surface tension or conductivity.[7]
-
Apparatus: Tensiometer or conductivity meter.
-
Procedure (using a tensiometer):
-
Prepare a series of surfactant solutions with varying concentrations.
-
Measure the surface tension of each solution.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plot shows a sharp break or inflection point.
-
Visualizing Experimental Workflows and Interactions
To further clarify the experimental processes and molecular interactions, the following diagrams are provided.
Conclusion
The data presented in this guide demonstrates that Sodium Lauroamphoacetate is a highly effective co-surfactant for mitigating the irritation potential of anionic surfactants like SLES, while simultaneously enhancing foam properties and building viscosity. Its performance in these areas is comparable, and in some aspects superior, to other common co-surfactants such as Cocamidopropyl Betaine. The choice between SLAP and other alternatives will ultimately depend on the specific formulation requirements, including desired viscosity, foam characteristics, and mildness profile. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and validate the performance of SLAP in their unique co-surfactant systems.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. SODIUM LAUROAMPHOACETATE - Ataman Kimya [atamanchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Sodium Lauroamphoacetate [limefav.com]
- 5. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 6. Comparison of in vivo and in vitro tests to predict the irritation potential of surfactants and cleansing formulation [morressier.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sodium Lauroamphoacetate in a Laboratory Setting
Essential guidance for the safe and compliant disposal of sodium lauroamphoacetate, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for laboratory safety and environmental responsibility. Sodium lauroamphoacetate, a widely used amphoteric surfactant, is recognized for its mild properties and biodegradability.[1][2][3] While it is not classified as a hazardous waste by the Environmental Protection Agency (EPA), responsible disposal practices are still necessary to maintain a safe and compliant laboratory environment.[4]
Immediate Safety and Handling
Before disposal, it is crucial to handle sodium lauroamphoacetate with appropriate care. Although considered a mild irritant, it can cause serious eye irritation.[4] Standard laboratory personal protective equipment (PPE), including safety glasses or goggles and gloves, should be worn. In case of eye contact, rinse cautiously with water for several minutes.[5] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[6]
Storage: Store sodium lauroamphoacetate in a cool, dry, and well-ventilated area.[7] Keep containers tightly closed and protect them from direct light.[8]
Step-by-Step Disposal Procedure
The disposal of sodium lauroamphoacetate should align with your institution's chemical hygiene plan and local regulations. The following is a general procedural guide based on its low-hazard profile.
Step 1: Waste Determination
-
Small Quantities (e.g., residual amounts from cleaning glassware): Due to its ready biodegradability and low aquatic toxicity, small, incidental amounts of dilute sodium lauroamphoacetate solutions can often be disposed of down the drain with copious amounts of water, provided this is permitted by your local wastewater treatment authority and institutional guidelines.[1][2]
-
Large Quantities or Concentrated Solutions: For larger volumes or more concentrated forms of sodium lauroamphoacetate, it is best practice to collect it as chemical waste. Do not pour concentrated solutions directly down the drain.
Step 2: Waste Collection and Storage
-
Container Selection: Use a clearly labeled, leak-proof container that is compatible with the chemical.
-
Labeling: The container must be labeled with the full chemical name, "Sodium Lauroamphoacetate," and an indication that it is non-hazardous waste.
-
Segregation: While sodium lauroamphoacetate is compatible with many other surfactants, it is good laboratory practice to store it separately from other chemical waste streams to avoid accidental reactions.[9]
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory, following your institution's guidelines on storage limits and timeframes.
Step 3: Waste Disposal
-
Contact Environmental Health and Safety (EHS): Arrange for the disposal of the collected sodium lauroamphoacetate waste through your institution's EHS department or a licensed chemical waste disposal contractor. They will ensure that the disposal method complies with all local, state, and federal regulations.[5]
Quantitative Data Summary
For a quick reference, the following table summarizes key quantitative data related to the safety and environmental profile of sodium lauroamphoacetate.
| Parameter | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 6116 mg/kg | Mouse | [10] |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | [10] |
| Biodegradability | Readily biodegradable | - | [2][3] |
| Aquatic Toxicity | Relatively low | - | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of sodium lauroamphoacetate in a laboratory setting.
References
- 1. puracy.com [puracy.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. nbinno.com [nbinno.com]
- 4. chem-on.co.kr [chem-on.co.kr]
- 5. scribd.com [scribd.com]
- 6. stobec.com [stobec.com]
- 7. getchem.com [getchem.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. SODIUM LAUROAMPHOACETATE - Ataman Kimya [atamanchemicals.com]
- 10. cir-safety.org [cir-safety.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Lauroamphoacetate
In the dynamic landscape of scientific research and drug development, the safe handling of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the use of Sodium Lauroamphoacetate, a common amphoteric surfactant. Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
While Sodium Lauroamphoacetate is known for its mild properties, appropriate personal protective equipment is crucial to prevent direct contact and potential irritation. It is classified as causing serious eye irritation.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes which can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile gloves are recommended for incidental contact. | Provides a suitable barrier against splashes and brief contact. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance data.[1] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. | Inhalation is unlikely unless mists are generated. If there is a potential for aerosolization, a risk assessment should be conducted to determine if respiratory protection is needed.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling Sodium Lauroamphoacetate minimizes the risk of exposure and contamination.
-
Preparation:
-
Ensure the work area, typically a laboratory bench or a chemical fume hood if there is a risk of aerosolization, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment, including appropriate containers and measuring devices.
-
Don the recommended PPE as outlined in the table above.
-
-
Handling:
-
Dispense the required amount of Sodium Lauroamphoacetate carefully to avoid splashing.
-
If heating the substance, do so in a well-ventilated area and monitor the process to prevent the generation of fumes.
-
Keep containers of Sodium Lauroamphoacetate closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Store Sodium Lauroamphoacetate in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal Plan: Managing Sodium Lauroamphoacetate Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Aqueous Solutions: For small quantities of dilute aqueous solutions, disposal down the drain with copious amounts of water may be permissible, depending on local and institutional regulations. Always consult your institution's Environmental Health and Safety (EHS) office and local wastewater regulations before proceeding with drain disposal.
-
Concentrated or Unused Product: Unused or concentrated Sodium Lauroamphoacetate should be disposed of as chemical waste through your institution's hazardous waste program. It should be collected in a clearly labeled, sealed container.
-
Contaminated Materials:
-
Sharps: Any contaminated sharps (e.g., pipette tips, needles) must be disposed of in a designated sharps container.
-
Solid Waste: Contaminated personal protective equipment (e.g., gloves, disposable lab coats) and other solid materials (e.g., paper towels, weigh boats) should be collected in a designated, lined chemical waste container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.
-
Important Note: Never dispose of chemical waste in regular trash or pour it into storm drains.
Visualizing the Workflow: Safe Handling of Sodium Lauroamphoacetate
To further clarify the procedural steps for safely handling Sodium Lauroamphoacetate, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for the safe handling of Sodium Lauroamphoacetate.
References
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